3,6-Dichloropyridazin-4-ol dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,6-dichloro-1H-pyridazin-4-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYADUEIGDCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C(C1=O)Cl)Cl.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical characteristics of 3,6-Dichloropyridazin-4-ol dihydrate
An In-depth Technical Guide to the Physicochemical Characteristics of 3,6-Dichloropyridazin-4-ol Dihydrate
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful research is built. 3,6-Dichloropyridazin-4-ol, particularly in its dihydrate form, represents a versatile heterocyclic building block. Its unique arrangement of chloro, hydroxyl, and pyridazine nitrogen functional groups offers a rich scaffold for synthetic modification. This guide is structured to provide not just the data, but the context—the causality behind why these characteristics matter and how they can be reliably assessed. We will delve into the compound's identity, its key physical and chemical traits, and the analytical methodologies required for its robust characterization, providing a holistic view for the discerning researcher.
Chemical Identity and Structural Elucidation
3,6-Dichloropyridazin-4-ol is a chlorinated derivative of the pyridazine heterocyclic system. A critical aspect of its chemistry is the existence of keto-enol tautomerism, meaning it can exist in equilibrium with its 3,6-dichloro-1H-pyridazin-4-one form.[1][2] The presence of two water molecules in the crystal lattice defines the dihydrate, influencing its stability, solubility, and handling properties.
It is crucial for researchers to distinguish between the anhydrous and dihydrate forms, as their physical properties and molecular weights differ.
| Identifier | 3,6-Dichloropyridazin-4-ol (Anhydrous) | This compound |
| CAS Number | 2779-81-9[1][2] | 1452487-57-8 |
| Molecular Formula | C₄H₂Cl₂N₂O[1][2] | C₄H₆Cl₂N₂O₃[3] |
| Molecular Weight | 164.98 g/mol [1][2] | 201.01 g/mol [3] |
| Synonyms | 3,6-Dichloro-4-hydroxypyridazine[1]; 3,6-dichloro-1H-pyridazin-4-one[1][2] | Not commonly specified |
| InChI Key | UZRZWRDICWBWBA-UHFFFAOYSA-N[2] | Not readily available |
Diagram: Tautomeric Equilibrium
Caption: Keto-enol tautomerism of the core structure.
Core Physicochemical Properties
The majority of experimentally determined data available in public databases pertains to the anhydrous form. These values provide a crucial baseline, though researchers must anticipate variations when working with the dihydrate.
| Property | Value (Anhydrous Form) | Significance in Research & Development |
| Physical Form | White to yellow to brown solid | Indicates purity and potential degradation. Color changes may suggest instability. |
| Melting Point | 199-200 °C[1] | A sharp melting point is a key indicator of purity. For the dihydrate, this value would be different and likely accompanied by water loss. |
| Boiling Point | 225.6 °C at 760 mmHg (Predicted)[1] | Useful for purification by distillation if applicable, though high value suggests low volatility. |
| Density | 1.679 g/cm³ (Predicted)[1] | Important for formulation, process scale-up, and reaction stoichiometry calculations. |
| pKa | 4.10 ± 0.28 (Predicted)[1] | Critical for predicting ionization state in physiological media, which governs solubility, absorption, and receptor binding. The acidic nature is due to the hydroxyl group. |
| Storage Temperature | 2-8°C, under inert gas[1][3] | Suggests potential sensitivity to air, moisture, or heat. Refrigeration is recommended to ensure long-term stability. |
Analytical Characterization Workflow
A multi-technique approach is essential to confirm the identity, purity, and hydration state of this compound. The causality behind this workflow is to establish a self-validating system: results from one technique should corroborate the findings of another.
Diagram: Analytical Workflow
Caption: A validated workflow for comprehensive physicochemical analysis.
Experimental Protocols
A. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities or degradation products, allowing for precise quantification.
-
Methodology:
-
System Preparation: Agilent 1260 Infinity II or equivalent system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or a wavelength determined by a UV-Vis scan of the compound.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
B. Hydration State Analysis by Thermogravimetric Analysis (TGA)
-
Rationale: TGA is indispensable for characterizing hydrates. It measures changes in mass as a function of temperature, precisely quantifying the water content. For a dihydrate of MW 201.01, the two water molecules (MW ≈ 36.03) account for approximately 17.9% of the total mass.
-
Methodology:
-
System: TA Instruments TGA 550 or equivalent.
-
Sample: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.
-
Data Analysis: Observe the weight loss step corresponding to the loss of water, typically occurring below 120 °C. The percentage weight loss should be compared to the theoretical value (17.9%) to confirm the dihydrate state.
-
Safety, Handling, and Storage
Proper handling is paramount due to the compound's potential biological activity and hazardous nature.
-
Hazard Identification:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[4][5]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][3]
Relevance in Drug Discovery and Chemical Synthesis
The pyridazine core is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties such as a high dipole moment and robust hydrogen-bonding capacity.[7] These features make it an attractive replacement for other aromatic systems in drug design.[7] Pyridazine derivatives have shown a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antihypertensive effects.[8][9]
3,6-Dichloropyridazin-4-ol serves as a key intermediate.[2] The two chlorine atoms are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities (e.g., amines, thiols).[2] The hydroxyl group can be oxidized or used as a handle for further derivatization.[2] This trifunctional nature makes the molecule a powerful tool for building combinatorial libraries to screen for new bioactive compounds.
References
- 1. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 2. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Pyridazine and its derivatives | PPTX [slideshare.net]
synthesis pathways for 3,6-Dichloropyridazin-4-ol dihydrate
An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyridazin-4-ol Dihydrate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS No: 2779-81-9), a pivotal heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the core synthetic strategies, the underlying chemical principles, and detailed, actionable protocols. Emphasis is placed on a robust and efficient pathway commencing from mucochloric acid, elucidating the rationale behind experimental choices to ensure reproducibility and high purity.
Introduction: The Significance of 3,6-Dichloropyridazin-4-ol
3,6-Dichloropyridazin-4-ol is a versatile heterocyclic compound featuring a pyridazine core.[1] This six-membered ring containing two adjacent nitrogen atoms is adorned with two chlorine atoms and a hydroxyl group, bestowing upon it a unique electronic profile and multiple reactive sites for further chemical elaboration. The chlorine atoms at the C3 and C6 positions are susceptible to nucleophilic substitution, while the hydroxyl group at C4 allows for a range of derivatization reactions.[1]
The molecule exists in a tautomeric equilibrium with its keto form, 3,6-dichloro-1H-pyridazin-4-one, a factor that influences its reactivity and spectral characteristics.[3] Due to its structural features, this compound serves as a valuable building block for constructing more complex molecules with potential biological activities, finding applications in medicinal chemistry and agrochemical research.[2]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 2779-81-9 | [1][3] |
| Molecular Formula | C₄H₂Cl₂N₂O | [3] |
| Molecular Weight | 164.98 g/mol | [3][4] |
| Melting Point | 199-200 °C | [3] |
| Appearance | White or light yellow crystalline powder | [2] |
| Synonyms | 3,6-Dichloro-4-hydroxypyridazine, 3,6-dichloro-1H-pyridazin-4-one | [3] |
Primary Synthesis Pathway: Cyclocondensation of Mucochloric Acid
The most direct and industrially scalable synthesis of the 3,6-dichloropyridazin-4-ol core involves the cyclocondensation reaction between mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and a hydrazine source, typically hydrazine hydrate. This approach is highly efficient as it constructs the desired pyridazine ring with the correct substitution pattern in a single, elegant step.
Mechanistic Principle & Rationale
The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of mucochloric acid (in its open-chain aldehyde form), followed by an intramolecular condensation and dehydration to form the stable heterocyclic pyridazine ring.
-
Choice of Hydrazine Source: Hydrazine hydrate (N₂H₄·H₂O) is the preferred reagent due to its availability, cost-effectiveness, and appropriate nucleophilicity. It acts as the source of the two adjacent nitrogen atoms required to form the pyridazine ring.
-
Causality of Ring Formation: The 1,4-dicarbonyl character of the mucochloric acid precursor makes it an ideal substrate for reaction with hydrazine, a classic method for pyridazine synthesis.[5] The reaction is driven by the formation of the thermodynamically stable aromatic pyridazine ring system.
-
Solvent Selection: A polar, high-boiling point solvent such as N,N-dimethylformamide (DMF) or an alcohol is often used to ensure the solubility of the reactants and to facilitate the reaction, which may require heating to proceed to completion.[6]
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed with in-process checks to ensure reaction completion and product purity.
Materials & Reagents:
-
Mucochloric acid (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve mucochloric acid (1.0 eq) in N,N-dimethylformamide (approx. 6 mL per gram of mucochloric acid).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The addition should be controlled to manage any initial exotherm.
-
Cyclocondensation: Heat the resulting solution to 80-90 °C and maintain this temperature with stirring for 40-60 minutes.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Expertise Note: Maintaining the temperature within this range is critical. Insufficient heat leads to an incomplete reaction, while excessive temperatures can cause decomposition and the formation of side products, complicating purification.
-
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold deionized water (approx. 30 mL per gram of initial mucochloric acid). A precipitate will form.
-
Filtration and Washing: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove DMF and any unreacted hydrazine hydrate.
-
Purification by Recrystallization (Formation of Dihydrate): Transfer the crude solid to a clean flask. Add a minimal amount of a hot water/ethanol mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Trustworthiness Note: This step is crucial for achieving high purity. The slow cooling process allows for the formation of well-defined crystals, excluding impurities. The use of an aqueous solvent system facilitates the formation of the stable dihydrate form of the final product.
-
-
Final Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.
Alternative Synthetic Pathway (Conceptual)
An alternative, though less direct, route involves the chlorination of a pre-formed pyridazine ring.
Pathway: Direct Chlorination of Pyridazin-4-ol
This strategy involves the direct electrophilic chlorination of Pyridazin-4-ol.[1]
Caption: Conceptual pathway for the synthesis via direct chlorination.
While theoretically feasible, this method presents significant challenges. Controlling the regioselectivity to achieve dichlorination specifically at the 3 and 6 positions without affecting other parts of the molecule can be difficult. The reaction conditions would need to be carefully optimized, and this pathway is generally less common than the convergent synthesis from mucochloric acid.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the cyclocondensation of mucochloric acid with hydrazine hydrate. This method is robust, high-yielding, and builds the core structure with the desired functionalities in a single step. The subsequent purification via recrystallization from an aqueous solvent system not only ensures high purity but also directly yields the stable dihydrate form. This guide provides the necessary technical details and scientific rationale for researchers to successfully implement this synthesis in their laboratories.
References
- 1. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 4. Synthonix, Inc > 2779-81-9 | 3,6-Dichloropyridazin-4-ol [synthonix.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Physicochemical Characterization of 3,6-Dichloropyridazin-4-ol Dihydrate: Solubility and Stability Profiling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive procedural framework for determining the solubility and stability of 3,6-Dichloropyridazin-4-ol dihydrate. Publicly available quantitative data for this specific compound is limited. Therefore, this guide focuses on establishing robust, scientifically-grounded methodologies based on standard pharmaceutical practices and data from structurally related compounds. The protocols herein are designed to be self-validating and serve as a detailed roadmap for researchers.
Introduction: The Strategic Importance of this compound
3,6-Dichloropyridazin-4-ol is a heterocyclic compound featuring a pyridazine ring substituted with two chlorine atoms and a hydroxyl group.[1][2] Its unique arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. This molecule serves as a critical building block in the development of novel compounds for the pharmaceutical and agrochemical industries.[1] Pyridazine derivatives, as a class, are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties, making this scaffold particularly valuable for medicinal chemists.[1]
The dihydrate form (CAS 1452487-57-8) is often encountered in synthesis and requires thorough physicochemical characterization to ensure reproducibility and success in downstream applications.[3] Key parameters such as solubility and stability are not merely physical measurements; they are critical determinants of a compound's viability in drug development, influencing everything from reaction kinetics and purification strategies to bioavailability and shelf-life. This guide provides the necessary experimental frameworks to elucidate these properties.
A Framework for Comprehensive Solubility Assessment
Solubility is a foundational property that governs the behavior of a compound in both chemical and biological systems. In process chemistry, it dictates solvent selection for reactions, crystallization, and purification. In pharmacology, aqueous solubility is a prerequisite for absorption and distribution. The following sections outline a robust protocol for determining the solubility profile of this compound.
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The shake-flask method remains the benchmark for determining equilibrium solubility due to its simplicity and reliability. The core principle involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Causality Behind Experimental Choices:
-
Equilibrium Time: A sufficient incubation time (e.g., 24-48 hours) is critical to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Temperature Control: Solubility is temperature-dependent. Conducting experiments at controlled temperatures (e.g., 25 °C and 37 °C) provides data relevant to both standard laboratory conditions and physiological environments.
-
Purity: The use of high-purity compound and solvents is essential to prevent erroneous results from impurities that may enhance or suppress solubility.
Experimental Protocol: Solubility Determination
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Solvent Selection: A diverse panel of solvents should be used to establish a comprehensive profile.
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8, and pH 7.4 (simulated physiological conditions).
-
Organic Solvents: Methanol, ethanol, acetone, acetonitrile, dichloromethane, and dimethyl sulfoxide (DMSO) are common choices in synthetic and analytical chemistry.
-
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours.
-
Sample Processing: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.
-
Clarification: Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration using a validated analytical method, such as HPLC-UV.
Analytical Method: HPLC-UV for Quantification
A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard and reliable technique for quantifying chlorinated heterocyclic compounds.[4]
Hypothetical HPLC Method Parameters:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Column Temperature: 30 °C.[4]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a calibration curve by preparing a series of dilutions from the stock solution.
Data Presentation and Visualization
Quantitative solubility data should be summarized in a clear, structured table for easy comparison.
Table 1: Illustrative Solubility Data Table for this compound
| Solvent | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|---|
| Hydrochloric Acid Buffer | 1.2 | 25 | Experimental Value |
| Acetate Buffer | 4.5 | 25 | Experimental Value |
| Phosphate Buffer | 6.8 | 25 | Experimental Value |
| Phosphate Buffer | 7.4 | 25 | Experimental Value |
| Water | ~7.0 | 25 | Experimental Value |
| Methanol | N/A | 25 | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value |
| Acetonitrile | N/A | 25 | Experimental Value |
| DMSO | N/A | 25 | Experimental Value |
Caption: Workflow for Equilibrium Solubility Determination.
A Protocol for Comprehensive Stability Profiling
Stability testing is a critical component of chemical and pharmaceutical development. It provides insights into the intrinsic stability of a molecule and helps identify potential degradation pathways. Forced degradation, or stress testing, is an essential exercise to develop and validate a stability-indicating analytical method.
Causality Behind Experimental Choices:
-
Stress Conditions: The conditions (acid, base, oxidation, light, heat) are chosen to mimic potential storage and handling challenges and to accelerate degradation processes that might occur over a longer timeframe.
-
Stability-Indicating Method: The analytical method must be able to resolve the parent compound from all significant degradation products. This ensures that the disappearance of the parent peak is accurately measured and not masked by co-eluting impurities.
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N Hydrochloric Acid (HCl). Incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N Sodium Hydroxide (NaOH). Keep at room temperature, as base-catalyzed reactions are often rapid.
-
Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 60 °C).
-
Photostability: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). Run a dark control in parallel.
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
Data Presentation and Visualization
Summarize the results in a table showing the percentage of the parent compound remaining and the percentage of total degradation products formed over time.
Table 2: Illustrative Forced Degradation Data Summary
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Total Degradants (%) |
|---|---|---|---|
| 0.1 N HCl, 60 °C | 24 | Experimental Value | Experimental Value |
| 0.1 N NaOH, RT | 8 | Experimental Value | Experimental Value |
| 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value |
| Heat, 60 °C | 24 | Experimental Value | Experimental Value |
| Light Exposure | 24 | Experimental Value | Experimental Value |
Caption: Workflow for Forced Degradation Studies.
Conclusion and Recommended Next Steps
While this compound is a valuable synthetic intermediate, a comprehensive public dataset on its solubility and stability is currently lacking. This guide provides the necessary theoretical foundation and practical, step-by-step protocols for researchers to generate this critical data. By systematically evaluating solubility in various media and probing its stability under forced degradation conditions, scientists and drug development professionals can build a robust data package. This information is indispensable for guiding formulation development, ensuring process control, and meeting regulatory expectations. The execution of these studies is a crucial next step in fully characterizing this important molecule.
References
A Technical Guide to the Spectroscopic Characterization of 3,6-Dichloropyridazin-4-ol
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 3,6-Dichloropyridazin-4-ol (CAS No: 2779-81-9). It is important to note that publicly available, experimentally-derived spectroscopic data for this specific compound is scarce. Therefore, this guide will focus on a comprehensive theoretical analysis and prediction of its spectral features, grounded in fundamental principles of spectroscopy. To provide a tangible reference, we will draw comparisons with the well-characterized, structurally related compound, 3,6-Dichloropyridazine.
Introduction to 3,6-Dichloropyridazin-4-ol
3,6-Dichloropyridazin-4-ol is a heterocyclic compound with the molecular formula C₄H₂Cl₂N₂O.[1][2] Its structure, featuring a pyridazine ring substituted with two chlorine atoms and a hydroxyl group, makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[3] The presence of these functional groups dictates its chemical reactivity and is key to its utility in building diverse molecular architectures.[1]
A critical aspect of this molecule's structure is its existence in a tautomeric equilibrium with its keto form, 3,6-dichloro-1H-pyridazin-4-one. This equilibrium is fundamental to understanding its spectroscopic properties, as both forms may be present, and their ratio can be influenced by the solvent and physical state.
Caption: Tautomeric equilibrium of 3,6-Dichloropyridazin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3,6-Dichloropyridazin-4-ol, both ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple. The key signals will arise from the single proton on the pyridazine ring and the proton of the hydroxyl group (or the N-H proton in the keto tautomer).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| Aromatic CH | 7.0 - 7.5 | Singlet (s) | H-5 | The proton at position 5 is on an electron-deficient aromatic ring, flanked by a chlorine atom and a carbon bearing an oxygen atom, leading to a downfield shift. |
| OH / NH | 5.0 - 12.0 | Broad Singlet (br s) | OH (Enol) / NH (Keto) | This proton is exchangeable, resulting in a broad signal. Its chemical shift is highly dependent on solvent, concentration, and temperature. The keto form's NH proton would likely be further downfield. |
Comparison with 3,6-Dichloropyridazine: 3,6-Dichloropyridazine (C₄H₂Cl₂N₂) presents two equivalent protons, resulting in a single sharp singlet in its ¹H NMR spectrum, typically observed around 7.6-7.8 ppm in CDCl₃.[4] The presence of the electron-donating hydroxyl/oxo group in our target molecule is expected to shield the adjacent H-5 proton, shifting its signal slightly upfield compared to the protons in 3,6-Dichloropyridazine.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.
| Predicted Signal (δ, ppm) | Assignment | Rationale |
| ~160 | C=O (Keto) | The carbonyl carbon of the keto tautomer would be significantly downfield. Its presence would be strong evidence for this form. |
| ~155 | C-4 | In the enol form, this carbon is attached to the hydroxyl group and is expected to be downfield. |
| ~150 | C-3 / C-6 | These carbons are attached to electronegative chlorine atoms and nitrogen atoms, causing a strong deshielding effect and shifting them significantly downfield. |
| ~120 | C-5 | This carbon is attached to a proton and is expected to be the most upfield of the ring carbons. |
Authoritative Grounding: The prediction of chemical shifts is based on established substituent effects in heterocyclic systems. Comprehensive databases and reference texts, such as those provided by the University of Wisconsin's Organic Chemistry Data collection, offer extensive data on related structures that inform these estimations.[5]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 3,6-Dichloropyridazin-4-ol in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrumentation: Utilize a modern NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, many more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectrum
The IR spectrum will be dominated by vibrations associated with the O-H/N-H, C=O, C=C, and C-Cl bonds. The presence and position of the O-H and C=O bands will be particularly diagnostic for the tautomeric equilibrium.
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3200 - 3500 (broad) | O-H Stretch | Enol form | The broadness is due to hydrogen bonding. |
| 3100 - 3400 | N-H Stretch | Keto form | N-H stretches are typically found in this region. |
| ~3100 | Aromatic C-H Stretch | C5-H | Stretching of the C-H bond on the aromatic ring. |
| 1650 - 1700 | C=O Stretch | Keto form | A strong, sharp absorption in this region is a definitive indicator of the pyridazinone (keto) tautomer. |
| 1550 - 1620 | C=N, C=C Stretch | Ring vibrations | Stretching vibrations within the pyridazine ring. |
| 1000 - 1200 | C-O Stretch | Enol form | C-O single bond stretch. |
| 700 - 850 | C-Cl Stretch | C3-Cl, C6-Cl | Stretching vibrations of the carbon-chlorine bonds. |
Comparison with 3,6-Dichloropyridazine: The IR spectrum of 3,6-Dichloropyridazine would show aromatic C-H stretches (~3000-3100 cm⁻¹) and ring vibrations, but would notably lack the strong O-H, N-H, or C=O absorptions predicted for 3,6-Dichloropyridazin-4-ol.[6][7]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum
For 3,6-Dichloropyridazin-4-ol (Molecular Weight: ~164.97 g/mol ), the mass spectrum under Electron Ionization (EI) would be expected to show a distinct molecular ion peak cluster and several characteristic fragment ions.
| m/z Value | Assignment | Rationale |
| 164 / 166 / 168 | [M]⁺˙ | Molecular Ion Peak Cluster: The presence of two chlorine atoms will produce a characteristic isotopic pattern with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms. |
| 136 / 138 | [M - CO]⁺˙ | Loss of carbon monoxide (28 Da) is a common fragmentation pathway for cyclic ketones or phenols. |
| 129 / 131 | [M - Cl]⁺ | Loss of a chlorine radical (35/37 Da). |
| 101 | [M - CO - Cl]⁺ | Subsequent loss of a chlorine radical after the initial loss of CO. |
Authoritative Grounding: Fragmentation patterns are predicted based on the stability of the resulting ions and neutrals. General principles of mass spectral fragmentation are well-documented and provide a basis for these predictions.[8][9]
References
- 1. 3,6-dichloropyridazin-4-ol | 2779-81-9 [chemicalbook.com]
- 2. 2779-81-9|3,6-Dichloropyridazin-4-ol|BLD Pharm [bldpharm.com]
- 3. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
The Dichloropyridazine Core: A Journey from Discovery to Indispensable Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Impact
In the vast landscape of heterocyclic chemistry, the pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, stands out for its unique electronic properties and versatile reactivity.[1][2] The introduction of two chlorine atoms to this scaffold gives rise to dichloropyridazines, a class of compounds that has evolved from a laboratory curiosity to a cornerstone in the development of life-saving pharmaceuticals and essential agrochemicals.[3] This technical guide delves into the rich history of dichloropyridazine compounds, from their initial discovery to the evolution of their synthesis and their subsequent rise as a privileged scaffold in medicinal and agricultural chemistry. We will explore the key scientific milestones, the rationale behind synthetic strategies, and the impact of these compounds on modern science.
Part 1: The Genesis of a Scaffold - Discovery and Early Synthesis
The story of dichloropyridazines is intrinsically linked to the broader history of pyridazine chemistry. The first synthesis of a pyridazine derivative is credited to the eminent chemist Emil Fischer in 1886, who prepared the compound through the condensation of phenylhydrazine and levulinic acid during his investigations into indole synthesis.[1] However, the parent pyridazine heterocycle was first prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[1]
The journey towards the synthetically crucial dichloropyridazines gained significant momentum in the mid-20th century. A pivotal moment arrived in 1951 with the work of R. H. Mizzoni and P. E. Spoerri, who detailed a practical synthesis of 3,6-dichloropyridazine.[4][5] Their work laid a foundational stone for the widespread accessibility and subsequent investigation of this compound.
The most common and historically significant precursor for the synthesis of 3,6-dichloropyridazine is maleic hydrazide (3,6-dihydroxypyridazine).[1][6] This readily available starting material can be prepared by the condensation of maleic anhydride with hydrazine hydrate.[7] The subsequent conversion to 3,6-dichloropyridazine is a chlorination reaction, a process that has seen considerable evolution over the decades.
Foundational Synthetic Protocol: Chlorination of Maleic Hydrazide
The traditional and widely practiced method for the synthesis of 3,6-dichloropyridazine involves the treatment of maleic hydrazide with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6][7]
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine using Phosphorus Oxychloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, maleic hydrazide (1 equivalent) is suspended in an excess of phosphorus oxychloride (typically 3-5 equivalents).
-
Reaction Execution: The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The resulting residue is cautiously poured onto crushed ice to quench the remaining reactive phosphorus species.
-
Isolation and Purification: The aqueous mixture is neutralized with a base, such as sodium carbonate or ammonium hydroxide, leading to the precipitation of the crude 3,6-dichloropyridazine.[7] The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]
The causality behind this experimental choice lies in the potent chlorinating ability of phosphorus oxychloride, which effectively replaces the hydroxyl groups of the tautomeric form of maleic hydrazide with chlorine atoms. The excess reagent often serves as the solvent as well.
Part 2: The Evolution of Synthesis - Striving for Efficiency and Sustainability
While the use of phosphorus oxychloride and pentachloride proved effective, these reagents present significant drawbacks, including their corrosive nature, the generation of acidic byproducts, and harsh reaction conditions.[7] These challenges spurred the development of more refined and environmentally benign synthetic methodologies.
Modern Synthetic Approaches
Recent advancements have focused on alternative chlorinating agents and reaction conditions to improve safety, yield, and environmental footprint. One notable development is the use of N-chlorosuccinimide (NCS) as a chlorinating agent.[7] This approach offers milder reaction conditions and avoids the formation of corrosive byproducts.
Table 1: Comparison of Chlorinating Agents for 3,6-Dichloropyridazine Synthesis
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | High temperature (reflux) | Readily available, effective | Corrosive, harsh conditions, acidic waste |
| Phosphorus Pentachloride (PCl₅) | High temperature | Highly reactive | Solid, moisture sensitive, corrosive byproducts |
| N-Chlorosuccinimide (NCS) | Milder conditions, often with a catalyst | Less corrosive, easier handling | Higher cost, may require catalyst |
The quest for synthetic efficiency has also led to the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[7]
Part 3: The Dichotomous Power - Applications in Agrochemicals and Pharmaceuticals
The true significance of dichloropyridazines lies in their role as versatile intermediates for the synthesis of a wide array of biologically active molecules. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Dichloropyridazines in the Field: Herbicidal Activity
The pyridazine core is a well-established pharmacophore in a number of herbicides.[1] Dichloropyridazines serve as key building blocks for several commercially important herbicides, including Pyridate and Pyridafol.
-
Pyridate: This post-emergence herbicide is effective against annual broadleaf weeds.[8][9] Its mode of action involves the inhibition of photosystem II in the target weeds, leading to a rapid degradation of cell walls.[10][11] The synthesis of Pyridate involves the reaction of a phenylhydrazine derivative with a dichloropyridazinone precursor.[8]
-
Pyridafol: Another herbicide utilizing the pyridazine scaffold, Pyridafol also acts by inhibiting photosynthetic electron transport at photosystem II.[12][13] Its synthesis involves a multi-step process starting from a substituted pyridazine derivative.[12]
The development of these herbicides highlights the ability to fine-tune the biological activity of the pyridazine core through strategic substitution, a process often initiated from a dichloropyridazine starting material.
Dichloropyridazines in the Clinic: A Scaffold for Drug Discovery
The pyridazine moiety is also a prominent feature in a number of pharmaceutical agents.[1][3] The ability of the pyridazine ring to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding have made it an attractive scaffold for medicinal chemists.
-
Minaprine: This compound, formerly used as an antidepressant, features a pyridazine core.[14][15] It acts as a reversible inhibitor of monoamine oxidase-A (MAO-A).[14][16] The synthesis of minaprine involves the reaction of a chloro-substituted pyridazine with a morpholine derivative.[14]
-
Cefozopran: A fourth-generation cephalosporin antibiotic, Cefozopran incorporates an imidazo[1,2-b]pyridazine moiety, which is synthesized from a dichloropyridazine precursor.[17][18] This modification enhances its antibacterial spectrum.[19]
The development of these drugs showcases the power of dichloropyridazines as starting materials for creating structurally complex and pharmacologically active molecules. The reactivity of the chlorine atoms allows for the strategic introduction of side chains that are crucial for target binding and therapeutic efficacy.
Conclusion: An Enduring Legacy and a Bright Future
From its initial synthesis to its current status as a privileged scaffold, the journey of dichloropyridazine compounds is a testament to the power of fundamental chemical research. The early synthetic work provided the foundation for subsequent innovations that have led to the development of crucial agrochemicals and life-saving drugs. The inherent reactivity and versatility of the dichloropyridazine core continue to inspire chemists to explore new frontiers in drug discovery and materials science. As the demand for novel, effective, and sustainable chemical entities grows, the enduring legacy of dichloropyridazines is set to continue, with this unassuming heterocycle playing a vital role in addressing the challenges of the future.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 8. Pyridate (Ref: CL 11344) [sitem.herts.ac.uk]
- 9. Pyridate | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 10. agribusinessglobal.com [agribusinessglobal.com]
- 11. Belchim USA's TOUGH® 5EC Herbicide (Pyridate) Just Approved By EPA, Helping Corn, Mint and Chickpea Growers Achieve up to 100% Control of Broadleaf Weeds [prnewswire.com]
- 12. Pyridafol (Ref: CL 9673) [sitem.herts.ac.uk]
- 13. adipogen.com [adipogen.com]
- 14. Minaprine - Wikipedia [en.wikipedia.org]
- 15. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Studies on anti-MRSA parenteral cephalosporins. II. Synthesis and antibacterial activity of 7beta-[2-(5-amino-1,2,4- thiadiazol-3-yl)-2(Z)-alkoxyiminoacetamido]-3-(substituted imidaz - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemistry of 3,6-Dichloropyridazin-4-ol: A Technical Guide to Safe Handling and Application
This guide provides an in-depth technical overview of 3,6-Dichloropyridazin-4-ol (CAS No. 2779-81-9), a versatile heterocyclic compound pivotal in pharmaceutical and agrochemical research. As a highly functionalized intermediate, its unique arrangement of chloro- and hydroxyl- groups on the pyridazine ring offers significant reactivity for synthesizing more complex molecules.[1][2] However, this reactivity also necessitates a thorough understanding of its chemical nature to ensure safe handling and experimental success. This document moves beyond standard safety data sheets to explain the causality behind safety protocols, offering a framework for researchers, scientists, and drug development professionals to work with this compound confidently and securely.
Compound Profile and Physicochemical Properties
3,6-Dichloropyridazin-4-ol is a solid, typically appearing as a white to yellow or brown substance.[3] Its core structure is a six-membered pyridazine ring featuring two nitrogen atoms, two chlorine substituents, and a hydroxyl group.[1] This configuration is key to its utility as a building block in organic synthesis. The chlorine atoms can be readily substituted by nucleophiles, while the hydroxyl group can undergo oxidation or reduction, providing multiple pathways for chemical modification.[1]
A precise understanding of its physical properties is the foundation for safe laboratory practice. For instance, its relatively high melting point indicates it is a stable solid at room temperature, but its flash point suggests that, especially when heated, its vapors could form ignitable mixtures with air.
| Property | Value | Source |
| CAS Number | 2779-81-9 | [1][4] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][4] |
| Molecular Weight | 164.98 g/mol | [4] |
| Appearance | White to Yellow to Brown Solid | [3] |
| Melting Point | 199-200 °C | [4] |
| Boiling Point | 225.6 °C at 760 mmHg | [4] |
| Flash Point | 90.3 °C | [4] |
| Density | 1.679 g/cm³ | [4] |
Hazard Identification and Risk Assessment
While specific toxicological data for 3,6-Dichloropyridazin-4-ol is limited, the available safety information and data from structurally related dichloropyridazines indicate that it should be handled as a hazardous substance.[4] The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust.[3][5][6][7]
GHS Hazard Statements:
-
H332: Harmful if inhaled[3]
The causality for these hazards lies in the compound's chemical reactivity. The chlorinated heterocyclic structure can interact with biological macromolecules, leading to irritation and toxicity. The fine particulate nature of the solid form increases the risk of aerosolization and subsequent inhalation, which can irritate the respiratory tract.[8]
Core Directive: Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential. The following workflow is designed to mitigate risks at each stage of handling.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure by containing the compound at its source.
-
Ventilation: All handling of 3,6-Dichloropyridazin-4-ol powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[5][8]
-
Containment: For procedures with a higher risk of aerosolization (e.g., weighing, preparing solutions), consider using a glove box or a powder containment hood.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]
Standard Operating Procedure (SOP) for Handling
This step-by-step protocol ensures a systematic and safe approach to working with the compound.
Caption: Standard workflow for handling 3,6-Dichloropyridazin-4-ol.
Personal Protective Equipment (PPE): The Final Barrier
The choice of PPE is dictated by the identified hazards and must be used consistently.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection: A flame-resistant lab coat and chemical-impermeable gloves (e.g., nitrile) are required.[10][11] Gloves must be inspected before use and removed properly to avoid skin contact.[8][12] Contaminated clothing should be removed and washed before reuse.[13]
-
Respiratory Protection: For situations where engineering controls may not be sufficient or during large-scale operations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][12]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure. The following diagram outlines the necessary steps for different exposure routes.
Caption: First aid response flowchart for exposure incidents.
Firefighting Measures: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][10] Firefighters should wear self-contained breathing apparatus (SCBA) to prevent inhalation of hazardous thermal decomposition products, which may include nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[8][12]
Storage and Disposal
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][13] Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[14][15]
-
Disposal: All waste material should be treated as hazardous. Dispose of contents and containers in accordance with local, regional, and national regulations.[5][7] Do not allow the chemical to enter drains or the environment.[10][11]
Conclusion
3,6-Dichloropyridazin-4-ol is a valuable research chemical whose safe application is predicated on a comprehensive understanding of its properties and potential hazards. By integrating robust engineering controls, meticulous handling protocols, and appropriate personal protective equipment, researchers can effectively mitigate risks. This guide serves as a technical framework to support the responsible use of this compound in advancing scientific discovery.
References
- 1. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,6-Dichloropyridazin-4-ol | 2779-81-9 [sigmaaldrich.com]
- 4. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cpachem.com [cpachem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. file.leyan.com [file.leyan.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. capotchem.cn [capotchem.cn]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
The Synthetic Versatility of 3,6-Dichloropyridazin-4-ol: A Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Heterocycle
3,6-Dichloropyridazin-4-ol is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern organic synthesis.[1][2][3] Its unique arrangement of two reactive chlorine atoms and a hydroxyl group on the pyridazine core makes it a versatile precursor for the synthesis of a diverse array of more complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2] The electron-deficient nature of the pyridazine ring, further accentuated by the two chlorine substituents, renders the chloro groups susceptible to nucleophilic displacement, while the hydroxyl group offers a handle for various other transformations. This guide provides a comprehensive overview of the applications of 3,6-Dichloropyridazin-4-ol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity and Mechanistic Considerations
The chemical behavior of 3,6-Dichloropyridazin-4-ol is dominated by the reactivity of its three functional groups. The two chlorine atoms at the 3- and 6-positions are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. The hydroxyl group at the 4-position can undergo O-alkylation, O-acylation, and can influence the reactivity of the adjacent chlorine atom.
Application in the Synthesis of Bioactive Molecules
The pyridazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. 3,6-Dichloropyridazin-4-ol serves as a key starting material for the synthesis of various pharmaceutical and agrochemical agents, including potential antimicrobial, anticancer, and herbicidal compounds.[1][2]
Synthesis of Substituted Pyridazinone Derivatives
One of the most common applications of 3,6-Dichloropyridazin-4-ol is in the synthesis of substituted pyridazinone derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The following protocol describes a general procedure for the nucleophilic substitution of one of the chlorine atoms.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 3,6-Dichloropyridazin-4-ol with an Amine
This protocol outlines a general method for the regioselective substitution of a chlorine atom with an amine nucleophile. The choice of solvent and base is crucial for the success of the reaction.
Reaction Scheme:
A general SNAr reaction.
Materials:
| Reagent/Material | Purpose |
| 3,6-Dichloropyridazin-4-ol | Starting material |
| Amine (R-NH2) | Nucleophile |
| Diisopropylethylamine (DIPEA) or K2CO3 | Base |
| N,N-Dimethylformamide (DMF) or Acetonitrile | Solvent |
| Ethyl acetate | Extraction solvent |
| Saturated aqueous sodium bicarbonate | Quenching agent |
| Brine | Washing agent |
| Anhydrous sodium sulfate | Drying agent |
| Silica gel | for column chromatography |
Procedure:
-
To a solution of 3,6-Dichloropyridazin-4-ol (1.0 eq) in DMF or acetonitrile, add the desired amine (1.1 eq) and a base such as DIPEA (1.5 eq) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-amino-6-chloro-pyridazin-4-ol derivative.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: A non-nucleophilic organic base like DIPEA or an inorganic base like K2CO3 is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often required to overcome the activation energy of the reaction. The specific temperature will depend on the reactivity of the amine nucleophile.
Protocol 2: O-Alkylation of 3,6-Dichloropyridazin-4-ol
The hydroxyl group of 3,6-Dichloropyridazin-4-ol can be readily alkylated to introduce further diversity into the molecule. This protocol provides a general method for O-alkylation using an alkyl halide.
Reaction Scheme:
A general O-alkylation reaction.
Materials:
| Reagent/Material | Purpose |
| 3,6-Dichloropyridazin-4-ol | Starting material |
| Alkyl halide (R-X, e.g., methyl iodide, benzyl bromide) | Alkylating agent |
| Potassium carbonate (K2CO3) or Sodium hydride (NaH) | Base |
| Acetone or N,N-Dimethylformamide (DMF) | Solvent |
| Dichloromethane | Extraction solvent |
| Water | Quenching/Washing agent |
| Anhydrous magnesium sulfate | Drying agent |
| Silica gel | for column chromatography |
Procedure:
-
To a stirred suspension of 3,6-Dichloropyridazin-4-ol (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF, add the alkyl halide (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-alkoxy-3,6-dichloropyridazine.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily attacks the alkyl halide. The choice between a milder base like K2CO3 and a stronger base like NaH depends on the acidity of the hydroxyl group and the reactivity of the alkyl halide.
-
Solvent: Acetone is a good choice for reactions with K2CO3 as it is polar enough to dissolve the reactants but does not react with the base. DMF is a suitable solvent for reactions with NaH.
Data Presentation
| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |
| SNAr | 3,6-Dichloropyridazine | 2,6-dichloro-4-aminophenol | 4-(6-chloro-pyridazin-3-yloxy)-3,5-dichloro-phenylamine | - | [2] |
| O-Alkylation | 4,5-dichloropyridazin-6-one | dibromoalkanes | N- and O-alkylated products | - | [4] |
Note: Specific yield data for reactions starting directly from 3,6-Dichloropyridazin-4-ol is limited in the readily available literature. The examples provided are for structurally similar compounds and are intended to be illustrative.
Conclusion and Future Directions
3,6-Dichloropyridazin-4-ol is a potent and versatile building block in organic synthesis. Its trifunctional nature allows for the creation of a wide range of complex heterocyclic compounds with potential applications in drug discovery and agrochemical research. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Further research into the regioselective functionalization of this scaffold and the development of novel transformations will undoubtedly continue to expand its importance in the field of synthetic chemistry.
References
Application Notes & Protocols: Strategic Functionalization of the Pyridazinone Core via Nucleophilic Substitution on 3,6-Dichloropyridazin-4-ol
Authored by: A Senior Application Scientist
Abstract
The pyridazinone scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] 3,6-Dichloropyridazin-4-ol is a versatile and highly reactive building block for accessing novel pyridazinone derivatives. Its electron-deficient heterocyclic ring, activated by two chlorine atoms, is primed for Nucleophilic Aromatic Substitution (SNAr), enabling the strategic introduction of diverse functional groups. This guide provides an in-depth exploration of the underlying principles and detailed, field-proven protocols for performing nucleophilic substitution on this key intermediate. We will delve into the mechanistic rationale behind experimental choices, offer step-by-step procedures for various nucleophile classes, and present a framework for troubleshooting and optimization.
The Scientific Foundation: Mechanism and Regioselectivity
The synthetic utility of 3,6-Dichloropyridazin-4-ol is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich benzene rings, the pyridazine core is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electrophilicity is significantly amplified by the inductive and mesomeric (resonance) effects of the chlorine substituents and the carbonyl group of the pyridazinone tautomer.
Tautomerism: It is critical to recognize that 3,6-Dichloropyridazin-4-ol exists in equilibrium with its more stable tautomeric form, 3,6-dichloro-1,2-dihydropyridazin-4-one. The protocols described herein apply to this equilibrium mixture.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C-3 or C-6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridazinone ring, particularly onto the electronegative nitrogen and oxygen atoms, which stabilizes the intermediate.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group, yielding the substituted product.
The overall reactivity and regioselectivity (i.e., which chlorine is replaced first) are dictated by the electronic landscape of the pyridazinone ring. The ring nitrogen atoms substantially increase the reactivity of the chloro-positions towards nucleophiles.[3][4] While both the C-3 and C-6 positions are activated, substitution often shows a preference. In many related 3,6-dichloropyridazine systems, initial substitution is frequently observed at the C-6 position.[5] However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and temperature, and may sometimes yield mixtures.[6][7] Therefore, empirical verification of the product structure is essential.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Blueprint: Protocols & Methodologies
The following protocols are designed as robust starting points. Researchers should consider reaction monitoring via Thin Layer Chromatography (TLC) as a self-validating checkpoint to gauge progress and optimize reaction times.
Protocol 2.1: Substitution with N-Nucleophiles (e.g., Amines)
The amination of the pyridazinone core is a cornerstone transformation for generating libraries of bioactive compounds.[8] This protocol details a typical procedure using a secondary amine.
Materials & Reagents:
-
3,6-Dichloropyridazin-4-ol (1.0 eq)
-
Amine (e.g., Morpholine, 1.1 - 1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq) or Diisopropylethylamine (DIPEA)
-
Solvent: Ethanol, n-Butanol, or Dimethylformamide (DMF)
-
Standard glassware for reflux, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add 3,6-Dichloropyridazin-4-ol (1.0 eq) and the chosen solvent (e.g., Ethanol, ~10-20 mL per mmol of substrate).
-
Reagent Addition: Add the amine (1.1 eq) and potassium carbonate (2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (for Ethanol, ~78 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic base (K₂CO₃). Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate. Purify by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure monosubstituted product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.2: Substitution with S-Nucleophiles (e.g., Thiols)
Thiols are excellent nucleophiles, especially after deprotonation to the corresponding thiolate.[9][10] This reaction provides access to important sulfur-containing pyridazinones.
Materials & Reagents:
-
3,6-Dichloropyridazin-4-ol (1.0 eq)
-
Thiol (e.g., Thiophenol, 1.1 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Thiolate Formation: To a dry, three-neck flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for complete formation of the sodium thiolate.
-
Substrate Addition: In a separate flask, dissolve 3,6-Dichloropyridazin-4-ol (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirring thiolate suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude material via flash column chromatography.
-
Characterization: Analyze the purified product by NMR and Mass Spectrometry.
Protocol 2.3: Substitution with O-Nucleophiles (e.g., Phenols)
Substitution with oxygen nucleophiles typically requires a strong base to generate the more potent alkoxide or phenoxide nucleophile.
Materials & Reagents:
-
3,6-Dichloropyridazin-4-ol (1.0 eq)
-
Phenol (e.g., 4-Methoxyphenol, 1.1 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)
-
Anhydrous Solvent: Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Phenoxide Formation: In a dry flask under an inert atmosphere, dissolve the phenol (1.1 eq) in anhydrous DMF. Cool to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes.
-
Reaction: Add 3,6-Dichloropyridazin-4-ol (1.0 eq) directly to the phenoxide solution. Heat the reaction mixture to 60-80 °C and stir until TLC indicates consumption of the starting material (typically 6-24 hours).
-
Workup: Cool the mixture to room temperature and carefully pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue by flash column chromatography or recrystallization.
-
Characterization: Confirm the product identity via appropriate spectroscopic methods.
Data Summary & Reaction Parameters
The choice of reagents and conditions is crucial for a successful substitution. The following table summarizes typical parameters for various nucleophiles.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Amines | Benzylamine | K₂CO₃, DIPEA | Ethanol | Reflux (78) | 4 - 12 |
| Secondary Amines | Morpholine | K₂CO₃ | n-Butanol | Reflux (117) | 4 - 8 |
| Anilines | 4-Bromoaniline | K₂CO₃, Na₂CO₃ | DMF | 80 - 120 | 8 - 24 |
| Aliphatic Thiols | Ethanethiol | NaH, K₂CO₃ | THF, DMF | 0 to RT | 2 - 6 |
| Aromatic Thiols | Thiophenol | NaH, K₂CO₃ | THF, DMF | RT | 2 - 8 |
| Phenols | 4-Methoxyphenol | NaH, K-OtBu | DMF, Dioxane | 60 - 100 | 6 - 24 |
| Alcohols | Methanol (as NaOMe) | NaOMe | Methanol | Reflux (65) | 6 - 18 |
Note: Reaction times and temperatures are illustrative and should be optimized using TLC monitoring.
Visualization of Experimental Workflow
A systematic workflow ensures reproducibility and successful outcomes.
Caption: Standard laboratory workflow for SNAr reactions.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
3,6-Dichloropyridazin-4-ol: A Versatile Scaffold for Advanced Heterocyclic Synthesis
An Application Guide for the Synthetic Chemist
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3,6-dichloropyridazin-4-ol (CAS: 2779-81-9). Characterized by a pyridazine core bearing two reactive chlorine atoms and a hydroxyl group, this molecule serves as a highly versatile building block for a diverse array of complex heterocyclic compounds.[1][2] Its unique arrangement of functional groups allows for selective and sequential modifications, making it a valuable starting material in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] This guide covers the core reactivity, mechanistic principles, and detailed, field-proven protocols for leveraging this scaffold in modern organic synthesis.
Introduction: The Strategic Value of 3,6-Dichloropyridazin-4-ol
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] 3,6-Dichloropyridazin-4-ol emerges as a particularly strategic starting material due to its trifunctional nature. The two chlorine atoms at the C3 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the hydroxyl group at C4 offers an additional site for chemical diversification.
The electron-deficient nature of the pyridazine ring, further activated by the chloro-substituents, facilitates SNAr reactions with a broad range of nucleophiles. This allows for the controlled introduction of amine, ether, thioether, and other functionalities, which are critical for tuning the pharmacological profile of a target molecule. This guide will elucidate the principles governing its reactivity and provide actionable protocols for its synthetic transformations.
Physicochemical Properties
A clear understanding of the physical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₄H₂Cl₂N₂O[1][3] |
| Molecular Weight | 164.98 g/mol [2][3] |
| CAS Number | 2779-81-9[1] |
| Appearance | White or light yellow crystalline powder[2] |
| Melting Point | 199-200 °C[3] |
| Boiling Point | 225.6 °C at 760 mmHg[3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C[3] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of 3,6-dichloropyridazin-4-ol is primarily dictated by the reactivity of its chlorine substituents. These positions are activated towards nucleophilic attack, a cornerstone of building molecular complexity from this scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway involves the displacement of the chloro groups by nucleophiles. The chlorine atoms can be replaced by a variety of nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.[1]
Causality of Reactivity: The two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, polarizing the C-Cl bonds and making the carbon atoms at positions 3 and 6 electrophilic. This electronic deficit stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy for the substitution. While specific studies on the relative reactivity of the C3 vs. C6 chlorine on this exact molecule are sparse, in many dichlorodiazine systems, reactivity can be modulated by temperature and the nature of the nucleophile. Sequential substitutions are often possible by controlling reaction stoichiometry and conditions.
Caption: Key SNAr pathways for 3,6-Dichloropyridazin-4-ol.
Reactions Involving the Hydroxyl Group
The hydroxyl group at the C4 position offers a secondary point for modification. While less commonly exploited than the chloro groups, it can undergo:
-
Oxidation: The hydroxyl group can be oxidized to a carbonyl, yielding a pyridazinone derivative.[1]
-
Alkylation/Acylation: It can be O-alkylated or O-acylated to form ethers or esters, respectively, which can be useful for protecting the group or for introducing specific functionalities.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating and provide a solid foundation for the synthesis of key derivatives. They emphasize safety, efficiency, and reproducibility.
Protocol 1: Synthesis of 6-Chloro-3-(benzylamino)pyridazin-4-ol (C-N Bond Formation)
This protocol details a standard nucleophilic substitution with an amine, a common step in the synthesis of bioactive molecules.
Expertise & Rationale:
-
Base (e.g., K₂CO₃ or DIPEA): A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is a good choice for reactions sensitive to water, while K₂CO₃ is a cost-effective and easily removable alternative.
-
Solvent (e.g., DMF or Acetonitrile): A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Temperature Control: Gentle heating is often necessary to overcome the activation energy, but excessive temperatures can lead to side reactions or disubstitution. Monitoring by TLC is crucial.
Materials:
-
3,6-Dichloropyridazin-4-ol (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aq. NH₄Cl, Brine
-
Anhydrous Na₂SO₄
-
Standard glassware for anhydrous reactions, magnetic stirrer, TLC plates
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,6-dichloropyridazin-4-ol (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Add benzylamine (1.1 eq) to the solution via syringe.
-
Add DIPEA (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexane as eluent).
-
Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aq. NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Caption: Experimental workflow for amination of 3,6-Dichloropyridazin-4-ol.
Protocol 2: Synthesis of 6-Chloro-3-(phenylthio)pyridazin-4-ol (C-S Bond Formation)
This protocol outlines the reaction with a thiol nucleophile to form a thioether linkage, another important functional group in drug design.
Expertise & Rationale:
-
Base (e.g., K₂CO₃): A moderately strong base is sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion.
-
Solvent (e.g., Acetonitrile): Acetonitrile is an excellent choice as it is polar, aprotic, and has a convenient boiling point for reactions that require moderate heating.
Materials:
-
3,6-Dichloropyridazin-4-ol (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Combine 3,6-dichloropyridazin-4-ol (1.0 eq) and K₂CO₃ (2.0 eq) in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous acetonitrile, followed by thiophenol (1.1 eq).
-
Heat the suspension to reflux (approx. 82 °C).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Summary of Representative Transformations
The following table provides a quick reference for typical reaction conditions for monosubstitution on 3,6-dichloropyridazin-4-ol. Optimization may be required for specific substrates.
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Typical Time (h) |
| Aliphatic/Aromatic Amine | DIPEA or K₂CO₃ | DMF, MeCN | 25 - 80 | 4 - 18 |
| Thiol | K₂CO₃ or NaH | MeCN, THF | 25 - 82 | 2 - 12 |
| Alcohol/Phenol | NaH or K₂CO₃ | THF, DMF | 0 - 60 | 6 - 24 |
Conclusion
3,6-Dichloropyridazin-4-ol is a robust and highly adaptable chemical intermediate. Its value lies in the predictable reactivity of its chloro-substituents via nucleophilic aromatic substitution, providing a reliable entry point to a vast chemical space of substituted pyridazines. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to incorporate this powerful building block into their synthetic programs, facilitating the discovery and development of next-generation heterocyclic compounds.
References
Application Notes & Protocols: The Utility of 3,6-Dichloropyridazin-4-ol in Modern Medicinal Chemistry
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Among its many derivatives, 3,6-Dichloropyridazin-4-ol (CAS: 2779-81-9) emerges as a uniquely versatile and highly reactive intermediate.[3] Its specific arrangement of two chlorine atoms and a hydroxyl group provides multiple reactive handles for synthetic modification, making it an invaluable starting point for the construction of complex bioactive molecules.[4][5] This document provides an in-depth guide for researchers and drug development professionals on the strategic application of 3,6-Dichloropyridazin-4-ol, covering its role as a key building block, detailed synthetic protocols for its modification, and its successful application in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Value of the Dichloropyridazine Scaffold
3,6-Dichloropyridazin-4-ol is a heterocyclic compound featuring a six-membered pyridazine ring with chloro-substituents at the 3 and 6 positions and a hydroxyl group at the 4 position.[4] This substitution pattern is not coincidental to its utility; it is the very source of its chemical versatility. The electron-withdrawing nature of the adjacent nitrogen atoms and chlorine substituents makes the carbon atoms at positions 3 and 6 highly susceptible to nucleophilic substitution. This allows for the facile and regioselective introduction of a wide array of functional groups, a critical process in generating molecular diversity for drug discovery campaigns.
The pyridazine nucleus itself is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][6] The strategic importance of 3,6-Dichloropyridazin-4-ol lies in its ability to serve as a foundational scaffold upon which these pharmacologically active molecules can be built.[7][8]
Table 1: Physicochemical Properties of 3,6-Dichloropyridazin-4-ol
| Property | Value | Reference |
| CAS Number | 2779-81-9 | [9] |
| Molecular Formula | C₄H₂Cl₂N₂O | [4][9] |
| Molecular Weight | 164.98 g/mol | [9] |
| Appearance | White or light yellow crystalline powder | |
| Melting Point | 199-200 °C | [9] |
| Boiling Point | 225.6 °C at 760 mmHg | [9] |
| Purity (Typical) | ≥98% | [3] |
Core Application: A Privileged Scaffold for Kinase Inhibitors
A primary application of the pyridazine scaffold in modern drug discovery is in the development of protein kinase inhibitors.[10] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridazine core serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition.
The 3,6-disubstituted pyridazine framework has been successfully employed to develop inhibitors for several important kinase targets.[2] For example, derivatives have been designed as potent inhibitors of Interleukin-2-inducible T-cell Kinase (ITK), a key target for T-cell mediated diseases.[11] The general workflow for such a project is outlined below.
Caption: Workflow for scaffold-based kinase inhibitor discovery.
Mechanism of Action Insight
Western blot analysis of Jurkat cells treated with a pyridazine-based ITK inhibitor confirmed a reduction in the phosphorylation of ITK and its downstream target, ERK1/2.[11] This provides direct evidence that the compound engages its intended target and modulates the relevant signaling pathway, validating the scaffold's utility for on-target kinase inhibition.
Table 2: Examples of Bioactive Pyridazine/Pyridazinone Derivatives
| Compound Class | Target Kinase / Receptor | Key Result | Reference |
| 3-oxo-2,3-dihydropyridazines | ITK (T-cell leukemia) | Lead compound with IC₅₀ = 0.87 µM, selective over BTK. | [11] |
| 3,6-disubstituted pyridazines | CDK2 (Breast Cancer) | Induced apoptosis and cell cycle arrest. | [2] |
| Imidazo[1,2-b]pyridazines | DYRKs, CLKs | Several derivatives showed IC₅₀ < 100 nM. | [12] |
| Pyridazinone Derivatives | Thyroid Hormone Receptor β | MGL-3196, a highly selective agonist for dyslipidemia treatment. | [13] |
Experimental Protocols: Synthesis and Derivatization
The true value of 3,6-Dichloropyridazin-4-ol is realized in the laboratory. Its functional groups allow for a logical and stepwise construction of complex molecules. Below are foundational protocols for its synthesis and subsequent modification.
Caption: Logical flow from simple precursors to a final drug candidate.
Protocol 1: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine (Maleic Hydrazide)
This protocol describes the fundamental chlorination reaction to produce the dichloropyridazine scaffold. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxyl groups on a heterocyclic ring into chlorides.
Materials:
-
3,6-Dihydroxypyridazine (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a 2L round bottom flask under a nitrogen atmosphere, charge 3,6-dihydroxypyridazine (125g, 1.115 mol).[14]
-
Reagent Addition: Carefully add phosphorus oxychloride (520 mL, 5.576 mol) at room temperature. The addition is exothermic and should be done with caution.
-
Heating: Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight).[14][15] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under vacuum at 55-60°C to remove excess POCl₃, resulting in a thick mass.[14]
-
Dilute the residue with ethyl acetate (1 L). In a separate, large container, prepare an ice-cold saturated solution of sodium bicarbonate.
-
CAUTION: Slowly and carefully quench the reaction mixture by adding it portion-wise to the bicarbonate solution with vigorous stirring. This is a highly exothermic and gas-evolving step. Continue addition until the pH of the aqueous layer is ~8.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with 500 mL portions of ethyl acetate.[14]
-
Washing & Drying: Combine all organic layers and wash with water (1 L) followed by brine (1 L). Dry the organic layer over anhydrous sodium sulfate.[14]
-
Isolation: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product. Further drying under vacuum at 50°C yields 3,6-dichloropyridazine. Expected yield is typically high (e.g., ~85%).[14]
Protocol 2: General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the diversification of the 3,6-dichloropyridazine scaffold. The chlorine atoms serve as excellent leaving groups, allowing for their replacement by various nucleophiles, most commonly amines, to build out the desired molecule.
Materials:
-
3,6-Dichloropyridazine derivative
-
Desired amine nucleophile (e.g., aniline, piperidine)
-
A suitable solvent (e.g., DMF, Dioxane, n-Butanol)
-
A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried flask under nitrogen, add the 3,6-dichloropyridazine starting material (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) and the chosen solvent.
-
Base Addition: Add the base (2.0 - 3.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating: Heat the reaction mixture to a temperature between 80°C and 150°C, depending on the reactivity of the nucleophile and the solvent's boiling point. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Purification: Wash the combined organic extracts with water and brine, then dry over Na₂SO₄. After concentrating under vacuum, the crude product is typically purified by silica gel column chromatography to yield the desired mono- or di-substituted pyridazine derivative.
Protocol 3: Advanced Application - Radical-Mediated C-H Functionalization
For late-stage diversification, direct C-H functionalization offers a powerful tool to add complexity without requiring pre-functionalized starting materials.[16] This protocol provides an example of adding an alcohol-derived fragment to the pyridazine ring.
Materials:
-
3,6-Dichloropyridazine
-
Primary alcohol (e.g., 3-chloro-1-propanol)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Titanium(III) chloride (TiCl₃) solution
-
Solvent (e.g., water)
Procedure:
-
Reaction Setup: In a flask open to the air, dissolve 3,6-dichloropyridazine (1.0 eq) in the chosen solvent system.[16]
-
Reagent Addition: Add the primary alcohol (multiple equivalents may be required).
-
Initiation: Add t-BuOOH and then slowly add the TiCl₃ solution. This combination generates the radical species that will attack the electron-deficient pyridazine ring.[16]
-
Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.
-
Work-up and Purification: Once the reaction has proceeded as desired, perform a standard aqueous work-up and extraction with an organic solvent. The target C-H functionalized product can then be isolated via column chromatography.[16] This method provides direct access to novel derivatives with multiple functional handles for further synthetic elaboration.
Conclusion and Future Outlook
3,6-Dichloropyridazin-4-ol is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its predictable reactivity and proven utility as a pharmacophore, particularly in the highly competitive field of kinase inhibitor design, ensure its continued relevance. The synthetic protocols provided herein offer a robust starting point for both foundational synthesis and advanced diversification strategies. As drug discovery continues to move towards highly specific and targeted therapies, versatile and well-understood scaffolds like 3,6-Dichloropyridazin-4-ol will remain indispensable tools for the medicinal chemist. Future research will likely focus on expanding the repertoire of C-H functionalization reactions and exploring novel biological targets for this privileged heterocyclic system.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
- 7. Understanding 3,6-Dichloropyridazine: A Key Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]
- 8. Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermediates-ZCPC [en.zcpc.net]
- 9. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 10. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - Research - Institut Pasteur [research.pasteur.fr]
- 13. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 15. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Drug Candidates from 3,6-Dichloropyridazin-4-ol
Introduction: The Pyridazinone Scaffold as a Privileged Core in Medicinal Chemistry
The pyridazinone moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which has garnered significant attention in drug discovery. This scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] Pyridazinone derivatives have been successfully developed as therapeutic agents with applications as anticancer, anti-inflammatory, cardiovascular, and antimicrobial agents.[1][3][4] The versatility of the pyridazinone core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective drug candidates.
3,6-Dichloropyridazin-4-ol is a highly versatile and readily available starting material for the synthesis of a diverse library of pyridazinone-based compounds.[5][6] Its unique arrangement of two reactive chlorine atoms at the C3 and C6 positions, along with a hydroxyl group at the C4 position, provides multiple handles for chemical functionalization.[5] This application note provides detailed protocols for the strategic derivatization of 3,6-Dichloropyridazin-4-ol through key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methodologies will empower researchers to efficiently generate novel drug candidates for screening and lead optimization.
Strategic Overview of Synthetic Transformations
The two chlorine atoms on the pyridazinone ring of 3,6-Dichloropyridazin-4-ol exhibit differential reactivity, which can be exploited for the regioselective introduction of various substituents. The electron-donating nature of the hydroxyl group at the C4 position is expected to influence the electron density at the adjacent carbon atoms, potentially making the C3 and C6 positions electronically distinct. While empirical validation is always recommended, it is plausible that one chlorine atom will be more susceptible to initial displacement than the other, allowing for sequential functionalization.
This guide will focus on two primary classes of reactions for the derivatization of 3,6-Dichloropyridazin-4-ol:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
The following diagram illustrates the general synthetic strategy for the diversification of the 3,6-Dichloropyridazin-4-ol scaffold.
Caption: General workflow for the synthesis of diverse pyridazinone derivatives.
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with Amines
This protocol describes the regioselective displacement of one chlorine atom of 3,6-Dichloropyridazin-4-ol with a primary or secondary amine. The reaction conditions can be tuned to favor monosubstitution.
Rationale: The choice of a suitable base and solvent is crucial for achieving high yields and selectivity in SNAr reactions. A non-nucleophilic base is used to deprotonate the incoming amine without competing in the substitution reaction. The reaction temperature is kept moderate to favor monosubstitution.
| Parameter | Condition | Rationale |
| Starting Material | 3,6-Dichloropyridazin-4-ol | Provides the core scaffold. |
| Nucleophile | Primary or Secondary Amine (1.1 eq) | Introduces the desired amino substituent. |
| Base | N,N-Diisopropylethylamine (DIPEA) (1.5 eq) | Scavenges the HCl byproduct. |
| Solvent | 1,4-Dioxane or N,N-Dimethylformamide (DMF) | Aprotic polar solvent to dissolve reactants. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-Dichloropyridazin-4-ol (1.0 mmol, 1.0 equiv.).
-
Add the desired amine (1.1 mmol, 1.1 equiv.) and N,N-Diisopropylethylamine (1.5 mmol, 1.5 equiv.).
-
Add anhydrous 1,4-dioxane (or DMF) (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-6-chloro-pyridazin-4-ol or 6-amino-3-chloro-pyridazin-4-ol derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a mono-chlorinated pyridazinone intermediate with an aryl or heteroaryl boronic acid.
Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The choice of palladium catalyst and ligand is critical for efficient coupling with chloro-heterocycles. A phosphine-based ligand is often employed to facilitate the catalytic cycle. A base is required to activate the boronic acid.
| Parameter | Condition | Rationale |
| Starting Material | Mono-chloro-pyridazin-4-ol derivative (1.0 eq) | The electrophilic coupling partner. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.2 eq) | The nucleophilic coupling partner. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) | Palladium(0) source for the catalytic cycle. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic solvent system is often effective. |
| Temperature | 90-110 °C | Promotes the catalytic cycle. |
| Reaction Time | 6-18 hours | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a Schlenk flask, combine the mono-chloro-pyridazin-4-ol derivative (1.0 mmol, 1.0 equiv.), the aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (10 mL).
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination of a mono-chlorinated pyridazinone intermediate with a primary or secondary amine.
Rationale: The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The use of a specialized phosphine ligand is essential for the efficient coupling of less reactive chloro-heterocycles. A strong, non-nucleophilic base is required for the reaction.
| Parameter | Condition | Rationale |
| Starting Material | Mono-chloro-pyridazin-4-ol derivative (1.0 eq) | The electrophilic coupling partner. |
| Coupling Partner | Primary or Secondary Amine (1.2 eq) | The nucleophilic coupling partner. |
| Catalyst Precursor | Pd₂(dba)₃ (2.5 mol%) | Source of palladium(0). |
| Ligand | Xantphos or BrettPhos (5 mol%) | Facilitates oxidative addition and reductive elimination. |
| Base | NaOtBu or K₃PO₄ (1.5 eq) | Deprotonates the amine and facilitates the catalytic cycle. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial. |
| Temperature | 100-120 °C | Drives the reaction to completion. |
| Reaction Time | 8-24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor (0.025 mmol, 2.5 mol%), the ligand (0.05 mmol, 5 mol%), and the base (1.5 mmol, 1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (5 mL), followed by the mono-chloro-pyridazin-4-ol derivative (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 100-120 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for the synthesis and purification of pyridazinone derivatives.
Case Study: Synthesis of a Putative Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site of the enzyme. The pyridazinone scaffold has been successfully employed in the design of potent kinase inhibitors, including those targeting CDK2 and BTK.[2][4][7][8] The following is a representative synthetic route to a 3-amino-6-aryl-pyridazin-4-ol derivative, a class of compounds with potential kinase inhibitory activity.
Step 1: Regioselective Amination
Following Protocol 1 , 3,6-Dichloropyridazin-4-ol is reacted with morpholine to afford 6-chloro-3-morpholinopyridazin-4-ol. The reaction is expected to proceed with reasonable regioselectivity, which should be confirmed by spectroscopic analysis.
Step 2: Suzuki-Miyaura Coupling
The resulting 6-chloro-3-morpholinopyridazin-4-ol is then subjected to a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid as described in Protocol 2 . This reaction introduces the aryl moiety at the C6 position, yielding the final product, 6-(4-methoxyphenyl)-3-morpholinopyridazin-4-ol.
Characterization and Purification
Purification: Flash column chromatography on silica gel is the standard method for purifying the synthesized pyridazinone derivatives. A gradient elution system, typically with mixtures of hexane and ethyl acetate or dichloromethane and methanol, is employed.
Characterization: The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the products. The chemical shifts and coupling constants of the pyridazine ring protons provide information about the substitution pattern.[3][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=O and N-H stretching vibrations.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The synthesized pyridazinone derivatives can be screened for their potential as kinase inhibitors using in vitro biochemical assays. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[1][7][9]
General Protocol for an In Vitro Kinase Inhibition Assay:
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
3,6-Dichloropyridazin-4-ol is a valuable and versatile starting material for the synthesis of diverse libraries of pyridazinone-based compounds with significant potential as novel drug candidates. The protocols outlined in this application note for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a robust foundation for researchers to explore the chemical space around this privileged scaffold. By systematically applying these synthetic strategies and employing appropriate biological screening assays, the discovery of new and effective therapeutic agents can be accelerated.
References
- 1. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. 3-Chloro-6-phenyl-pyridazin-4-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Leveraging 3,6-Dichloropyridazin-4-ol for Novel Agrochemical Discovery
Abstract & Introduction
The pyridazine heterocycle is a privileged scaffold in medicinal and agricultural chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] Within this chemical class, 3,6-Dichloropyridazin-4-ol (CAS No. 2779-81-9) emerges as a highly versatile and reactive intermediate, serving as a critical starting point for the synthesis of novel herbicides, fungicides, and insecticides.[3][4][5] Its strategic arrangement of two reactive chlorine atoms and a hydroxyl group offers a rich platform for chemical modification, allowing researchers to systematically explore structure-activity relationships (SAR) and develop next-generation crop protection agents.[3]
This guide provides an in-depth exploration of 3,6-Dichloropyridazin-4-ol, detailing its chemical properties, synthetic utility, and field-proven protocols for its derivatization and subsequent biological screening. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to empower researchers in their discovery workflows.
Physicochemical Properties of 3,6-Dichloropyridazin-4-ol
A thorough understanding of the starting material's properties is fundamental to successful downstream applications.
| Property | Value | Source |
| CAS Number | 2779-81-9 | [3][6][7] |
| Molecular Formula | C₄H₂Cl₂N₂O | [3][6][7] |
| Molecular Weight | 164.98 g/mol | [6] |
| Appearance | White to light yellow/brown crystalline powder | |
| Melting Point | 199-200 °C | [6] |
| Boiling Point | 225.6 °C at 760 mmHg | [6] |
| Density | 1.679 g/cm³ | [6] |
| pKa | 4.10 ± 0.28 (Predicted) | [6] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [6] |
The Chemical Rationale: A Scaffold Built for Derivatization
The synthetic power of 3,6-Dichloropyridazin-4-ol lies in the distinct reactivity of its functional groups. The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, while the hydroxyl group can be a site for etherification or can influence the ring's electronics.[3] This multi-functional nature allows for a stepwise and regioselective approach to building molecular complexity.
The pyridazine ring itself is electron-deficient, which facilitates nucleophilic attack. The chlorine atoms at positions 3 and 6 are susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides/phenoxides.[3] This is the primary pathway for introducing diverse chemical moieties to build libraries of potential agrochemicals.
Applications in Agrochemical Synthesis: From Scaffold to Active Ingredient
3,6-Dichloropyridazin-4-ol is not merely a theoretical building block; it is a validated precursor for compounds with tangible biological activity.
-
Herbicides: Pyridazine derivatives are established herbicides. A notable commercial example is Norflurazon, which targets the phytoene desaturase (PDS) enzyme, crucial for carotenoid biosynthesis in plants.[8][9] Recent research demonstrates that new pyridazine carboxamides, synthesized from precursors like 3,6-Dichloropyridazin-4-ol, show potent pre- and post-emergence herbicidal activity by inhibiting this same PDS pathway.[8][9] The 6-chloro group, in particular, has been identified as a key feature for post-emergence activity in these novel derivatives.[8][9]
-
Insecticides: The pyridazine core is also integral to the development of modern insecticides. The ionotropic γ-aminobutyric acid (GABA) receptor is a major target for insecticides.[10] Novel 1,6-dihydro-6-iminopyridazine derivatives, which can be elaborated from a dichloropyridazine starting material, have been shown to act as competitive antagonists of insect GABA receptors, exhibiting moderate to high insecticidal activity against pests like the common cutworm.[10]
-
Fungicides and Antimicrobials: While less documented for 3,6-Dichloropyridazin-4-ol specifically, the broader class of pyridazine derivatives has been evaluated for antimicrobial and fungicidal properties.[2][11] The scaffold's ability to be functionalized with various pharmacophores makes it a promising candidate for developing novel antifungal agents.[3][5]
Experimental Methodologies & Protocols
The following protocols provide a framework for the synthesis and evaluation of novel agrochemicals derived from 3,6-Dichloropyridazin-4-ol.
Workflow Overview: From Synthesis to Screening
The discovery process follows a logical progression from chemical synthesis to biological validation. This workflow ensures that newly created molecules are efficiently tested for their intended agrochemical activity.
Protocol 1: Synthesis of a Novel Ether-Linked Pyridazine Derivative
This protocol details a representative nucleophilic aromatic substitution (SNAr) reaction, a cornerstone technique for derivatizing the 3,6-Dichloropyridazin-4-ol scaffold. Here, we exemplify the reaction with a substituted phenol to create an ether linkage, a common motif in PDS-inhibiting herbicides.
Objective: To synthesize 6-chloro-3-(substituted-phenoxy)-4-pyridazinol.
Materials:
-
3,6-Dichloropyridazin-4-ol (1.0 eq)
-
Substituted Phenol (e.g., 4-tert-butylphenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,6-Dichloropyridazin-4-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
-
-
Solvent and Reactant Addition: Add anhydrous DMF to the flask to dissolve the solids. Add the substituted phenol (1.1 eq) to the stirring mixture.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the ions and reactants without participating in the reaction, thereby accelerating the SNAr rate. A slight excess of the phenol ensures complete consumption of the limiting reagent.
-
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Causality: Elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur at a practical rate. TLC allows for qualitative monitoring of the consumption of starting material and formation of the product.
-
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Causality: Quenching with water precipitates the product and dissolves the inorganic salts (like excess K₂CO₃ and KCl byproduct). Ethyl acetate is a water-immiscible organic solvent used to selectively extract the desired organic product from the aqueous phase.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Causality: The water wash removes any residual DMF, while the brine wash removes residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Causality: MgSO₄ is a drying agent that removes trace amounts of water. Rotary evaporation removes the volatile solvent under reduced pressure, yielding the crude product.
-
-
Purification: Purify the crude product via column chromatography on silica gel or recrystallization to obtain the pure 6-chloro-3-(substituted-phenoxy)-4-pyridazinol.
-
Causality: Purification is essential to remove unreacted starting materials and byproducts, ensuring the compound's integrity for structural confirmation and biological testing.
-
Protocol 2: Primary Herbicidal Screening - Root Growth Inhibition Assay
This protocol provides a simple, high-throughput method to assess the primary herbicidal activity of newly synthesized compounds against a model broadleaf weed.
Objective: To determine the percent inhibition of root growth of Brassica napus (canola) by novel pyridazine derivatives.
Materials:
-
Synthesized test compounds
-
Acetone or DMSO (solvent for stock solutions)
-
Petri dishes (9 cm diameter) with filter paper
-
Brassica napus seeds
-
Distilled water
-
Growth chamber or incubator (25 °C, with light/dark cycle)
-
Solvent-only solution (negative control)
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound and the positive control in acetone or DMSO.
-
Test Solution Preparation: For each compound, pipette the appropriate volume of stock solution into a petri dish lined with filter paper to achieve a final test concentration (e.g., 100 µM) upon adding the final volume of water. Prepare a negative control with solvent only. Allow the solvent to evaporate completely in a fume hood.
-
Causality: A consistent final concentration allows for direct comparison of activity between compounds. The negative control ensures that the solvent itself does not inhibit root growth. The positive control validates that the assay is working correctly.
-
-
Seed Plating: Place 10-15 Brassica napus seeds onto the treated filter paper in each petri dish.
-
Germination: Add 5 mL of distilled water to each petri dish, seal with paraffin film to prevent evaporation, and place them in a growth chamber at 25 °C.
-
Incubation: Incubate the plates for 72-96 hours.
-
Data Collection: After the incubation period, carefully remove the seedlings and measure the length of the primary root for each seedling.
-
Analysis: Calculate the average root length for each treatment group and the negative control. Determine the percent inhibition using the following formula:
-
% Inhibition = [1 - (Avg. Root Length of Treatment / Avg. Root Length of Control)] x 100
-
-
Hit Identification: Compounds demonstrating significant root growth inhibition (e.g., >80%) are identified as "hits" for further dose-response studies.[13]
Conclusion
3,6-Dichloropyridazin-4-ol is a potent and versatile chemical intermediate that serves as an invaluable starting point for agrochemical discovery programs. Its well-defined reactive sites allow for the rational design and efficient synthesis of large libraries of novel compounds. By leveraging robust synthetic protocols and systematic biological screening assays, researchers can effectively harness the potential of this scaffold to develop innovative and effective solutions for modern crop protection challenges.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel insecticidal 1,6-dihydro-6-iminopyridazine derivatives as competitive antagonists of insect RDL GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common herbicides | Connecticut Invasive Plant Working Group [cipwg.uconn.edu]
- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki and Heck Coupling Reactions with 3,6-Dichloropyridazin-4-ol
Introduction: Unlocking the Potential of the Pyridazine Scaffold in Drug Discovery
The pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. The functionalization of this heterocyclic system is therefore of paramount importance for the development of novel therapeutic agents. Among the most powerful and versatile tools for forging carbon-carbon bonds in modern organic synthesis are the palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions. These reactions offer a direct and efficient means to introduce diverse molecular fragments onto the pyridazine ring, enabling the systematic exploration of structure-activity relationships.
This document provides detailed application notes and robust protocols for the Suzuki and Heck coupling reactions of 3,6-Dichloropyridazin-4-ol, a versatile building block for the synthesis of novel pyridazine derivatives. As a Senior Application Scientist, the following guide is structured to provide not only step-by-step procedures but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug development and synthetic chemistry.
Understanding the Substrate: 3,6-Dichloropyridazin-4-ol
3,6-Dichloropyridazin-4-ol presents a unique set of opportunities and challenges for cross-coupling reactions. The presence of two chlorine atoms at the C3 and C6 positions offers the potential for mono- or di-functionalization. However, the inherent electronic properties of the pyridazine ring and the presence of the hydroxyl group at the C4 position can influence the reactivity of these C-Cl bonds. The hydroxyl group, in particular, could potentially coordinate to the palladium catalyst or react with the basic conditions, necessitating careful consideration of the reaction parameters.
A critical aspect of reactions with dichlorinated heteroaromatics is regioselectivity . The electronic environment of the two chlorine atoms in 3,6-Dichloropyridazin-4-ol is not identical, and their relative reactivity in palladium-catalyzed cross-coupling reactions can often be controlled by the judicious choice of catalyst, ligand, and reaction conditions. This guide will address strategies to achieve selective mono-arylation or -vinylation at either the C3 or C6 position.
Part 1: The Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and broad functional group tolerance.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the Pd(0) catalyst.
Controlling Regioselectivity in the Suzuki Coupling of Dichloropyridazines
For substrates like 3,6-Dichloropyridazin-4-ol, achieving selective mono-substitution is a key challenge. Research on analogous 3,5-dichloropyridazines has shown that the choice of phosphine ligand can dramatically influence the site of coupling. This ligand-dependent site-selectivity is a powerful tool for synthetic chemists. By selecting a ligand with specific steric and electronic properties, one can direct the arylation to either the C3 or C6 position.
Experimental Protocol: Mono-Arylation of 3,6-Dichloropyridazin-4-ol
This protocol provides a general starting point for the mono-arylation of 3,6-Dichloropyridazin-4-ol. Optimization of the ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
3,6-Dichloropyridazin-4-ol
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,6-Dichloropyridazin-4-ol, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | These are common and effective Pd(0) sources that are activated in situ. |
| Ligand | Buchwald or Herrmann-type phosphines | The choice of ligand is critical for regioselectivity and catalyst stability. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | The base activates the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene, or DMF | The solvent system should be chosen to ensure solubility of all reactants. The presence of water is often beneficial. |
| Temperature | 80-120 °C | Higher temperatures are often required to facilitate the oxidative addition of the less reactive C-Cl bonds. |
Part 2: The Heck Coupling Protocol
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] It is a powerful method for the synthesis of substituted alkenes.
Mechanistic Overview: The Heck Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Caption: The catalytic cycle of the Heck reaction.
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond to form a Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydride and the halide from the palladium center.
Experimental Protocol: Vinylation of 3,6-Dichloropyridazin-4-ol
This protocol provides a general procedure for the Heck reaction of 3,6-Dichloropyridazin-4-ol with an alkene. Optimization of the catalyst, ligand, base, and solvent is often necessary.
Materials:
-
3,6-Dichloropyridazin-4-ol
-
Alkene (e.g., styrene, acrylate) (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (optional, but often beneficial) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Sealed reaction tube or Schlenk flask
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a sealed reaction tube, combine 3,6-Dichloropyridazin-4-ol, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add the anhydrous solvent and the alkene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(OAc)₂ is a common and effective precatalyst. Pre-formed complexes can also be used. |
| Ligand | PPh₃, P(o-tol)₃, or Buchwald-type ligands | For less reactive chlorides, bulky, electron-rich phosphines are often necessary to promote oxidative addition. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-3 equiv.) | An organic or inorganic base is required to neutralize the HX generated in the catalytic cycle. |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures. |
| Temperature | 100-140 °C | Higher temperatures are generally required for the Heck reaction, especially with less reactive aryl chlorides. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, low temperature, inappropriate base or solvent. | Screen different palladium precatalysts and ligands. Increase the reaction temperature. Try a stronger base or a different solvent system. |
| Mixture of regioisomers | Similar reactivity of the two C-Cl bonds. | For Suzuki reactions, screen a variety of phosphine ligands to control regioselectivity. For Heck reactions, regioselectivity can be more challenging to control. |
| Decomposition of starting material or product | High reaction temperature, prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to avoid over-running. |
| Formation of palladium black | Catalyst decomposition. | Use a more robust ligand to stabilize the palladium catalyst. Ensure a strictly inert atmosphere. |
Conclusion
The Suzuki-Miyaura and Heck coupling reactions are indispensable tools for the functionalization of the pyridazine scaffold. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ 3,6-Dichloropyridazin-4-ol as a versatile building block in the synthesis of novel and potentially bioactive molecules. By understanding the underlying mechanisms and the key parameters that control reactivity and selectivity, scientists can effectively navigate the challenges of cross-coupling chemistry and accelerate the pace of drug discovery.
References
analytical methods for quantifying 3,6-Dichloropyridazin-4-ol
An In-depth Technical Guide to the Quantitative Analysis of 3,6-Dichloropyridazin-4-ol
Authored by a Senior Application Scientist
Introduction: The Significance of Quantifying 3,6-Dichloropyridazin-4-ol
3,6-Dichloropyridazin-4-ol (CAS No. 2779-81-9) is a heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂O.[1][2] Its structure, featuring a pyridazine ring with two chlorine atoms and a hydroxyl group, makes it a valuable intermediate in the synthesis of more complex molecules.[2][3] This compound serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals, where its unique substitution pattern influences the biological activity of the final products.[2][3] Given its role in these critical industries, the ability to accurately and reliably quantify 3,6-Dichloropyridazin-4-ol in various matrices is paramount for quality control, process optimization, and regulatory compliance.
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 3,6-Dichloropyridazin-4-ol. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For each technique, we will delve into the scientific principles, provide step-by-step protocols, and discuss method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
PART 1: High-Performance Liquid Chromatography (HPLC) for Direct Quantification
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. Due to the polar nature of the hydroxyl group in 3,6-Dichloropyridazin-4-ol, reversed-phase HPLC with UV detection is a highly suitable method for its direct analysis.
Principle of the Method
Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Polar compounds, like 3,6-Dichloropyridazin-4-ol, will have a lower affinity for the stationary phase and will elute earlier than non-polar compounds. The concentration of the analyte is determined by comparing the peak area of the sample to that of a known standard.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
3,6-Dichloropyridazin-4-ol reference standard
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,6-Dichloropyridazin-4-ol reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5][6]
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (This may need to be optimized based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
5. Analysis and Quantification:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the 3,6-Dichloropyridazin-4-ol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of 3,6-Dichloropyridazin-4-ol in the sample using the calibration curve.
Workflow for HPLC Analysis
References
- 1. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
Application Note & Protocols: Regioselective Functionalization of 3,6-Dichloropyridazin-4-ol with Amine and Thiol Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract
3,6-Dichloropyridazin-4-ol is a highly versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique electronic properties and multiple reactive sites allow for the strategic synthesis of diverse molecular libraries. This guide provides an in-depth analysis of the reaction of 3,6-Dichloropyridazin-4-ol with amine and thiol nucleophiles, focusing on the principles of nucleophilic aromatic substitution (SNAr), regioselectivity, and practical, field-tested laboratory protocols. We will explore the causality behind experimental choices and provide troubleshooting guidance to empower researchers in synthesizing novel pyridazine derivatives for pharmaceutical and agrochemical applications.
Scientific Principles: Understanding the Reactivity of 3,6-Dichloropyridazin-4-ol
The pyridazine ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. The primary mechanism governing the substitution of the chlorine atoms is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1]
The SNAr mechanism is typically a two-step process:
-
Addition of the Nucleophile: The nucleophile (e.g., an amine or a thiolate) attacks one of the carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] This step is generally the rate-determining step of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The presence of electron-withdrawing groups, such as the second chlorine atom and the ring nitrogens, is crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction.[2][3]
The Critical Question of Regioselectivity
A key challenge and opportunity when working with 3,6-Dichloropyridazin-4-ol is controlling which of the two chlorine atoms reacts first. The regioselectivity of the SNAr reaction is influenced by the electronic environment of each chlorine-bearing carbon.
-
C6 Position: The chlorine at the C6 position is generally more reactive towards nucleophilic attack. This enhanced reactivity is attributed to the combined electron-withdrawing effects of the adjacent ring nitrogen (N1) and the para-hydroxyl group (-OH) at C4. These groups effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C6.
-
C3 Position: The chlorine at the C3 position is less activated. While it is influenced by the adjacent nitrogen (N2), it lacks the strong para-activating effect of the hydroxyl group.
Therefore, under kinetically controlled conditions, monosubstitution reactions with amines and thiols will preferentially occur at the C6 position. Achieving substitution at the C3 position typically requires harsher reaction conditions or prior functionalization of the C6 position.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,6-Dichloropyridazin-4-ol
Welcome to the technical support center for the synthesis of 3,6-Dichloropyridazin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Given the relative scarcity of dedicated literature for this specific molecule, we will leverage established principles from related pyridazine chemistry to provide a robust and scientifically-grounded framework.
Our approach is centered on a proposed multi-step synthesis, beginning with readily available starting materials and proceeding through a key trichlorinated intermediate. This guide provides not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your own laboratory work.
Proposed Synthetic Pathway Overview
The most plausible and adaptable route to 3,6-Dichloropyridazin-4-ol involves the selective hydrolysis of a 3,4,6-trichloropyridazine precursor. This precursor can be synthesized from maleic anhydride in a three-step sequence. The complete proposed pathway is outlined below.
Caption: Proposed four-step synthesis of 3,6-Dichloropyridazin-4-ol.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1 & 2: Synthesis of 4-chloro-3,6-pyridazinediol
Question: My yield of 4-chloro-3,6-pyridazinediol from chloro-maleic anhydride and hydrazine is consistently low. What are the critical parameters to control?
Answer: Low yield in this cyclization step often points to two critical areas: temperature control and pH management during the addition of hydrazine.
-
Causality (Temperature): The reaction between chloro-maleic anhydride and hydrazine hydrate is highly exothermic. An uncontrolled temperature spike can lead to the formation of polymeric side products and degradation of the desired pyridazinediol. It is essential to maintain a low temperature (typically below 20°C) during the addition of hydrazine.[1]
-
Causality (pH): The pH of the reaction medium is crucial for the cyclization to proceed efficiently. The process often involves adding hydrochloric acid to a hydrazine hydrate solution to achieve a specific pH (around 6.5) before adding the anhydride.[1] This protonates some of the hydrazine, buffering the solution and preventing the reaction from becoming too basic, which can promote side reactions.
-
Troubleshooting Steps:
-
Use an ice bath or a cryo-cooler to maintain the reaction vessel temperature below 20°C throughout the hydrazine addition.
-
Add the hydrazine solution dropwise to the anhydride solution (or vice-versa as per the specific patent procedure) to ensure the exotherm is manageable.[1]
-
Carefully monitor and adjust the pH of the hydrazine solution with concentrated acid before introducing the anhydride.
-
Ensure the starting chloro-maleic anhydride is of high purity and free from residual maleic anhydride.
-
Step 3: Chlorination to 3,4,6-Trichloropyridazine
Question: The chlorination of 4-chloro-3,6-pyridazinediol with phosphorus oxychloride (POCl₃) is messy and gives a dark, impure product. How can I improve the reaction's selectivity and ease of work-up?
Answer: This is a common issue in the chlorination of pyridazinediols. The aggressive nature of POCl₃, especially at high temperatures, can lead to charring and the formation of difficult-to-remove phosphorylated byproducts.
-
Causality (Reagent & Temperature): Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and often the solvent. The reaction requires heating to drive the conversion of the hydroxyl groups to chlorides. However, excessive temperature or prolonged reaction times can cause decomposition. The key is to find the optimal balance where the reaction proceeds to completion without significant degradation.
-
Troubleshooting Steps:
-
Temperature Control: Heat the reaction mixture to a moderate reflux and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical temperature range is 80-110°C.[2] Avoid unnecessarily high temperatures.
-
Stoichiometry: Ensure an adequate excess of POCl₃ is used to drive the reaction to completion, as it is often the solvent. A molar ratio of at least 10 equivalents is common when POCl₃ is the solvent.[2]
-
Work-up Procedure: This is the most critical part. The crude reaction mixture, containing excess POCl₃, must be quenched carefully.
-
First, distill the excess POCl₃ under reduced pressure. This significantly reduces the volume and the violence of the subsequent quench.[2]
-
The resulting viscous residue should be cooled and added slowly and portion-wise to a vigorously stirred slurry of ice and water. Never add water to the reaction mixture.
-
After the quench, the pH must be carefully neutralized. A common method is to add an aqueous ammonia solution or a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1] This will precipitate the crude product.
-
-
Catalyst: Some procedures may benefit from a catalytic amount of a tertiary amine or DMF, but this can also complicate purification. If used, it should be introduced judiciously.
-
Step 4: Selective Hydrolysis to 3,6-Dichloropyridazin-4-ol
Question: I am attempting the selective hydrolysis of 3,4,6-trichloropyridazine, but I am getting a mixture of products, including the di-hydroxy compound. How can I favor the formation of the 4-ol isomer?
Answer: Selective hydrolysis on a polychlorinated heterocyclic ring is a delicate balance of electronics, sterics, and reaction conditions. The chlorine atom at the C4 position of the pyridazine ring is generally the most susceptible to nucleophilic substitution, but over-reaction is a significant risk.
-
Causality (Reactivity): In the 3,4,6-trichloropyridazine system, the C4 position is activated by the adjacent nitrogen atoms, making it the most electrophilic site for nucleophilic attack by a hydroxide ion. The C3 and C6 positions are comparatively less reactive.
-
Troubleshooting Steps:
-
Controlled Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of a mild base like sodium bicarbonate or sodium carbonate in an aqueous or mixed aqueous/organic solvent system. Avoid strong bases like NaOH or KOH initially, as they can aggressively hydrolyze multiple chlorine atoms.
-
Temperature Management: Start the reaction at a low to moderate temperature (e.g., 40-60°C) and monitor its progress frequently (every 15-30 minutes) by TLC or HPLC. This allows you to stop the reaction once the starting material is consumed but before significant formation of di-hydroxy byproducts occurs.
-
pH Control During Work-up: After the reaction, careful acidification is required to protonate the resulting pyridazinolate anion and precipitate the neutral 3,6-Dichloropyridazin-4-ol product. Adjust the pH to around 6-7 with a mineral acid like HCl.[3]
-
Purification: The crude product will likely require purification. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) or silica gel column chromatography can be used to isolate the desired mono-hydrolyzed product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when working with phosphorus oxychloride (POCl₃) and liquid chlorine? A1: Both are highly hazardous materials. All manipulations must be performed in a certified chemical fume hood.
-
Phosphorus Oxychloride (POCl₃): It is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always wear acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure a neutralizing agent (like sodium bicarbonate) is readily available for spills.
-
Liquid Chlorine (Cl₂): This is a highly toxic respiratory irritant. It should only be handled in systems designed for corrosive gases and with appropriate emergency scrubbers and personal gas detectors.
Q2: Are there milder alternatives to POCl₃ for the chlorination step? A2: Yes, for some pyridazine systems, milder chlorinating agents can be effective. N-chlorosuccinimide (NCS) in a suitable solvent like ethanol with an acid catalyst has been used to prepare 3,6-dichloropyridazine from its diol precursor and may be adaptable.[4] This method avoids the harsh work-up associated with POCl₃ but may require more optimization for the trichloro- series.
Q3: How can I effectively monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system that provides good separation between the starting material, product, and any major byproducts (e.g., ethyl acetate/hexane mixtures). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC is the preferred method.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4,6-Trichloropyridazine (Precursor)
This protocol is adapted from established procedures for related compounds.[1]
-
Step A: Chloro-maleic anhydride: Maleic anhydride is dissolved in water and reacted with liquid chlorine. The reaction is then cooled to induce crystallization, and the product is isolated by centrifugal drying. (Note: This step requires specialized equipment for handling liquid chlorine).
-
Step B: 4-chloro-3,6-pyridazinediol: In a reaction vessel equipped with cooling, a hydrazine hydrate solution is cooled to below 20°C. Hydrochloric acid (30%) is added dropwise until the pH reaches 6.5. The chloro-maleic anhydride from Step A is then added in portions, maintaining the temperature below 20°C. After the reaction is complete, the mixture is cooled, and the precipitated product is crystallized and dried.
-
Step C: 3,4,6-Trichloropyridazine: The dried 4-chloro-3,6-pyridazinediol is added to an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux and maintained for 3-5 hours until TLC analysis shows complete consumption of the starting material. The excess POCl₃ is removed by vacuum distillation. The cooled residue is carefully quenched by adding it to ice water. The pH is adjusted to ~7 with 20% ammonia water, causing the crude product to precipitate. The solid is filtered, washed with water, and dried. Further purification can be achieved by vacuum distillation or recrystallization.[1]
Protocol 2: Proposed Synthesis of 3,6-Dichloropyridazin-4-ol
This is a proposed starting point protocol based on chemical principles.
-
In a round-bottom flask, dissolve 1.0 equivalent of 3,4,6-trichloropyridazine in a suitable solvent (e.g., dioxane or a mixture of ethanol and water).
-
Add 1.2 equivalents of sodium bicarbonate (NaHCO₃).
-
Heat the mixture to 60°C with vigorous stirring.
-
Monitor the reaction every 30 minutes by TLC (e.g., using 1:1 Ethyl Acetate:Hexane).
-
Once the starting material is no longer visible by TLC, cool the reaction to room temperature.
-
Filter off any inorganic salts.
-
Slowly add 1M HCl to the filtrate to adjust the pH to ~6-7. The product should precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from an ethanol/water mixture for further purification.
Data Summary Table
| Step | Reactants | Reagent/Solvent | Temp. | Typical Yield | Reference |
| 1 | Maleic Anhydride | Liquid Cl₂, Water | Cool | High | [1] |
| 2 | Chloro-maleic anhydride | Hydrazine Hydrate, HCl | < 20°C | High | [1] |
| 3 | 4-chloro-3,6-pyridazinediol | POCl₃ | Reflux (80-110°C) | ~60-70% | [1][5] |
| 4 | 3,4,6-Trichloropyridazine | NaHCO₃, Water/Ethanol | 60°C | Variable* | [3] |
*Yield is highly dependent on reaction monitoring and control to prevent over-hydrolysis.
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 2. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3,6-Dichloropyridazin-4-ol
Welcome to the technical support center for the purification of 3,6-Dichloropyridazin-4-ol (CAS 2779-81-9). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical building block with the high purity required for subsequent applications in pharmaceutical and agrochemical synthesis.[1][2] We will address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
The inherent reactivity of the pyridazine core, combined with the presence of both chloro and hydroxyl functional groups, makes 3,6-Dichloropyridazin-4-ol a versatile intermediate.[3] However, these same features can present unique purification challenges, including the removal of synthetic precursors, side-products, and colored impurities. This guide provides systematic approaches to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 3,6-Dichloropyridazin-4-ol that are relevant for its purification?
A1: Understanding the physical properties is the first step in designing a robust purification strategy. Key data is summarized in the table below. The compound is a solid at room temperature with a relatively high melting point, making recrystallization a viable primary purification method.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂O | [4][5] |
| Molecular Weight | 164.98 g/mol | [4][5] |
| Appearance | White to yellow or brown solid | |
| Melting Point | 199-200 °C | [4] |
| Boiling Point | 225.6 °C at 760 mmHg (Predicted) | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Q2: What are the common impurities I should expect in my crude 3,6-Dichloropyridazin-4-ol?
A2: Impurities typically originate from the starting materials or side reactions during synthesis. Common synthetic routes involve the chlorination of a pyridazine precursor, often using reagents like phosphorus oxychloride (POCl₃).[6] Potential impurities include:
-
Unreacted Starting Materials: Such as 3,6-dihydroxypyridazine.
-
Over-chlorinated or Incompletely Chlorinated Byproducts: Molecules with different degrees of chlorination on the pyridazine ring.
-
Reagent Residues: Residual phosphorus-containing compounds from the use of POCl₃.
-
Colored Degradation Products: Heterocyclic compounds can sometimes be sensitive to air or heat, leading to colored impurities.[7][8]
Q3: Which analytical technique is best for assessing the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is the most practical and widely used method for real-time monitoring of purification processes like column chromatography and for selecting appropriate recrystallization solvents.[9][10] For a more quantitative final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid compounds like 3,6-Dichloropyridazin-4-ol.[9] Success hinges on selecting an appropriate solvent system where the compound is highly soluble at high temperatures but sparingly soluble at room or lower temperatures.[9]
Q4: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the solution is supersaturated or if the melting point of your impure solid is lower than the boiling point of the solvent.[11]
Troubleshooting Steps:
-
Re-heat and Add Solvent: Place the flask back on the heat source and add more of the primary solvent (the one in which the compound is more soluble) until the oil redissolves completely.[11]
-
Cool Slowly: Allow the solution to cool much more slowly. A shallow solvent pool can lead to rapid cooling; using a smaller flask and insulating it with paper towels can help slow down the process.[11]
-
Modify Solvent System: If the issue persists, consider a different solvent or a mixed-solvent system. The goal is to lower the solution's saturation point at higher temperatures.
Q5: Crystal formation is very poor or doesn't happen at all. What should I do?
A5: Failure to crystallize is typically due to either using too much solvent or the solution being reluctant to nucleate.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12]
-
Seeding: Add a tiny crystal of pure 3,6-Dichloropyridazin-4-ol to the cooled solution to act as a template for crystallization.[12]
-
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the compound's solubility.
Q6: My final product is still colored after recrystallization. How can I remove colored impurities?
A6: Persistent color often indicates the presence of highly conjugated, non-polar impurities.
-
Activated Charcoal Treatment: Add a very small amount (1-2% of the solute mass) of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities.[12] Be cautious, as using too much will also adsorb your product and reduce the yield.[11]
-
Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Workflow: Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
Troubleshooting Guide: Column Chromatography
When recrystallization is insufficient, silica gel column chromatography is the standard alternative for separating compounds with different polarities.[9]
Q7: I'm getting poor separation of my compound from impurities on the column. How can I improve this?
A7: Poor separation is almost always due to an inappropriate solvent system (mobile phase). The key is to find a solvent system where your target compound has a TLC Rf value of approximately 0.2-0.4.[13]
Troubleshooting Steps:
-
Optimize the Solvent System via TLC:
-
If your compound moves too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[12]
-
If it moves too quickly (high Rf), decrease the polarity.[12]
-
If spots are streaking, especially with heterocyclic compounds, the compound may be interacting too strongly with the acidic silica gel. Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica.[12]
-
-
Check Column Packing and Loading:
-
Ensure the column is packed uniformly without air bubbles.
-
Do not overload the column. The amount of crude material should be around 1-5% of the mass of the silica gel.[12]
-
Load the sample in a minimal amount of solvent to ensure it starts as a narrow band.
-
Q8: My compound is not eluting from the column. What should I do?
A8: This indicates your compound is too polar for the current solvent system and is strongly adsorbed to the silica gel.
Troubleshooting Steps:
-
Drastically Increase Solvent Polarity: Switch to a much more polar mobile phase. A gradient elution, starting with your original system and gradually increasing to a more polar one (e.g., adding methanol to dichloromethane), can be very effective.[12]
-
Consider an Alternative Stationary Phase: If the compound is extremely polar or basic, silica may not be the best choice. Consider using alumina (neutral or basic) or a reversed-phase (C18) column.[12]
Protocol: Basic Column Chromatography Workflow
-
Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf value of ~0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).
-
Sample Loading: Dissolve your crude 3,6-Dichloropyridazin-4-ol in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Spot each fraction on a TLC plate to determine which ones contain your pure compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Workflow: Purification Strategy Selection
Caption: General workflow for selecting a purification strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 4. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of Dichloropyridazine Derivatives
Welcome to the technical support center for the synthesis of dichloropyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of these important heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to enhance your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of dichloropyridazine derivatives.
Q1: What are the most common starting materials for synthesizing the 3,6-dichloropyridazine core?
The most prevalent starting material is 3,6-dihydroxypyridazine (maleic hydrazide), which is commercially available.[1][2][3] This is typically chlorinated using reagents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or N-chlorosuccinimide (NCS).[1][3]
Q2: I am observing low yields in my chlorination reaction of 3,6-dihydroxypyridazine. What are the likely causes?
Low yields can stem from incomplete reaction, degradation of the product, or difficult purification. Key factors to investigate are the purity of the starting material, the stoichiometry of the chlorinating agent, reaction temperature, and time. For instance, using an excess of phosphorus oxychloride and carefully controlling the temperature can improve yields.[1][2]
Q3: How can I purify crude 3,6-dichloropyridazine?
Common purification methods include recrystallization from solvents like n-hexane or ethanol, and silica gel column chromatography.[1][3][4] For impurities remaining after quenching with a base, treatment with sodium metabisulfite has been shown to improve purity significantly.[5]
Q4: What are the primary methods for functionalizing dichloropyridazines?
The two chlorine atoms on the pyridazine ring are amenable to a variety of transformations, primarily:
-
Nucleophilic Aromatic Substitution (SNA_r): Displacement of one or both chlorine atoms with nucleophiles such as amines, alcohols, and thiols.[6][7][8]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Kumada couplings are commonly employed to form new carbon-carbon and carbon-nitrogen bonds.[9][10][11]
-
Directed Metalation: Using strong bases to deprotonate the ring, followed by quenching with an electrophile.[12][13]
-
Radical-mediated C-H Functionalization: A method to introduce functional groups at the C-H positions of the pyridazine ring.[14][15][16]
Q5: How can I control which chlorine atom reacts in a disubstitution reaction?
Controlling regioselectivity is a significant challenge. For nucleophilic aromatic substitution, the electronic properties of the nucleophile and any existing substituents on the pyridazine ring play a crucial role.[7][17] In palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical factor in directing the substitution to a specific position.[9][10][18]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common experimental issues.
Issue 1: Low Yield in the Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine
Symptoms:
-
The final isolated product weight is significantly lower than the theoretical yield.
-
TLC or GC analysis of the crude product shows a large amount of unreacted starting material or multiple side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in 3,6-dichloropyridazine synthesis.
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNA_r)
Symptoms:
-
Formation of a mixture of regioisomers, making purification difficult.
-
The undesired isomer is the major product.
Causality and Solutions:
The regioselectivity of SNA_r on dichloropyridazines is governed by the electronic properties of the ring and the nucleophile. The positions adjacent to the nitrogen atoms are generally more electron-deficient and thus more susceptible to nucleophilic attack.
-
For 3,6-dichloropyridazine: The two positions are electronically equivalent. Mono-substitution can be achieved by carefully controlling stoichiometry (using one equivalent of the nucleophile).
-
For other dichloropyridazine isomers (e.g., 4,5-dichloro- or 3,4-dichloropyridazine): The electronic environment is not symmetrical.
-
Hard vs. Soft Nucleophiles: Softer nucleophiles (e.g., thiols) may exhibit different regioselectivity compared to harder nucleophiles (e.g., alkoxides).[7]
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the more reactive site.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. A screen of different solvents is recommended.
-
Issue 3: Lack of Reactivity or Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
The reaction stalls, with significant amounts of starting material remaining even after extended reaction times.
-
Formation of dehalogenated byproducts.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low conversion in cross-coupling reactions.
III. Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine
This protocol is adapted from patented procedures and offers a reliable method for the synthesis of 3,6-dichloropyridazine.[1][2]
Materials:
-
3,6-Dihydroxypyridazine (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents)
-
Chloroform (or another suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine and chloroform.
-
Slowly add phosphorus oxychloride to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (around 65°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling of 3,5-Dichloropyridazine
This protocol demonstrates how ligand choice can influence the site of substitution in a Suzuki-Miyaura cross-coupling reaction.[10][18]
| Parameter | C3-Selective Coupling | C5-Selective Coupling |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | SPhos | XPhos |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene/H₂O | Toluene/H₂O |
| Temperature | 80-100 °C | 80-100 °C |
Procedure:
-
To a reaction vessel, add 3,5-dichloropyridazine (1 equivalent), the desired boronic acid (1.1 equivalents), the palladium source (e.g., 2-5 mol%), and the appropriate ligand (e.g., 4-10 mol%).
-
Add the base and the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. References
-
Neubert, T. D., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters, 17(10), 2362–2365. --INVALID-LINK--
-
Neubert, T. D., et al. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. American Chemical Society. --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. --INVALID-LINK--
-
Neubert, T. D., et al. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters. --INVALID-LINK--
-
Shandong Youbang Biochem Tech. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A. --INVALID-LINK--
-
Kim, J. H., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(3), 673-676. --INVALID-LINK--
-
Dingyao County You Bang Chemical Co Ltd. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A. --INVALID-LINK--
-
Yangzhou Tianhe Pharmaceutical Co Ltd. (2021). Preparation method of 3, 6-dichloropyridazine. CN112645883A. --INVALID-LINK--
-
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.). International Journal of Creative Research Thoughts.
-
Knochel, P., et al. (2008). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl. Chemical Communications, (44), 5903-5905. --INVALID-LINK--
-
Knochel, P., et al. (2008). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl. Chemical Communications. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem. --INVALID-LINK--
-
Nopco Chemical Co. (1961). Process for purification of 3,6-dichloropyridazine. US3004027A. --INVALID-LINK--
-
Wu, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. --INVALID-LINK--
-
Iwao, M., & Kuraishi, T. (1983). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1-3. --INVALID-LINK--
-
Wu, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. --INVALID-LINK--
-
ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem. --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate.
-
Neufeldt, S. R., & Sanford, M. S. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of chemical research, 49(8), 1594–1605. --INVALID-LINK--
-
Le Gall, E., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. --INVALID-LINK--
-
Al-Karmalawy, A. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC medicinal chemistry, 14(5), 940–954. --INVALID-LINK--
-
ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate.
-
ResearchGate. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. --INVALID-LINK--
-
Wikipedia. (n.d.). Regioselectivity. Wikipedia. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. --INVALID-LINK--
-
SciSpace. (n.d.). Molecular structure of gaseous pyridazine and 3,6-dichloropyridazine by electron diffraction. SciSpace. --INVALID-LINK--
-
Snieckus, V., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of organic chemistry, 78(15), 7758–7763. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3,6-Dichloropyridazine: Properties, Synthesis & Usage. Ningbo Inno Pharmchem Co.,Ltd. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3,5-Dichloropyridazine. Ningbo Inno Pharmchem Co.,Ltd. --INVALID-LINK--
-
Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
-
Catalysts. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. --INVALID-LINK--
-
Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. --INVALID-LINK--
-
YouTube. (2019). nucleophilic aromatic substitutions. YouTube. --INVALID-LINK--
-
ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis. ChemicalBook. --INVALID-LINK--
-
MDPI. (2025). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. --INVALID-LINK--
-
Google Patents. (n.d.). Novel synthesis method of 3,4-dichloropyridazine. Google Patents. --INVALID-LINK--
-
Inno Pharmchem. (2025). Understanding 3,6-Dichloropyridazine: A Key Intermediate in Pharmaceutical Development. Inno Pharmchem. --INVALID-LINK--
References
- 1. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. jofamericanscience.org [jofamericanscience.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wuxibiology.com [wuxibiology.com]
- 18. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3,6-Dichloropyridazin-4-ol Modifications
Welcome to the technical support center for 3,6-Dichloropyridazin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its functionalization. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust understanding of the molecule's reactivity.
Understanding the Core Reactivity of 3,6-Dichloropyridazin-4-ol
3,6-Dichloropyridazin-4-ol is a unique scaffold featuring three distinct reactive sites: two electrophilic carbons bearing chlorine atoms (C-3 and C-6) and a nucleophilic/acidic hydroxyl group at C-4.[1] A critical feature of this molecule is its existence in tautomeric equilibrium with its keto form, 3,6-dichloro-1H-pyridazin-4-one.[2] This equilibrium influences the aromaticity and electronic properties of the ring, which in turn dictates the regioselectivity of substitution reactions.
The hydroxyl group at C-4 is electronically donating (via resonance), which can differentially influence the electrophilicity of the C-3 and C-6 positions. This interplay is central to controlling the site of modification.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, enhanced by two chlorine atoms, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[3] This is a primary method for introducing amine, alkoxy, and thiol moieties.
Frequently Asked Questions (SNAr)
Q1: I am reacting 3,6-Dichloropyridazin-4-ol with a primary amine and getting a mixture of products substituted at C-3 and C-6. How can I achieve regioselectivity?
A1: Achieving regioselectivity in SNAr reactions on this substrate is a common challenge. The outcome is a delicate balance of electronic and steric effects.
-
Electronic Influence: The C-4 hydroxyl group (or its deprotonated form, the oxide) is an electron-donating group. In analogous systems like dichloropyrimidines, electron-donating substituents can alter the lowest unoccupied molecular orbital (LUMO), changing the preferred site of nucleophilic attack.[4] While the C-6 position is generally more electron-deficient in pyridazine systems, the C-4 hydroxyl group can modulate this. Computational analysis on similar chlorodiazines shows that the LUMO lobes, which indicate electrophilicity, are highly sensitive to the position and nature of other ring substituents.[5]
-
Steric Hindrance: The C-3 position is sterically more hindered due to its proximity to the N-2 nitrogen and the C-4 hydroxyl group. The C-6 position is more sterically accessible. Therefore, bulky nucleophiles will preferentially react at the C-6 position.
-
Reaction Conditions: Solvent and temperature play a crucial role. Polar aprotic solvents like DMF or DMSO are typically used to facilitate SNAr reactions.[6] Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product, which is often the more sterically accessible C-6 isomer.
Troubleshooting Strategy:
-
Use a Bulky Nucleophile: If synthetically feasible, a bulkier amine will strongly favor substitution at the C-6 position.
-
Control Temperature: Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and slowly warm if necessary. Monitor by TLC or LC-MS to find the temperature at which the desired isomer forms selectively.
-
Screen Solvents: While polar aprotic solvents are standard, changing the solvent can alter the solvation of the transition state, sometimes influencing regioselectivity.[7]
SNAr Troubleshooting Workflow
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For constructing C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds, palladium-catalyzed cross-coupling is the method of choice, offering broader scope and, crucially, better control over regioselectivity through ligand choice.[8][9]
Frequently Asked Questions (Cross-Coupling)
Q2: My Suzuki coupling with an arylboronic acid is failing or giving very low yield. What are the common causes?
A2: Low yields in Suzuki couplings of chloro-heterocycles are often related to catalyst deactivation or suboptimal reaction conditions.[10]
-
Catalyst Inhibition: The pyridine-like nitrogen atoms in the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Inefficient Oxidative Addition: The C-Cl bond is strong and its activation (oxidative addition to Pd(0)) is often the rate-limiting step.[11] This is particularly challenging for electron-rich or neutral chloro-heterocycles.
-
Poor Ligand Choice: For unactivated aryl chlorides, generic ligands like triphenylphosphine (PPh₃) are often ineffective.[10]
-
Base and Solvent Issues: The base is crucial for activating the boronic acid to facilitate transmetalation.[12][13] The choice of base and solvent must be compatible and effective. Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like 1,4-dioxane/water or DMF.[6]
-
Hydroxyl Group Interference: The acidic proton of the C-4 hydroxyl group can react with the base, potentially altering the reaction environment. It may also coordinate with the palladium catalyst.
Troubleshooting Strategy:
-
Switch to an Advanced Catalyst System: Use a modern catalyst system designed for challenging aryl chlorides. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective.[8][10] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.
-
Optimize Base and Solvent: Sodium tert-butoxide (NaOtBu) is a strong base often used in Buchwald-Hartwig aminations, while carbonates or phosphates are common for Suzuki reactions.[10] Ensure your base is anhydrous and of high quality. A screen of bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (dioxane/H₂O, Toluene/H₂O, DMF) is recommended.
-
Consider a Protecting Group: Temporarily protecting the C-4 hydroxyl group as a methyl or benzyl ether can prevent potential interference. This simplifies the system by removing the acidic proton. See the section on hydroxyl group modifications below.
-
Degas Thoroughly: Ensure all reagents and the reaction vessel are rigorously degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
Q3: How can I selectively perform a Buchwald-Hartwig amination at the C-3 position, leaving the C-6 chlorine untouched?
A3: This is a significant challenge, as the C-6 position is sterically more accessible and generally more reactive. Achieving C-3 selectivity requires overriding the intrinsic reactivity of the substrate. The most powerful tool for this is ligand control.
-
Ligand-Controlled Selectivity: In related dihaloheteroarene systems, the choice of phosphine ligand has been shown to completely reverse the site of reaction.[6][14] For example, in 3,5-dichloropyridazine, dppf favors coupling at C-3 while Qphos favors C-5. While no direct literature exists for your specific molecule, the principle is transferable. A highly sterically demanding ligand might "block" the more accessible C-6 position, forcing the catalyst to react at C-3. Conversely, a ligand with a specific bite angle might preferentially coordinate in a way that facilitates oxidative addition at C-3. A systematic ligand screening is essential.
-
Protecting/Directing Group: Protecting the C-4 hydroxyl group with a bulky protecting group (e.g., a triisopropylsilyl (TIPS) group) could sterically encumber the C-3 position, but might also influence the electronics or act as a directing group. This would require empirical testing.
Recommended Approach:
-
Ligand Screening: This is the most promising strategy. Screen a panel of bulky phosphine ligands (e.g., XPhos, tBuXPhos) and bidentate ligands with varying bite angles (e.g., Xantphos, dppf).[15][16]
-
Protect the Hydroxyl Group: Before attempting the coupling, protect the C-4 OH group to prevent side reactions and simplify the system.
Data Presentation: Recommended Starting Conditions for Cross-Coupling
| Reaction | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes / Citation |
| Suzuki (C-6 Selective) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane / H₂O (10:1) | 100 | General conditions for chloropyridines.[10] |
| Suzuki (C-3 Selective) | Pd₂(dba)₃ (1.5) | Xantphos (3.5) | Cs₂CO₃ (2.0) | Toluene | 110 | Ligands with specific bite angles can influence selectivity.[6] |
| Buchwald-Hartwig (C-6) | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene or Dioxane | 100 | Robust system for amination of aryl chlorides.[17] |
| Buchwald-Hartwig (C-3) | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ (2.0) | Dioxane | 110 | Bidentate ligands may alter regioselectivity.[15] Requires screening. |
Note: These are suggested starting points based on analogous systems. Optimization is required for 3,6-Dichloropyridazin-4-ol.
Part 3: Modifications of the C-4 Hydroxyl Group
The C-4 hydroxyl group is a handle for further diversification but can also interfere with reactions at C-3 and C-6. Protecting this group is often a crucial first step.
Frequently Asked Questions (Hydroxyl Group)
Q4: I need to perform a reaction that is sensitive to acidic protons. What is the best way to protect the C-4 hydroxyl group?
A4: The choice of protecting group depends on the stability required for subsequent steps and the conditions needed for its eventual removal (orthogonality).[18][19]
-
Methyl Ether (O-Me): Very stable. Formed with a methylating agent (e.g., methyl iodide, dimethyl sulfate) and a base (e.g., K₂CO₃, NaH). Deprotection is harsh, typically requiring strong Lewis acids like BBr₃. Best if the methyl group is to remain in the final molecule.
-
Benzyl Ether (O-Bn): Robust to many non-reducing conditions. Formed with benzyl bromide (BnBr) and a base. Removed under mild conditions by catalytic hydrogenolysis (H₂, Pd/C), which is often compatible with other functional groups (though it will reduce nitro groups and some double bonds).
-
Silyl Ethers (e.g., O-TBS, O-TIPS): Tunable stability. Tert-butyldimethylsilyl (TBS) is common but may not be robust enough for some cross-coupling conditions. Triisopropylsilyl (TIPS) is much bulkier and more stable. Both are installed using the corresponding silyl chloride and a base like imidazole. They are easily removed with a fluoride source (e.g., TBAF).[20]
Decision Tree for Hydroxyl Protecting Group
Caption: Decision tree for selecting a C-4 hydroxyl protecting group.
Experimental Protocols
Protocol 1: Selective C-6 Amination (SNAr)
To a solution of 3,6-Dichloropyridazin-4-ol (1.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL) at 0 °C is added K₂CO₃ (2.5 mmol, 2.5 equiv.). The desired amine (1.1 mmol, 1.1 equiv.) is then added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, monitoring by TLC. Upon completion, the mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Protocol 2: C-6 Suzuki-Miyaura Coupling (with OH Protection)
-
Step A: Protection: To a solution of 3,6-Dichloropyridazin-4-ol (1.0 mmol) in anhydrous DMF (10 mL), add NaH (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C. Stir for 30 minutes, then add benzyl bromide (1.1 mmol). Allow to warm to room temperature and stir for 12 hours. Quench carefully with water and extract with ethyl acetate. Purify to obtain 4-benzyloxy-3,6-dichloropyridazine.
-
Step B: Coupling: In a dry Schlenk flask under argon, combine the protected pyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol). Add anhydrous 1,4-dioxane (8 mL) and degassed water (0.8 mL). Heat the mixture to 100 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS). Cool, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. Purify by column chromatography.[10]
Protocol 3: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol). Add the protected 3,6-Dichloropyridazin-4-ol derivative (1.0 mmol) followed by anhydrous toluene (5 mL) and the amine (1.2 mmol). Seal the vial and heat to 100 °C. Monitor the reaction progress. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by chromatography.[21]
References
- 1. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 2. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Reactions | Catalysts | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thermofishersci.in [thermofishersci.in]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. rsc.org [rsc.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jocpr.com [jocpr.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,6-Dichloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,6-Dichloropyridazin-4-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on a combination of established chemical principles and practical laboratory experience to help you navigate the potential challenges in this synthetic pathway.
I. Overview of the Synthesis
The synthesis of 3,6-Dichloropyridazin-4-ol is a critical process for obtaining a versatile intermediate used in the development of pharmaceuticals and agrochemicals.[1][2] The primary route involves the reaction of a substituted maleic anhydride or a related precursor with hydrazine, followed by a chlorination step. While the overall transformation appears straightforward, several factors can influence the reaction's success, leading to side reactions and impurities that can complicate purification and reduce yields.
This guide will focus on the common challenges encountered during this synthesis and provide actionable solutions to overcome them.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low Yield of the Desired 3,6-Dichloropyridazin-4-ol
Q: My overall yield of 3,6-Dichloropyridazin-4-ol is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic sequence. Let's break down the common culprits and their solutions:
1. Incomplete Initial Condensation: The initial reaction between the maleic acid derivative and hydrazine to form the pyridazine ring is crucial. Incomplete reaction will directly impact the final yield.
-
Causality: Insufficient reaction time or temperature can lead to unreacted starting materials. The pH of the reaction is also critical; an acidic medium is typically required to facilitate the condensation.
-
Troubleshooting:
-
Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient duration, typically 3-6 hours at 105-110°C is reported for similar pyridazine syntheses from maleic anhydride.[3][4]
-
pH Control: The reaction is often carried out in the presence of an acid like hydrochloric acid.[3][4] Monitor the pH to ensure it remains in the optimal range for the condensation to proceed efficiently.
-
Reagent Quality: Use high-purity maleic anhydride and hydrazine hydrate. Impurities in the starting materials can lead to side reactions.
-
2. Suboptimal Chlorination Conditions: The chlorination step, where the hydroxyl groups on the pyridazine ring are replaced with chlorine atoms, is often the most challenging part of the synthesis.
-
Causality: The choice of chlorinating agent and the reaction conditions are paramount. Common chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be aggressive and lead to side product formation if not controlled properly.[3][4]
-
Troubleshooting:
-
Choice of Chlorinating Agent: While POCl₃ is widely used, it can lead to the formation of phosphate esters as byproducts.[3] N-Chlorosuccinimide (NCS) has been reported as a milder and more selective alternative that can reduce process impurities.[3]
-
Temperature Control: The chlorination reaction is often exothermic. Maintaining a controlled temperature is crucial to prevent runaway reactions and the formation of undesired byproducts. For instance, when using NCS, the temperature is typically kept below 60°C.[3]
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. An excess can lead to over-chlorination or other side reactions, while an insufficient amount will result in incomplete conversion.
-
3. Product Loss During Work-up and Purification: Significant amounts of the product can be lost during the isolation and purification stages.
-
Causality: The product may have some solubility in the work-up solvents, leading to losses. Improper pH adjustment during neutralization can also affect the product's precipitation.
-
Troubleshooting:
-
Extraction: If the product is extracted, use an appropriate solvent and perform multiple extractions to ensure complete recovery.
-
Crystallization: For purification by crystallization, carefully select the solvent system to maximize recovery. Cooling the mixture to a low temperature (e.g., 5-10°C) can improve the yield of the crystalline product.[3]
-
pH Adjustment: During the work-up, when neutralizing the reaction mixture (e.g., with ammonia water), add the base slowly and monitor the pH to ensure complete precipitation of the product without causing degradation.[3]
-
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product is contaminated with several impurities that are difficult to remove. What are these likely side products and how can I minimize their formation?
A: Impurity formation is a common problem. Understanding the potential side reactions is key to preventing them.
1. Incompletely Chlorinated Intermediates:
-
Description: The most common impurities are often partially chlorinated pyridazine derivatives, where only one of the hydroxyl groups has been replaced by a chlorine atom.
-
Causality: This occurs due to insufficient chlorinating agent, inadequate reaction time, or temperatures that are too low for the second chlorination to proceed to completion.
-
Prevention & Removal:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and ensure the complete disappearance of the starting material and mono-chlorinated intermediates.[5]
-
Purification: These impurities can sometimes be removed by column chromatography or careful recrystallization, although their similar polarity to the desired product can make separation challenging. A purification method involving treatment with sodium metabisulfite has been reported to be effective in removing certain impurities from 3,6-dichloropyridazine.[6]
-
2. Over-chlorination or Ring-Opened Products:
-
Description: Harsh reaction conditions can lead to the formation of tri-chlorinated pyridazines or even cleavage of the pyridazine ring.
-
Causality: Excessive amounts of a strong chlorinating agent like PCl₅ or high reaction temperatures can promote these undesired reactions.
-
Prevention:
-
Milder Reagents: Consider using a milder chlorinating agent like N-chlorosuccinimide (NCS).[3]
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range to avoid over-reaction.
-
3. Byproducts from the Chlorinating Agent:
-
Description: When using phosphorus-based chlorinating agents, byproducts like phosphorus oxychloride (from PCl₅) or phosphite esters (from PCl₃) can be formed.[3]
-
Causality: These are inherent byproducts of the chlorination reaction with these reagents.
-
Removal: These byproducts are typically removed during the aqueous work-up and purification steps. Quenching the reaction mixture in water or ice is a common procedure.[3]
Issue 3: Difficulties in Product Isolation and Purification
Q: I'm having trouble isolating a pure solid product. It often comes out as an oil or a discolored solid. What can I do?
A: Isolation and purification challenges often point to the presence of persistent impurities or issues with the crystallization process.
1. Oily Product:
-
Causality: The presence of impurities can lower the melting point of the product, causing it to appear as an oil. Residual solvent can also contribute to this issue.
-
Troubleshooting:
-
Improved Purification: If impurities are suspected, an additional purification step, such as column chromatography or treatment with a purifying agent like sodium metabisulfite, may be necessary.[6]
-
Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents.
-
2. Discolored Product:
-
Causality: Discoloration often indicates the presence of colored impurities, which can arise from side reactions or the degradation of starting materials or products. The crude reaction mixture after chlorination is often described as a coffee-colored viscous liquid.[3]
-
Troubleshooting:
-
Recrystallization: Recrystallization is often effective in removing colored impurities. Experiment with different solvent systems to find one that effectively leaves the colored impurities in the mother liquor.
-
Charcoal Treatment: Adding a small amount of activated charcoal during the recrystallization process can help to adsorb colored impurities.
-
Purification with Sodium Metabisulfite: As mentioned, this method has been shown to be effective in purifying 3,6-dichloropyridazine and improving its color.[6]
-
III. Experimental Protocols
Protocol 1: Synthesis of 3,6-Pyridazinediol (Maleic Hydrazide)
This protocol is a general guideline based on literature procedures.[3][4][7]
-
To a reaction flask, add hydrazine hydrate.
-
Slowly add concentrated hydrochloric acid dropwise while keeping the temperature below 10°C.
-
Add maleic anhydride to the mixture.
-
Heat the reaction mixture to 105-110°C and maintain for 4-6 hours.
-
After the reaction is complete, cool the mixture to 55-60°C.
-
Dilute the reaction mass with water and stir at room temperature.
-
Filter the resulting solid, wash with cold water, and dry to obtain 3,6-pyridazinediol.
Protocol 2: Chlorination of 3,6-Pyridazinediol using Phosphorus Oxychloride
This protocol is a general guideline based on literature procedures.[4][5][8]
-
In a reaction flask, suspend 3,6-pyridazinediol in phosphorus oxychloride.
-
Heat the mixture, for example, to 80°C, and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
After the reaction, carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Slowly and carefully quench the residue into ice-cold water or a saturated sodium bicarbonate solution to neutralize the mixture to a pH of ~8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude 3,6-dichloropyridazine.
-
Purify the crude product by recrystallization or column chromatography.
IV. Data Presentation
Table 1: Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Heating with substrate, often neat or in a solvent like chloroform.[5] | Readily available, effective for chlorination. | Can lead to byproducts, requires careful handling due to its corrosive nature.[3] |
| Phosphorus Pentachloride (PCl₅) | Heating with substrate. | Powerful chlorinating agent. | Generates a large amount of phosphorus oxychloride as a byproduct, highly reactive.[3] |
| N-Chlorosuccinimide (NCS) | In a solvent like ethanol with an acid catalyst, at moderate temperatures (e.g., 40-60°C).[3] | Milder conditions, fewer process impurities, safer to handle.[3] | May be more expensive than phosphorus-based reagents. |
V. Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Synthetic route to 3,6-Dichloropyridazin-4-ol and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
VI. References
-
CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. --INVALID-LINK--
-
US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents. --INVALID-LINK--
-
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. --INVALID-LINK--
-
Cas 2779-81-9,3,6-dichloropyridazin-4-ol - LookChem. --INVALID-LINK--
-
3,6-Dichloropyridazine synthesis - ChemicalBook. --INVALID-LINK--
-
Understanding 3,6-Dichloropyridazin-4-ol: Applications and Sourcing. --INVALID-LINK--
-
CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. --INVALID-LINK--
-
Sourcing 3,6-Dichloropyridazin-4-ol: A Guide for Researchers & Buyers. --INVALID-LINK--
-
Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. --INVALID-LINK--
-
CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]
- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
stability issues of 3,6-Dichloropyridazin-4-ol in solution
Welcome to the dedicated technical support guide for 3,6-Dichloropyridazin-4-ol (CAS No. 2779-81-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this versatile heterocyclic compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Chemistry of 3,6-Dichloropyridazin-4-ol
3,6-Dichloropyridazin-4-ol is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring a pyridazine ring substituted with two chlorine atoms and a hydroxyl group, provides multiple reactive sites for chemical modification.[1] However, these same features—the electron-withdrawing nature of the pyridazine ring and the presence of labile chlorine atoms—can contribute to its instability in certain solution-based environments.[2][3] This guide will address the most common stability issues and provide robust troubleshooting strategies.
Key Compound Properties and Recommended Storage
A foundational aspect of ensuring stability is proper storage of the neat compound. Adhering to these conditions minimizes degradation before the compound is even brought into solution.
| Property | Value | Source |
| CAS Number | 2779-81-9 | [4][5] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][4] |
| Molecular Weight | 164.98 g/mol | [5] |
| Appearance | White or light yellow crystalline powder | |
| Melting Point | 199-200 °C | [4] |
| pKa | 4.10 ± 0.28 (Predicted) | [4] |
| Storage (Solid) | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [4][5] |
Troubleshooting Guide: Stability in Solution
This section addresses common problems encountered during the handling and use of 3,6-Dichloropyridazin-4-ol solutions in a question-and-answer format.
Question 1: My stock solution of 3,6-Dichloropyridazin-4-ol has developed a yellow or brown tint over time. What is causing this discoloration?
Answer:
Discoloration is a common visual indicator of chemical degradation. For 3,6-Dichloropyridazin-4-ol, this is likely due to one or more of the following factors:
-
Hydrolysis: The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, especially by water or hydroxide ions present in aqueous or protic solvents. This can lead to the formation of hydroxylated pyridazine species, which may be more colored or can undergo further oxidation. The pyridazine ring itself is electron-deficient, which can facilitate such reactions.[2][6]
-
Oxidation: The hydroxyl group (-OH) can be susceptible to oxidation, particularly if the solution is exposed to air (oxygen) for extended periods, is contaminated with trace metals, or is exposed to light. Oxidized byproducts are often highly colored.
-
Solvent Reactivity: If you are using nucleophilic solvents (e.g., methanol, ethanol), solvolysis can occur, where the solvent molecule displaces one of the chlorine atoms. This creates ether derivatives which might have different stability profiles.
Troubleshooting Steps:
-
Solvent Choice: Prepare stock solutions in anhydrous, aprotic solvents like DMSO, DMF, or 1,4-dioxane if your experimental workflow allows.[7]
-
Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light-induced degradation. While specific photolysis data for this compound is scarce, related chlorinated aromatic compounds are known to degrade under UV irradiation.[8]
-
Temperature Control: Store stock solutions at -20°C or -80°C to significantly slow the rate of all potential degradation reactions.
Question 2: I am observing new, unexpected peaks in my HPLC or LC-MS analysis of an aged solution. What are these likely degradation products?
Answer:
The appearance of new peaks is a definitive sign of degradation. Based on the structure of 3,6-Dichloropyridazin-4-ol, the most probable degradation pathway is sequential hydrolysis of the chloro groups. The pyridazine ring is an electron-withdrawing system, making the attached chlorine atoms susceptible to nucleophilic attack.[2][3]
Likely Degradation Products:
-
Mono-hydrolyzed Product: 6-Chloro-3,4-dihydroxypyridazine (or its tautomer). This would result from the replacement of one chlorine atom with a hydroxyl group. You would expect to see a corresponding mass shift in your LC-MS data (loss of Cl, gain of OH).
-
Di-hydrolyzed Product: 3,4,6-Trihydroxypyridazine. This would result from the replacement of both chlorine atoms.
-
Solvolysis Products: If using an alcohol-based solvent (e.g., methanol), you might see mono- or di-methoxy-substituted pyridazines.
The following diagram illustrates the most probable hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation of 3,6-Dichloropyridazin-4-ol.
Question 3: How does the pH of my aqueous buffer impact the stability of 3,6-Dichloropyridazin-4-ol?
Answer:
The pH of your solution is a critical factor governing the stability of this compound.
-
Alkaline Conditions (pH > 8): Stability is expected to be significantly reduced. At high pH, the concentration of the hydroxide ion (OH⁻), a strong nucleophile, is high. This will accelerate the rate of hydrolytic substitution of the chlorine atoms. Furthermore, the hydroxyl group on the pyridazine ring can be deprotonated, potentially increasing the electron density of the ring and affecting its overall stability.
-
Acidic Conditions (pH < 5): While more stable against hydrolysis than alkaline conditions, acidic environments can also present challenges. The nitrogen atoms in the pyridazine ring can become protonated.[9] This can alter the electronic properties of the ring and potentially catalyze other degradation reactions.
-
Neutral Conditions (pH ≈ 6-7.5): This is generally the recommended pH range for working with 3,6-Dichloropyridazin-4-ol in aqueous buffers to minimize both base- and acid-catalyzed degradation.
Recommendation: If you must work in aqueous solutions, prepare fresh solutions in a buffer system maintained between pH 6.0 and 7.5 immediately before use. Do not store the compound in aqueous buffers for extended periods.
Question 4: I suspect my compound has degraded. What is a reliable workflow to confirm this and proceed?
Answer:
A systematic approach is essential to confirm degradation and decide on the next steps. The following workflow provides a logical sequence for troubleshooting.
References
- 1. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 5. 2779-81-9|3,6-Dichloropyridazin-4-ol|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Technical Support Center: A Researcher's Guide to Reactions Involving 3,6-Dichloropyridazin-4-ol
Welcome to the technical support center for 3,6-Dichloropyridazin-4-ol (CAS No. 2779-81-9). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic intermediate in their synthetic endeavors. My goal is to provide you with practical, field-tested insights to navigate the common challenges encountered in reactions with this compound, moving beyond simple protocols to explain the underlying chemical principles. This document is structured into a series of frequently asked questions and a detailed troubleshooting guide to help you optimize your reactions, improve yields, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and reactivity of 3,6-Dichloropyridazin-4-ol.
Q1: What are the key structural features of 3,6-Dichloropyridazin-4-ol that I should be aware of before starting my reaction?
A1: Understanding the structure of 3,6-Dichloropyridazin-4-ol is critical to predicting its reactivity. It is a heterocyclic compound with a pyridazine ring, featuring two chlorine atoms at the C3 and C6 positions and a hydroxyl group at C4.[1] A crucial aspect to consider is its existence in tautomeric forms: the enol form (3,6-Dichloropyridazin-4-ol) and the keto form (3,6-Dichloro-1H-pyridazin-4-one).[2][3] The keto form is often predominant in many conditions and its presence significantly influences the electronic properties of the ring and the reactivity of the chlorine atoms. The acidic proton on the ring nitrogen (in the keto form) or the hydroxyl group (in the enol form) can be deprotonated by a base, which is often a key step in facilitating subsequent reactions.
Caption: Tautomeric equilibrium of 3,6-Dichloropyridazin-4-ol.
Q2: What are the recommended storage and handling procedures for this compound?
A2: To ensure its stability and purity, 3,6-Dichloropyridazin-4-ol should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, refrigerated at 2-8°C.[2][4] This compound is typically a white to light yellow or brown crystalline powder.[4][5] As with many chlorinated heterocyclic compounds, care should be taken to avoid moisture, as it can lead to slow hydrolysis. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Q3: What are the general solubility characteristics of 3,6-Dichloropyridazin-4-ol?
A3: The solubility of 3,6-Dichloropyridazin-4-ol is a critical parameter for reaction setup. It has limited solubility in non-polar solvents and water. It shows better solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), especially upon heating. Alcohols like ethanol or isopropanol can also be used, often in the presence of a base. For any new reaction, it is advisable to perform a small-scale solubility test with your chosen solvent system before proceeding to a larger scale.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 2779-81-9 | [1][2] |
| Molecular Formula | C₄H₂Cl₂N₂O | [2] |
| Molecular Weight | 164.98 g/mol | [2][4] |
| Appearance | White to yellow to brown solid | [4][5] |
| Melting Point | 199-200 °C | [2] |
| Storage | 2-8°C, under inert gas | [2][4] |
| pKa (Predicted) | 4.10 ± 0.28 | [2] |
Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is the most common reaction class for 3,6-Dichloropyridazin-4-ol, where a nucleophile displaces one of the chlorine atoms.[1] This section addresses the most frequent challenges encountered during these reactions.
Problem 1: Low or No Conversion of Starting Material
Q: My SNAr reaction is showing minimal or no consumption of 3,6-Dichloropyridazin-4-ol, even after extended reaction times. What are the likely causes and how can I resolve this?
A: This is a common issue that can typically be traced back to one of three factors: reagent reactivity, solubility, or temperature.
-
Cause A: Insufficient Activation. The pyridazine ring is electron-deficient, which facilitates SNAr, but the reaction often requires a strong nucleophile or appropriate basic conditions.
-
Solution: Ensure your nucleophile is sufficiently reactive. For weaker nucleophiles (e.g., some anilines or phenols), a strong, non-nucleophilic base is often required. The base deprotonates the nucleophile, increasing its nucleophilicity. For reactions involving the pyridazinol itself, a base is needed to deprotonate the N-H or O-H bond, forming an anionic species that is more reactive.
-
-
Cause B: Poor Solubility. If the starting material or base is not sufficiently dissolved in the reaction solvent, the reaction will be slow or will not proceed, as it will be limited by mass transfer instead of kinetics.
-
Solution: Switch to a more suitable solvent. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices for SNAr reactions as they can dissolve a wide range of reactants and are stable at high temperatures. See Table 2 for recommendations.
-
-
Cause C: Inappropriate Reaction Temperature. SNAr reactions on heteroaromatic systems often require heating to overcome the activation energy associated with the temporary disruption of aromaticity.[6]
-
Solution: Gradually increase the reaction temperature. Start from room temperature and slowly heat to 60°C, 80°C, or even higher while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be aware that excessive heat can lead to byproduct formation.
-
Caption: Troubleshooting workflow for low reaction conversion.
Table 2: Recommended Solvents and Bases for SNAr Reactions
| Solvent | Base | Typical Temperature Range | Notes |
| DMF | K₂CO₃, Cs₂CO₃ | 60 - 120 °C | Excellent general-purpose system. Easy to remove under vacuum. |
| DMSO | K₂CO₃, t-BuOK | 80 - 150 °C | Higher boiling point allows for higher temperatures if needed. |
| NMP | NaH, K₂CO₃ | 80 - 180 °C | Very high boiling point for unreactive nucleophiles. |
| Dioxane / Toluene | NaH, NaOt-Bu | 80 - 110 °C | Often used in metal-catalyzed cross-coupling reactions. |
| Isopropanol | DIPEA, Et₃N | Reflux | Suitable for highly reactive nucleophiles like aliphatic amines. |
Problem 2: Poor Regioselectivity (Mixture of C3 and C6 Substituted Products)
Q: My reaction with a nucleophile is producing a mixture of isomers where substitution occurs at both the C3 and C6 positions. How can I control the regioselectivity?
A: This is a common and significant challenge. The electronic environment of the C3 and C6 positions is different, leading to potential competition. Generally, halides adjacent to a ring nitrogen in N-heteroarenes are more reactive in Pd-catalyzed cross-couplings. However, in SNAr, the outcome is a delicate balance of electronic and steric effects.
-
Electronic Factors: The two ring nitrogens and the C4-oxo group all exert electron-withdrawing effects, activating both chlorine atoms toward nucleophilic attack. The precise electron density at each carbon is complex. Computational studies on similar systems show that substitution patterns can heavily influence which position is more electrophilic.[7]
-
Steric Factors: The C3 position is flanked by the C4-oxo group, which may present more steric hindrance to bulky nucleophiles compared to the C6 position.
-
Strategy 1 (Steric Control): If you are using a bulky nucleophile, substitution may be favored at the less hindered C6 position. Conversely, a small nucleophile might show less selectivity.
-
Strategy 2 (Temperature Control): Lowering the reaction temperature can sometimes increase selectivity. At higher temperatures, the less favored kinetic product may have enough energy to form, leading to mixtures.
-
Strategy 3 (Protecting Group): In some cases, protecting the hydroxyl/amine group at C4 (e.g., as a methyl ether or a silyl ether) can alter the electronic properties of the ring, potentially favoring one position over the other. This adds steps to the synthesis but can be a powerful tool for controlling regioselectivity.
-
Caption: Factors influencing regioselectivity in SNAr reactions.
Problem 3: Formation of Byproducts (Di-substitution, Hydrolysis)
Q: My reaction is clean in terms of regioselectivity, but I'm seeing significant amounts of the di-substituted product and/or a product where a chlorine has been replaced by a hydroxyl group. How can I suppress these side reactions?
A: This indicates issues with stoichiometry or the presence of water.
-
Di-substitution: The mono-substituted product is itself an activated aryl chloride and can react with a second equivalent of the nucleophile, especially at high temperatures or long reaction times.
-
Solution: Use a slight excess, but no more than 1.0-1.2 equivalents, of your nucleophile. Add the nucleophile slowly or portion-wise to the reaction mixture to avoid high local concentrations. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.
-
-
Hydrolysis: The formation of a dihydroxy pyridazine derivative is a clear sign of water in your reaction. The chloride can be displaced by hydroxide ions, which can be present in bases (e.g., commercial KOH or NaOH) or wet solvents.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvents. If using a solid base like K₂CO₃, consider drying it in an oven before use. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering.
-
Problem 4: Difficult Product Purification
Q: I've completed my reaction, but I'm struggling to isolate a pure product from the starting material and other impurities. What purification strategies are effective?
A: Purification of pyridazinone derivatives often requires a multi-step approach.[8]
-
Step 1: Aqueous Workup. After the reaction, quenching with water and extracting with an organic solvent (like ethyl acetate or dichloromethane) is a standard first step.
-
Step 2: Recrystallization. This is a highly effective method for purifying solid products.[8]
-
Step 3: Silica Gel Column Chromatography. For separating mixtures of isomers or removing closely related impurities, column chromatography is the most powerful tool.[8]
-
Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. Use TLC to determine the optimal solvent ratio that gives good separation between your product and impurities before running the column.
-
Table 3: Purification Strategy Guide
| Impurity Type | Workup Step | Recrystallization Solvent | Column Chromatography |
| Unreacted Amine (Nucleophile) | 1M HCl wash | Ethanol | Yes, if needed |
| Unreacted Phenol (Nucleophile) | 1M NaOH wash | Toluene/Hexanes | Yes, if needed |
| Unreacted Starting Material | Base wash (if product is neutral) | Isopropanol | Yes, often necessary |
| Isomeric Products | N/A | May co-crystallize | Primary Method |
| Polar Baseline Impurities | Water wash | N/A | Will stick to silica gel |
References
- 1. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 2. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 3,6-Dichloropyridazin-4-ol | 2779-81-9 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Purification of 3,6-Dichloropyridazin-4-ol (CAS 2779-81-9)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3,6-Dichloropyridazin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered in achieving high purity for this critical synthetic intermediate. As a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals, the purity of 3,6-Dichloropyridazin-4-ol is paramount for the success of downstream applications and the reliability of experimental outcomes[1][2].
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing purification workflows. We will explore the causality behind experimental choices, ensuring each step is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of 3,6-Dichloropyridazin-4-ol.
Q1: My starting material has a stated purity of 95-98%. What are the likely impurities I need to remove?
A: Impurities in commercially available or crude 3,6-Dichloropyridazin-4-ol typically originate from its synthesis. The common synthetic route involves the chlorination of a precursor like 3,6-dihydroxypyridazine (maleic hydrazide)[3][4]. Consequently, impurities may include:
-
Unreacted Starting Materials: Residual amounts of 3,6-dihydroxypyridazine.
-
Over-chlorinated or Under-chlorinated Byproducts: Species with incorrect degrees of chlorination on the pyridazine ring.
-
Hydrolysis Products: Reagents like phosphorus oxychloride, if used for chlorination, can produce acidic byproducts upon quenching that may contaminate the final product[5].
-
Isomeric Impurities: Depending on the reaction conditions, structural isomers may form that are difficult to remove due to similar physical properties.
Q2: What is the most straightforward, first-pass method I should attempt for purification?
A: For crystalline solids like 3,6-Dichloropyridazin-4-ol, recrystallization is the most effective and economical first-line technique for removing small amounts of impurities[6]. The success of this method is critically dependent on selecting an appropriate solvent system where the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in the mother liquor[6]. Ethanol is a frequently used solvent for recrystallizing pyridazinone derivatives[6][7].
Q3: I performed a recrystallization, but the purity did not significantly improve. What is the next logical step?
A: If recrystallization fails, it often indicates that the impurities have solubility properties very similar to the product. The next, and often most powerful, technique for this specific molecule is acid-base extraction . 3,6-Dichloropyridazin-4-ol possesses a hydroxyl group on the pyridazine ring, making it weakly acidic, with a predicted pKa of approximately 4.10[8]. This property can be exploited to separate it from neutral or basic impurities[9][10]. By washing an organic solution of the crude material with a basic aqueous solution (e.g., sodium bicarbonate), the acidic product is deprotonated and selectively pulled into the aqueous layer, leaving non-acidic impurities behind. The pure product can then be recovered by acidifying the aqueous layer[11][12].
Q4: How can I separate very similar structural isomers or other persistent impurities?
A: For challenging separations, particularly the removal of isomers, silica gel column chromatography is the recommended method[6][13]. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). By carefully selecting the eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, it is possible to achieve high-resolution separation[3][6][13][14].
Q5: What analytical methods should I use to confirm the final purity of my compound?
A: A combination of methods provides the most reliable assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can resolve and quantify the main compound and any minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any structurally related impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (199-200 °C) is a strong indicator of high purity[8]. A broad or depressed melting range suggests the presence of impurities.
Section 2: Troubleshooting Guides & In-Depth Protocols
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Recovery / Yield | 1. Too much solvent was used. 2. The solution was not cooled sufficiently or long enough. 3. The compound has significant solubility even at low temperatures. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation. 2. Cool the flask slowly to room temperature first, then transfer to an ice bath for at least 30-60 minutes to allow crystallization to complete. 3. Consider adding a less polar "anti-solvent" (in which the compound is insoluble) dropwise to the hot, dissolved solution until it just turns cloudy, then clarify with a few drops of the primary solvent before cooling. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too saturated. | Use a lower-boiling point solvent. Alternatively, use a larger volume of solvent to avoid over-saturation and cool the solution very slowly to encourage the formation of a crystalline lattice rather than an amorphous oil. |
| Impurities Co-crystallize | The impurities have a very similar solubility profile to the product in the chosen solvent. | Change the solvent system entirely. For example, if a polar protic solvent like ethanol fails, try a more non-polar solvent like toluene or a polar aprotic solvent like ethyl acetate. A pre-purification step, such as an acid-base wash, may be necessary[15]. |
Protocol 1: High-Purity Recrystallization
This protocol provides a general framework. The ideal solvent must be determined empirically.
-
Solvent Selection: Begin by testing solubility in small test tubes with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 3,6-Dichloropyridazin-4-ol in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (using a hot plate).
-
Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Validation: Assess purity using HPLC and melting point analysis.
Protocol 2: Purification via Acid-Base Extraction
This method leverages the acidic nature of the 4-hydroxyl group to separate the compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude 3,6-Dichloropyridazin-4-ol in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired compound is now in this aqueous layer as its sodium salt. The organic layer contains neutral impurities and can be set aside.
-
Repeat Extraction: To ensure complete transfer, wash the organic layer again with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.
-
Backwash (Optional): To remove any entrained neutral impurities from the combined aqueous extracts, "backwash" with a small portion of fresh organic solvent (e.g., ethyl acetate). Discard this organic wash.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), which can be checked with litmus paper. The purified 3,6-Dichloropyridazin-4-ol will precipitate out as a solid.
-
Isolation & Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Protocol 3: Chromatographic Separation
This protocol is for removing persistent impurities, such as isomers, that are not separable by other means.
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC)[6]. Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent system (or a less polar version, like 100% hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions being eluted using TLC to identify which ones contain the pure product.
-
Combination & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified 3,6-Dichloropyridazin-4-ol.
Section 3: Data & Visualizations
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Solubility of Product (Hot) | Solubility of Product (Cold) | Notes & Potential Efficacy |
| Ethanol | 78 | High | Low-Moderate | Good general-purpose solvent for pyridazinone derivatives[6]. May co-crystallize polar impurities. |
| Isopropanol | 82 | High | Low | Similar to ethanol but slightly less polar. May offer better selectivity. |
| Ethyl Acetate | 77 | Moderate-High | Low | A good choice for moderately polar compounds. Less polar than alcohols. |
| Toluene | 111 | Moderate | Very Low | Effective for removing highly polar impurities which will remain insoluble. Use with caution due to high boiling point. |
| Ethanol/Water | Variable | High | Very Low | A powerful solvent pair. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Clarify with a drop of ethanol and cool. Excellent for inducing crystallization. |
Diagrams
Caption: Workflow for purifying 3,6-Dichloropyridazin-4-ol via acid-base extraction.
Caption: Decision tree for selecting the optimal purification strategy.
Section 4: Safety Precautions
3,6-Dichloropyridazin-4-ol is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335)[16][17].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 16. 3,6-Dichloropyridazin-4-ol | 2779-81-9 [sigmaaldrich.com]
- 17. cpachem.com [cpachem.com]
Technical Support Center: Catalyst Selection for Coupling Reactions with 3,6-Dichloropyridazin-4-ol
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3,6-dichloropyridazin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the functionalization of this important heterocyclic scaffold.
The pyridazine core is a significant motif in medicinal chemistry, and the ability to selectively functionalize it via cross-coupling is paramount for developing novel chemical entities.[1] However, the 3,6-dichloropyridazin-4-ol substrate presents unique challenges due to its electronic nature, potential for tautomerization, and the differential reactivity of its two chlorine atoms. This guide provides field-proven insights and robust starting points for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Substrate & Catalyst System Fundamentals
Q1: What are the key structural features of 3,6-dichloropyridazin-4-ol I should consider before starting?
Answer: Before designing your coupling reaction, it is critical to recognize two key features of this substrate:
-
Tautomerism: 3,6-Dichloropyridazin-4-ol exists in equilibrium with its keto tautomer, 3,6-dichloro-1,2-dihydropyridazin-4-one. The predominant form can be influenced by the solvent and base used in your reaction. The pyridazinone form is generally more stable. This is crucial because the NH group in the pyridazinone tautomer can be deprotonated by strong bases, potentially leading to catalyst inhibition or undesired side reactions.
-
Electronic Properties: The pyridazine ring is inherently electron-deficient.[2] This electronic nature generally facilitates the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-couplings.[3][4] However, it also makes the C-Cl bonds stronger and less reactive compared to aryl chlorides in more electron-rich systems.
Q2: Which chlorine atom (at C3 or C6) is expected to react first?
Answer: For dihalogenated N-heteroarenes, the reactivity is often governed by a combination of steric and electronic factors. In many dihalopyridines and related systems, the halide adjacent to a nitrogen atom (the C6-Cl in this case, being alpha to N1) tends to be more reactive in palladium-catalyzed cross-coupling reactions.[5][6] However, this selectivity is not absolute and can be influenced or even reversed by the choice of ligand, catalyst, and reaction conditions.[5]
For initial experiments, assume modest selectivity and be prepared to optimize for mono- versus di-substitution. If regioselectivity is critical, a thorough catalyst and ligand screen is highly recommended.
Q3: What are the best general-purpose palladium catalysts and ligands to start with for Suzuki-Miyaura or Buchwald-Hartwig reactions?
Answer: For electron-deficient and potentially challenging heteroaryl chlorides, highly active catalyst systems are required.[7] We recommend starting with modern, well-defined palladium pre-catalysts that feature sterically bulky, electron-rich phosphine ligands. These ligands are known to stabilize the active Pd(0) species and promote efficient oxidative addition and reductive elimination.[8]
| Coupling Reaction | Recommended Pre-catalyst(s) | Recommended Ligand(s) (if not using pre-catalyst) | Rationale |
| Suzuki-Miyaura (C-C) | XPhos Pd G3, SPhos Pd G3 | XPhos, SPhos, RuPhos | These bulky biarylphosphine ligands are excellent for coupling aryl chlorides.[9] They accelerate the rate-limiting reductive elimination step. |
| Buchwald-Hartwig (C-N) | BrettPhos Pd G3, RuPhos Pd G3 | BrettPhos, RuPhos, JohnPhos | These ligands are specifically designed for C-N bond formation and show broad substrate scope, including with challenging heteroaryl halides.[10][11] |
| Sonogashira (C-C, alkyne) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, P(t-Bu)₃ | Often requires a copper(I) co-catalyst (e.g., CuI). The choice of amine base (e.g., Et₃N, DIPEA) is also critical.[12][13] |
Section 2: Troubleshooting Common Experimental Issues
Q4: My reaction shows low or no conversion. What are the primary causes?
Answer: Low or no yield is a common issue. A systematic check is the best approach.[14]
-
Catalyst Inactivity:
-
Cause: The Pd(II) pre-catalyst is not being efficiently reduced to the active Pd(0) species, or the Pd(0) is being oxidized/deactivated. Moisture and oxygen are common culprits.[14]
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened, high-purity reagents. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more robust pre-catalyst.
-
-
Base Incompatibility:
-
Cause: The chosen base may be too weak to facilitate the transmetalation (Suzuki) or deprotonate the amine (Buchwald-Hartwig).[7] Conversely, a very strong base like NaOt-Bu might deprotonate the pyridazinone tautomer, causing catalyst inhibition.
-
Solution: For Suzuki couplings, start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture.[15] For Buchwald-Hartwig, NaOt-Bu or LHMDS are standard, but if you suspect substrate deprotonation, consider a weaker base like Cs₂CO₃ and screen different options.[7]
-
-
Ligand Failure:
-
Cause: The ligand may not be suitable for this specific substrate, failing to promote the key steps in the catalytic cycle.
-
Solution: If an initial ligand (e.g., SPhos) fails, try another from a different class. For instance, switch from a biarylphosphine to an N-heterocyclic carbene (NHC) ligand like IPr, which can offer different reactivity profiles.[16][17]
-
Troubleshooting Flowchart: Diagnosing Low Conversion
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Q5: I'm observing a significant amount of a side product where the chlorine is replaced by hydrogen (hydrodehalogenation). How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient heteroaryl halides.[18][19] It occurs when a hydride source intercepts a palladium intermediate in the catalytic cycle.
Common Hydride Sources & Mitigation Strategies:
-
Amine N-H bonds (in Buchwald-Hartwig): Beta-hydride elimination from the palladium-amido complex can be a major pathway.[10]
-
Solution: Use ligands that promote faster reductive elimination, such as bulky biarylphosphines (e.g., BrettPhos, XPhos). A faster C-N bond formation can outcompete the C-H bond formation pathway.
-
-
Solvent: Solvents like isopropanol or ethanol can act as hydride donors.
-
Solution: Switch to a non-protic solvent like dioxane, toluene, or DMF. Ensure the solvent is anhydrous.
-
-
Base: Some bases or their byproducts can generate hydrides. Formate salts are well-known hydride donors.[20]
-
Solution: Use a non-hydridic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Q6: I am getting a mixture of mono- and di-substituted products. How do I control selectivity?
Answer: Achieving selective mono-substitution on a di-halogenated substrate can be challenging.
Strategies to Favor Mono-substitution:
-
Stoichiometry: Use a slight excess of the dichloropyridazinol substrate relative to the coupling partner (e.g., 1.2 to 1.5 equivalents of the dichloro-substrate to 1.0 equivalent of the boronic acid/amine).
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). This can often slow the rate of the second coupling relative to the first.
-
Shorter Reaction Time: Carefully monitor the reaction by LC-MS or TLC and stop it once the desired mono-substituted product is maximized, before significant di-substituted product forms.
-
Ligand Choice: Sometimes, less active or more sterically hindered ligands can improve selectivity for the more reactive chlorine position.[21] This requires screening and is highly substrate-dependent.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for C-C bond formation.
-
Reaction Setup: To an oven-dried Schlenk tube, add 3,6-dichloropyridazin-4-ol (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1 ratio, 0.1 M concentration relative to the limiting reagent).[22]
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (start with 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[22] The reaction is typically complete within 4-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for C-N bond formation.[22][23]
-
Reaction Setup: To an oven-dried Schlenk tube, add 3,6-dichloropyridazin-4-ol (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M).
-
Reaction Execution: Seal the tube and heat the mixture to the desired temperature (start with 100-110 °C) with vigorous stirring.[22]
-
Monitoring & Workup: Follow the same monitoring and workup procedures as described in the Suzuki-Miyaura protocol.
Catalytic Cycle of a Cross-Coupling Reaction (Suzuki Example)
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands | Semantic Scholar [semanticscholar.org]
- 21. snu.elsevierpure.com [snu.elsevierpure.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. rsc.org [rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 3,6-Dichloropyridazin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3,6-Dichloropyridazin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of solvent selection and troubleshoot common issues encountered during reactions with this versatile heterocyclic intermediate. The unique electronic and structural properties of this molecule, particularly its tautomeric nature and multiple reactive sites, make solvent choice a critical parameter for achieving desired reactivity, yield, and selectivity.
Section 1: Fundamentals of 3,6-Dichloropyridazin-4-ol Reactivity
Before delving into troubleshooting, it is essential to understand the core chemical characteristics of 3,6-Dichloropyridazin-4-ol (CAS: 2779-81-9). The molecule possesses a pyridazine ring substituted with two chlorine atoms and a hydroxyl group, making it a valuable precursor for a wide range of more complex compounds in pharmaceutical and agrochemical development.[1]
The key to its reactivity lies in two main features:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the electron-deficient pyridazine ring are susceptible to substitution by various nucleophiles, such as amines, thiols, and alkoxides.[1][2]
-
Tautomerism: The molecule can exist in equilibrium between its pyridazin-4-ol (enol) form and its 1H-pyridazin-4-one (keto) form. The predominant tautomer is heavily influenced by the solvent environment, which in turn affects the molecule's electronic properties and reaction pathways.[3][4]
The Critical Role of Tautomerism
The choice of solvent can shift the equilibrium between the enol and keto forms. Polar protic solvents, capable of hydrogen bonding, tend to stabilize the more polar keto tautomer.[3] This shift is not merely academic; it alters the electron distribution in the ring and can change the relative reactivity of the C3 and C6 chlorine atoms.
Caption: Tautomeric equilibrium of 3,6-Dichloropyridazin-4-ol.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.
Q1: My nucleophilic substitution reaction is extremely slow or stalling, resulting in low yields. What is the likely cause and how can I fix it?
A1: This is a classic problem often rooted in suboptimal solvent selection, which directly impacts the nucleophilicity of your reagent.
Causality: The mechanism is typically a bimolecular nucleophilic aromatic substitution (SNAr). The rate of this reaction is highly dependent on the "availability" and reactivity of the nucleophile.
-
Polar Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents contain acidic protons (O-H, N-H) and are excellent at solvating both cations and anions. They form a "solvent cage" around anionic nucleophiles (like RO⁻, RNH⁻) through hydrogen bonding.[5][6] This cage stabilizes the nucleophile, lowering its ground-state energy and thus increasing the activation energy required for it to attack the pyridazine ring. The result is a slower reaction.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have strong dipoles but lack acidic protons. They are excellent at solvating cations (e.g., Na⁺, K⁺) but leave the anionic nucleophile relatively "naked" and unsolvated.[5] This makes the nucleophile more reactive and significantly accelerates the rate of SN2 and SNAr reactions.[8]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to DMF, DMSO, or NMP. These are the standard choices for SNAr reactions.
-
Ensure Anhydrous Conditions: Water is a protic solvent that can drastically slow the reaction. Ensure your solvent and reagents are dry.
-
Check Nucleophile Strength: If the nucleophile is weak, a stronger base may be needed to deprotonate it in situ, or a more reactive nucleophile should be chosen.
| Solvent Type | Example | Effect on Anionic Nucleophile | Typical SNAr Reaction Rate |
| Polar Protic | Ethanol (EtOH) | Heavily solvated via H-bonding, stabilized, less reactive. | Slow |
| Polar Aprotic | Dimethylformamide (DMF) | Poorly solvated, "naked," highly reactive. | Fast |
| Nonpolar | Toluene | Poor solubility of ionic nucleophiles. | Very Slow / No Reaction |
Q2: I am observing significant amounts of an unexpected side product where my nucleophile is replaced by a hydroxyl or alkoxy group. Why is this happening?
A2: You are likely observing a competitive solvolysis reaction.
Causality: If your solvent is protic (e.g., an alcohol or water) and the reaction is run at elevated temperatures, the solvent molecules themselves can act as nucleophiles. They can attack the electron-deficient pyridazine ring, displacing a chlorine atom to form a hydroxy- or alkoxy-substituted pyridazine. This side reaction becomes more prominent if your primary nucleophile is weak or present in a low concentration.
References
- 1. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 4. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. users.wfu.edu [users.wfu.edu]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 3,6-Dichloropyridazin-4-ol: Ensuring Structural Integrity
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. 3,6-Dichloropyridazin-4-ol, a versatile heterocyclic building block, presents a unique analytical challenge due to its potential for tautomerism and the existence of closely related isomers. This guide provides an in-depth comparison of the spectral data expected for 3,6-Dichloropyridazin-4-ol against a key isomer, 4,5-dichloro-3(2H)-pyridazinone, supported by experimental data and established chemical principles.
The Challenge: Tautomerism and Isomeric Ambiguity
3,6-Dichloropyridazin-4-ol exists in equilibrium with its tautomeric form, 3,6-dichloro-1H-pyridazin-4-one. This keto-enol tautomerism is a critical consideration in spectral analysis, as the predominant form can be influenced by factors such as the solvent used for analysis. The choice of an appropriate deuterated solvent for NMR spectroscopy, for instance, is not merely a matter of solubility but a deliberate experimental choice to understand the inherent structural dynamics of the molecule.[1] Furthermore, the possibility of isomeric impurities, such as 4,5-dichloro-3(2H)-pyridazinone, necessitates a multi-faceted analytical approach for unambiguous structural confirmation.
¹H and ¹³C NMR Spectroscopy: Deciphering the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of organic structures. The chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C NMR spectra provide a detailed roadmap of the connectivity and chemical environment of each atom.
Expected ¹H NMR Spectrum of 3,6-Dichloropyridazin-4-ol
In its pyridazin-4-one tautomeric form, 3,6-Dichloropyridazin-4-ol possesses a single proton attached to a carbon atom (C5) and a proton on one of the nitrogen atoms (N1).
-
C5-H Proton: This proton is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom at C6.
-
N1-H Proton: The N-H proton will also appear as a singlet, but its chemical shift can be broad and highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, this proton is more likely to be observed and can undergo hydrogen exchange with any residual water in the solvent.
Comparative ¹H NMR Analysis:
| Compound | Expected ¹H NMR Signals | Rationale |
| 3,6-Dichloropyridazin-4-ol | ~7.0-7.5 ppm (s, 1H, C5-H)~11-13 ppm (br s, 1H, N1-H) | The C5-H is a lone proton on the ring, hence a singlet. The N-H proton of the lactam is typically downfield and can be broad. |
| 4,5-dichloro-3(2H)-pyridazinone | ~8.0-8.5 ppm (s, 1H, C6-H)~12-14 ppm (br s, 1H, N2-H) | The C6-H is adjacent to two nitrogen atoms, leading to a more deshielded environment and a downfield shift compared to the C5-H in the 3,6-dichloro isomer.[2] |
Expected ¹³C NMR Spectrum of 3,6-Dichloropyridazin-4-ol
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (C4): This will be the most downfield signal, typically in the range of 160-170 ppm.
-
Chlorinated Carbons (C3 and C6): These carbons will be significantly deshielded by the attached chlorine atoms.
-
C5 Carbon: This is the only carbon attached to a proton and will appear as a CH group in a DEPT experiment.
Comparative ¹³C NMR Analysis:
| Compound | Expected ¹³C NMR Signals (ppm) | Rationale |
| 3,6-Dichloropyridazin-4-ol | C3: ~145-150C4: ~160-165 (C=O)C5: ~125-130C6: ~140-145 | The chemical shifts are influenced by the positions of the chloro and carbonyl substituents. |
| 4,5-dichloro-3(2H)-pyridazinone | C3: ~155-160 (C=O)C4: ~128-133C5: ~135-140C6: ~148-153 | The different substitution pattern leads to distinct chemical shifts for all carbons, providing a clear method of differentiation.[3] |
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). For pyridazinones, DMSO-d₆ is often preferred as it can help in observing exchangeable N-H protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visualization of the Analytical Workflow
Caption: Workflow for the structural confirmation of 3,6-Dichloropyridazin-4-ol.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds.
Expected Mass Spectrum of 3,6-Dichloropyridazin-4-ol
-
Molecular Ion Peak: The molecular formula is C₄H₂Cl₂N₂O, with a monoisotopic mass of approximately 163.95 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The M+ peak (with two ³⁵Cl atoms) and the M+2 peak (with one ³⁵Cl and one ³⁷Cl atom) will have a relative intensity ratio of approximately 9:6, and the M+4 peak (with two ³⁷Cl atoms) will have a smaller intensity.
-
Fragmentation: Common fragmentation pathways for chloropyridazinones may involve the loss of CO, Cl, or HCl. The specific fragmentation pattern will be indicative of the substitution on the pyridazine ring.
Comparative Fragmentation Analysis:
| Compound | Key Fragmentation Pathways | Rationale |
| 3,6-Dichloropyridazin-4-ol | Loss of CO, loss of Cl, loss of HCl | The presence of the carbonyl group and chlorine atoms dictates the primary fragmentation routes. |
| 4,5-dichloro-3(2H)-pyridazinone | Similar losses of CO, Cl, and HCl | While the initial fragments may be similar, the relative intensities and subsequent fragmentation of these primary ions can differ, providing a basis for differentiation. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For pyridazinones, both modes should be explored.
Visualization of Isomeric Differentiation
Caption: Key spectral differences between the target molecule and its isomer.
Infrared and UV-Vis Spectroscopy: Corroborating Functional Groups and Electronic Transitions
While not as structurally definitive as NMR or MS, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable corroborating evidence.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹.
-
C=C and C=N Stretches: Absorptions in the 1500-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
The exact positions of these bands can help differentiate between isomers, as the electronic environment of the functional groups will be slightly different.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (Thin Film Method)
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridazinone ring is a chromophore, and its absorption maxima (λmax) will be sensitive to the substitution pattern. While subtle, the λmax for 3,6-Dichloropyridazin-4-ol and its 4,5-dichloro isomer are expected to differ, reflecting the different electronic distribution in the two molecules.
Conclusion
The structural confirmation of 3,6-Dichloropyridazin-4-ol requires a comprehensive analytical approach that leverages the strengths of multiple spectroscopic techniques. While ¹H and ¹³C NMR are the primary tools for definitive structural elucidation, mass spectrometry provides crucial molecular weight information and fragmentation data. FTIR and UV-Vis spectroscopy offer valuable corroborating evidence for the presence of key functional groups and the overall electronic structure. By comparing the experimental data with the expected values and those of potential isomers, researchers can confidently verify the structure of this important synthetic building block, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
comparing the reactivity of 3,6-Dichloropyridazin-4-ol with other pyridazines
A Comparative Guide to the Reactivity of 3,6-Dichloropyridazin-4-ol
A Senior Application Scientist's Field Guide for Researchers and Drug Developers
In the landscape of medicinal chemistry, the pyridazine scaffold is a privileged heterocycle, valued for its unique physicochemical properties that enhance molecular recognition, improve aqueous solubility, and offer versatile vectors for synthetic elaboration.[1][2] Among the myriad of available pyridazine building blocks, 3,6-Dichloropyridazin-4-ol stands out. Its trifunctional nature—possessing two reactive chlorine atoms and a hydroxyl group on an electron-deficient ring—presents a unique combination of reactivity and functionality.[3]
This guide provides an in-depth comparison of the reactivity of 3,6-Dichloropyridazin-4-ol against its close analogue, 3,6-Dichloropyridazine, and other pyridazine derivatives. We will delve into the causal electronic effects that govern its reaction profile, provide supporting experimental frameworks, and illustrate how its distinct characteristics can be strategically leveraged in complex synthetic campaigns.
The Decisive Influence of Tautomerism on the Pyridazine Core
To understand the reactivity of 3,6-Dichloropyridazin-4-ol, one must first appreciate its existence as a pair of rapidly interconverting tautomers: the ol form (3,6-Dichloropyridazin-4-ol) and the one form (3,6-Dichloro-1H-pyridazin-4-one).[4][5][6]
In aqueous solution and most organic solvents, the equilibrium heavily favors the pyridazin-4-one tautomer.[7] This preference is analogous to the well-documented keto-enol tautomerism observed in 2-hydroxypyridine, where the 2-pyridone form predominates due to the formation of a stable, amide-like resonance structure.[8][9]
Caption: Tautomeric equilibrium heavily favors the pyridazin-4-one form.
This tautomerization is not a mere academic curiosity; it is the central determinant of the molecule's electronic character and subsequent reactivity. The carbonyl group in the pyridazin-4-one form is a powerful electron-withdrawing group, which profoundly influences the electrophilicity of the carbon atoms bearing the chlorine substituents.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for functionalizing chloropyridazines is Nucleophilic Aromatic Substitution (SNAr).[3][10][11] This reaction's feasibility hinges on the electrophilicity of the carbon atom attached to the leaving group (chloride) and the stability of the intermediate Meisenheimer complex.
Let's compare the SNAr reactivity of our target molecule with its parent, 3,6-Dichloropyridazine.
| Compound | Key Structural Features | Electronic Effects on C3/C6 | Predicted SNAr Reactivity |
| 3,6-Dichloropyridazine | Symmetrical, two Cl atoms, no C4-substituent. | C3 and C6 are identically electron-deficient due to the inductive effect of Cl and the adjacent N atoms. | Moderately reactive. Attack can occur at either C3 or C6.[12][13] |
| 3,6-Dichloropyridazin-4-ol (as pyridazin-4-one) | Asymmetrical, two Cl atoms, one C4-oxo group. | The C4=O group strongly withdraws electron density via resonance, significantly increasing the electrophilicity of the entire ring, particularly the ortho (C3) and para (C5, not substituted) positions. | Highly reactive. The two chlorine atoms are no longer electronically equivalent, leading to potential regioselectivity. |
The presence of the C4-oxo group in the dominant tautomer of 3,6-Dichloropyridazin-4-ol acts as a powerful activating group for SNAr, making it significantly more reactive than 3,6-Dichloropyridazine. This is analogous to the enhanced reactivity of 2,4-dichloropyrimidines when an electron-withdrawing group is present on the ring.[14]
Caption: Generalized workflow for SNAr on a dichloropyridazine.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the difference in reactivity, a straightforward comparative experiment can be designed. The protocol below outlines a method to compare the rate of monosubstitution on 3,6-Dichloropyridazin-4-ol and 3,6-Dichloropyridazine using morpholine as a model nucleophile.
Objective: To determine the relative reaction rates of morpholine with 3,6-Dichloropyridazin-4-ol and 3,6-Dichloropyridazine under identical conditions.
Materials:
-
3,6-Dichloropyridazin-4-ol (FW: 164.98 g/mol )
-
3,6-Dichloropyridazine (FW: 148.98 g/mol )[15]
-
Morpholine (FW: 87.12 g/mol )
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (Anhydrous)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Reaction vials, magnetic stir bars, heating block
Workflow Diagram:
Caption: Experimental workflow for the comparative kinetic study.
Step-by-Step Protocol:
-
Preparation:
-
Prepare 0.1 M stock solutions of both 3,6-Dichloropyridazin-4-ol and 3,6-Dichloropyridazine in anhydrous ethanol.
-
Label two identical reaction vials, one for each substrate.
-
-
Reaction Setup:
-
To each vial, add 1.0 mL of the respective 0.1 M pyridazine stock solution (0.1 mmol).
-
Add a magnetic stir bar to each vial.
-
Add 1.2 equivalents of DIPEA (21 µL, 0.12 mmol) to act as a scavenger for the HCl byproduct.
-
Place the vials in a preheated heating block set to 60°C and allow them to stir for 5 minutes to thermally equilibrate.
-
-
Initiation and Monitoring:
-
To start the reaction, add 1.1 equivalents of morpholine (10.6 µL, 0.11 mmol) to each vial simultaneously.
-
Immediately withdraw a small aliquot from each reaction mixture with a capillary tube and spot it on the baseline of a TLC plate (this is the t=0 time point).
-
Continue to take aliquots at regular intervals (e.g., 15, 30, 60, and 120 minutes), spotting them next to the initial spot for each reaction.
-
-
Analysis:
-
Develop the TLC plate using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the dried plate under a UV lamp (254 nm).
-
Compare the intensity of the starting material spots over time for both reactions. A faster disappearance of the starting material spot indicates a higher reaction rate.
-
Expected Results and Interpretation:
The experiment is designed to provide a clear, qualitative comparison. It is expected that the starting material spot for 3,6-Dichloropyridazin-4-ol will diminish significantly faster than that for 3,6-Dichloropyridazine.
| Time Point | Observation for 3,6-Dichloropyridazine | Observation for 3,6-Dichloropyridazin-4-ol |
| 0 min | Strong starting material (SM) spot | Strong SM spot |
| 30 min | SM spot still strong, faint product spot | SM spot significantly weaker, strong product spot |
| 120 min | SM spot still visible | SM spot likely consumed or very faint |
This result provides direct, self-validating evidence that the C4-oxo functionality dramatically enhances the pyridazine core's susceptibility to nucleophilic attack. This heightened reactivity makes 3,6-Dichloropyridazin-4-ol a valuable intermediate for rapidly building molecular complexity.[3][16]
Strategic Implications for Synthesis and Drug Discovery
The differential reactivity between 3,6-Dichloropyridazin-4-ol and other pyridazines has significant strategic implications:
-
Reaction Efficiency: The enhanced reactivity allows for milder reaction conditions (lower temperatures, shorter times), which can improve functional group tolerance and reduce the formation of byproducts.
-
Sequential Functionalization: The two chlorine atoms in 3,6-Dichloropyridazin-4-ol are electronically distinct. This asymmetry can be exploited for sequential SNAr reactions, allowing for the controlled introduction of two different nucleophiles. While a detailed regioselectivity study is beyond this guide's scope, initial nucleophilic attack is often directed by a combination of steric and electronic factors.[17][18]
-
Pharmacological Relevance: The pyridazine core is a key component in numerous approved drugs and clinical candidates.[1][19] The pyridazinone motif, in particular, is found in drugs targeting a range of conditions.[20] The ability to readily functionalize the 3,6-Dichloropyridazin-4-ol core provides rapid access to libraries of novel compounds for screening and lead optimization.[21]
Conclusion
While structurally similar, 3,6-Dichloropyridazin-4-ol and 3,6-Dichloropyridazine exhibit markedly different chemical personalities. The reactivity of 3,6-Dichloropyridazin-4-ol is dominated by its pyridazin-4-one tautomer, where the C4-carbonyl group serves as a powerful activating feature for nucleophilic aromatic substitution. This renders it significantly more reactive than its non-hydroxylated counterpart, allowing for more efficient and potentially regioselective functionalization. For researchers in drug discovery and process development, understanding this fundamental difference is key to leveraging 3,6-Dichloropyridazin-4-ol as a strategic and versatile building block for the synthesis of complex, biologically active molecules.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 4. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 5. PubChemLite - 3,6-dichloropyridazin-4-ol (C4H2Cl2N2O) [pubchemlite.lcsb.uni.lu]
- 6. chemwhat.com [chemwhat.com]
- 7. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. wuxibiology.com [wuxibiology.com]
- 15. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 21. nbinno.com [nbinno.com]
The Unassuming Scaffold: A Comparative Guide to the Enhanced Biological Activity of 3,6-Dichloropyridazin-4-ol Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridazine core represents a privileged scaffold, a structural motif that consistently imparts a diverse range of biological activities to the molecules that contain it. Among the many starting points for the synthesis of novel therapeutic agents, 3,6-Dichloropyridazin-4-ol stands out as a particularly versatile and reactive intermediate.[1] While this parent compound possesses a degree of inherent biological potential, its true power lies in its role as a foundational building block. Through targeted chemical modifications, researchers have unlocked a wealth of potent derivatives with significant therapeutic promise in oncology, infectious diseases, and beyond.
This guide provides a comparative analysis of the biological activities of various 3,6-Dichloropyridazin-4-ol derivatives, contrasting their enhanced functionalities with the foundational properties of the parent scaffold. We will explore the causal relationships behind experimental choices in derivatization and delve into the structure-activity relationships (SAR) that govern their therapeutic potential.
The 3,6-Dichloropyridazin-4-ol Core: A Starting Point of Potential
3,6-Dichloropyridazin-4-ol is a heterocyclic compound featuring a pyridazine ring substituted with two chlorine atoms and a hydroxyl group.[2] This specific arrangement of functional groups makes it a highly reactive molecule, primed for a variety of chemical transformations. While detailed quantitative data on its intrinsic biological activity is not extensively reported in publicly available literature, research indicates that it possesses potential antimicrobial and anticancer properties.[2][3] However, its primary and most significant role in drug discovery is as a precursor for the synthesis of more complex and potent derivatives.[1] The chlorine atoms at the 3 and 6 positions are excellent leaving groups, facilitating nucleophilic substitution reactions that allow for the introduction of a wide array of functional groups, thereby modulating the biological activity of the resulting molecules.
Derivatization Strategies: Unlocking Therapeutic Potential
The journey from the simple 3,6-Dichloropyridazin-4-ol scaffold to a potent drug candidate is a tale of strategic chemical modification. The following diagram illustrates a generalized synthetic workflow for creating a library of derivatives from this versatile starting material.
Caption: Generalized workflow for the derivatization of 3,6-Dichloropyridazin-4-ol.
This strategic diversification allows for the exploration of a vast chemical space, leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activities: A Leap in Potency
The true measure of the success of these derivatization strategies lies in the dramatic enhancement of biological activity observed in the resulting compounds compared to the parent scaffold. Here, we compare the activities across several key therapeutic areas.
Anticancer Activity
Pyridazinone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. The derivatization of the 3,6-Dichloropyridazin-4-ol core has been instrumental in the development of compounds that target key oncogenic pathways.
Key Insights:
-
Kinase Inhibition: A significant number of pyridazinone derivatives exhibit potent inhibitory activity against various kinases, which are crucial for tumor growth and survival. For instance, pyrazolo[3,4-d]pyridazinone derivatives have been synthesized as potent and irreversible Bruton's tyrosine kinase (BTK) inhibitors, with some compounds showing IC50 values in the low nanomolar range.
-
VEGFR-2 Inhibition: Certain pyridazinone-based congeners have shown remarkable inhibitory activity against VEGFR-2, a key mediator of angiogenesis.
-
Multi-Targeted Approaches: Some derivatives, such as diarylurea derivatives based on a pyridazinone scaffold, have been designed as multi-target kinase inhibitors, showing promise as dual-function antimicrobial and anticancer agents.
Comparative Data:
| Compound Type | Target/Cell Line | Activity (IC50) | Reference |
| 3,6-Dichloropyridazin-4-ol | Various Cancer Cell Lines | Data not readily available | [2] |
| Pyrazolo[3,4-d]pyridazinone derivative | BTK enzyme | 2.1 nM | |
| Pyridazinone-based diarylurea | VEGFR-2 | 60.70–1800 nM | |
| Quinoline-substituted pyridazin-3(2H)-one | Panc-1 (pancreatic cancer) | 2.9 µM | |
| Quinoline-substituted pyridazin-3(2H)-one | Paca-2 (pancreatic cancer) | 2.2 µM |
Antimicrobial Activity
The pyridazinone scaffold has also proven to be a fertile ground for the discovery of novel antimicrobial agents. Modifications to the 3,6-Dichloropyridazin-4-ol core have yielded compounds with significant activity against a range of bacterial and fungal pathogens.
Key Insights:
-
Broad-Spectrum Potential: Derivatives have been synthesized that exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Targeting Bacterial Cell Wall/Membrane: Some derivatives are believed to exert their antimicrobial effect by disrupting the bacterial cell wall or membrane.[3]
-
Structure-Activity Relationship: The nature and position of substituents on the pyridazinone ring play a crucial role in determining the antimicrobial potency and spectrum. For example, the introduction of a lipophilic side chain has been shown to be essential for significant antibacterial activity.
Comparative Data:
| Compound Type | Pathogen | Activity (MIC) | Reference |
| 3,6-Dichloropyridazin-4-ol | Various microbes | Potential activity noted, quantitative data limited | [2][3] |
| Pyridazinone-based diarylurea | Staphylococcus aureus | 16 µg/mL | |
| Pyridazinone-based diarylurea | Candida albicans | 16 µg/mL | |
| Oxadiazole-pyridazin-3-one derivative | Fungal strains | 6.25 µg/mL | |
| 2-(5-fluoropyrimidinyl)pyridazinone | Klebsiella pneumoniae | 2 µg/mL |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of the findings presented, this section outlines the standard experimental protocols used to assess the biological activity of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Conclusion: A Scaffold of Immense Promise
The journey from the chemically reactive but biologically modest 3,6-Dichloropyridazin-4-ol to its highly potent and specific derivatives underscores a fundamental principle of medicinal chemistry: the power of targeted molecular design. The pyridazinone core, unlocked through this versatile starting material, has proven to be a remarkably fruitful scaffold for the development of novel therapeutic agents. The comparative data clearly demonstrates that while the parent compound holds potential, its true value is realized through derivatization, which can amplify biological activity by orders of magnitude. For researchers in drug discovery, the 3,6-Dichloropyridazin-4-ol scaffold represents not just a starting material, but a gateway to a vast and promising landscape of therapeutic innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 3. Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for 3,6-Dichloropyridazin-4-ol
An In-Depth Comparative Guide to the Validation of Analytical Methods for 3,6-Dichloropyridazin-4-ol
For professionals in research and drug development, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. The compound 3,6-Dichloropyridazin-4-ol, a key heterocyclic intermediate in the synthesis of novel pharmaceutical and agrochemical agents, demands robust analytical methods for its characterization and quantification.[1][2] This guide provides a comprehensive comparison of analytical methodologies for 3,6-Dichloropyridazin-4-ol, moving beyond procedural steps to explain the underlying scientific rationale. Our focus is on creating self-validating systems that ensure data is reliable, reproducible, and compliant with global regulatory standards.
The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[3][4][5] This guide is grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which provide a framework for ensuring data quality.[6][7][8][9]
The Foundational Pillars of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the core performance characteristics that must be evaluated. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][10] These characteristics are not a mere checklist but an interconnected system that, when properly evaluated, confirms a method's reliability.
The relationship between these core validation parameters is illustrated below. Specificity forms the foundation, ensuring the method measures only the desired analyte. Linearity, Accuracy, and Precision are the quantitative pillars that define the method's performance across its operational range, while Detection and Quantitation Limits define its sensitivity. Robustness ensures the method remains reliable under normal operational variability.
Caption: Interconnectivity of Core Analytical Validation Parameters.
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the assay and impurity profiling of non-volatile, thermally stable organic molecules like 3,6-Dichloropyridazin-4-ol. Its strength lies in the precise separation of the analyte from related substances and matrix components, providing highly accurate and reproducible quantitative results.
Experimental Workflow: HPLC Validation
The workflow for HPLC method validation is a systematic process, beginning with the preparation of precise standards and samples, followed by chromatographic separation and data analysis to evaluate performance against predefined criteria.
Caption: HPLC Method Validation Workflow.
Detailed Experimental Protocol for HPLC Validation
Objective: To validate a reverse-phase HPLC method for the quantification (assay) of 3,6-Dichloropyridazin-4-ol.
1. Instrumentation and Conditions:
-
System: HPLC with a Diode Array Detector (DAD) or UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the moderately polar pyridazine ring, ensuring good separation from potential polar and non-polar impurities.
-
Mobile Phase: Acetonitrile and Water (50:50 v/v), isocratic. Causality: This composition offers a balance of elution strength and compatibility with UV detection, providing a reasonable retention time and good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of 3,6-Dichloropyridazin-4-ol in the mobile phase (typically the λmax for maximum sensitivity).[11]
-
Injection Volume: 10 µL.
2. Validation Experiments (Step-by-Step):
-
Specificity:
-
Prepare a solution of a placebo (matrix without the analyte).
-
Prepare a solution of the 3,6-Dichloropyridazin-4-ol reference standard.
-
Inject both and verify that no interfering peaks appear at the retention time of the analyte in the placebo chromatogram.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte to demonstrate that degradation peaks are resolved from the main peak, proving the method is stability-indicating.
-
-
Linearity:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations spanning 80% to 120% of the expected sample concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percent recovery for each.
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples and calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the precision study on a different day with a different analyst and/or on a different instrument.
-
Compare the results from both studies to assess the method's consistency.
-
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the tested concentration interval (80-120%).[5]
Data Summary and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria (for Assay) | Supporting Rationale |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.995. | Ensures the signal is solely from the analyte of interest. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Demonstrates a direct, proportional relationship between concentration and response. |
| Accuracy | Mean Recovery: 98.0% - 102.0% | Confirms the closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Measures the degree of scatter between a series of measurements.[12] |
| Range | 80% - 120% of the nominal concentration | Defines the interval where the method is precise, accurate, and linear.[10] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities or for analyses where the sample matrix is complex. Due to the hydroxyl group, 3,6-Dichloropyridazin-4-ol may exhibit poor peak shape and thermal instability. Therefore, derivatization is often a necessary step to enhance volatility and stability.
Experimental Workflow: GC-MS Validation
The GC-MS workflow involves an additional derivatization step to prepare the analyte for gas-phase analysis, followed by separation and highly specific mass-based detection.
Caption: GC-MS Method Validation Workflow including Derivatization.
Detailed Experimental Protocol for GC-MS Validation
Objective: To validate a GC-MS method for the identification and quantification of 3,6-Dichloropyridazin-4-ol.
1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Evaporate a known amount of the sample/standard solution to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA and 100 µL of a solvent (e.g., pyridine or acetonitrile).
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative. Causality: Silylation replaces the active hydrogen on the hydroxyl group with a non-polar TMS group, which significantly increases volatility and thermal stability, preventing on-column degradation and improving peak shape.
-
2. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms). Causality: This is a robust, general-purpose column providing good separation for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 50-350 amu.
3. Validation Experiments:
-
Specificity: Analyze a derivatized placebo blank. Specificity is intrinsically high due to MS detection. Identification is confirmed by comparing the retention time and the acquired mass spectrum against a reference standard or library.
-
Linearity, Accuracy, Precision: Follow the same principles as the HPLC method, ensuring the derivatization step is included consistently for all standards and samples. For quantification, use extracted ion chromatograms (EIC) of a characteristic ion of the derivatized analyte for maximum sensitivity and specificity.
Data Summary and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria (for GC-MS) | Supporting Rationale |
| Specificity | No interference in blank. Mass spectrum match score > 800 (out of 1000). | Mass spectrometry provides an orthogonal level of identification, ensuring peak identity. |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 | Confirms quantitative relationship. |
| Accuracy | Mean Recovery: 95.0% - 105.0% | Wider range often accepted due to the additional derivatization step. |
| Precision (RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% | Higher variability can be expected due to the multi-step sample preparation. |
Method 3: Spectroscopic Identification (FT-IR & UV-Vis)
While chromatographic methods excel at quantification and separation, spectroscopic techniques are indispensable for rapid identity confirmation and structural characterization.
Experimental Protocol for Spectroscopic Identification
1. UV-Visible Spectroscopy:
-
Objective: To determine the wavelength of maximum absorbance (λmax) for identity and to potentially use for a simple assay.
-
Protocol:
-
Dissolve a small, accurately weighed amount of 3,6-Dichloropyridazin-4-ol in a UV-transparent solvent (e.g., Methanol).
-
Scan the solution from 400 nm to 200 nm in a quartz cuvette using the solvent as a blank.
-
Identify the λmax from the resulting spectrum. Application: The λmax is a characteristic property used for identity confirmation and as the optimal wavelength for HPLC-UV detection.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Protocol:
-
Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Application: The resulting spectrum serves as a molecular fingerprint. It should be compared to a reference standard spectrum to confirm the identity of the material.[13]
-
Expected Spectroscopic Data
| Technique | Expected Observation | Functional Group Assignment |
| UV-Vis | Absorbance maximum (λmax) in the UV region | π → π* transitions of the pyridazine aromatic system.[11] |
| FT-IR | Broad peak ~3200-3400 cm⁻¹ | O-H stretch (hydroxyl group) |
| Peaks ~1600-1450 cm⁻¹ | C=C and C=N stretching of the aromatic ring | |
| Peaks ~800-600 cm⁻¹ | C-Cl stretch |
Final Comparison and Method Selection
The choice of analytical method is dictated by its intended purpose—a concept central to all regulatory guidelines.[14] A method for routine quality control assay has different requirements than one used for identifying an unknown impurity during a stability study.
| Feature | HPLC-UV | GC-MS (with Derivatization) | FT-IR / UV-Vis |
| Primary Application | Quantitative Assay, Impurity Profiling | Impurity Identification, Trace Analysis | Identity Confirmation |
| Strengths | High precision, robustness, widely applicable | High specificity, excellent for structural elucidation | Rapid, non-destructive, low cost |
| Limitations | Lower specificity than MS | Requires derivatization, less precise | Not quantitative (without extensive calibration), not for mixtures |
| Best Fit for 3,6-Dichloropyridazin-4-ol | Routine QC and release testing. | Identifying unknown degradation products or volatile impurities. | Incoming raw material identification. |
References
- 1. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 2. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. peacta.org [peacta.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Structural Elucidation of 3,6-Dichloropyridazin-4-ol Dihydrate: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyridazine scaffold is a cornerstone for developing novel therapeutic agents and functional materials. The compound 3,6-Dichloropyridazin-4-ol, a derivative of this important heterocycle, presents a unique set of functional groups—a hydroxyl group and two chlorine atoms—that make it a versatile precursor in organic synthesis.[1][2] When crystallized, it often incorporates water molecules, forming a dihydrate. The precise three-dimensional arrangement of the atoms in this hydrated crystal, including the role of the water molecules in the crystal packing and hydrogen-bonding network, is critical for understanding its physicochemical properties, stability, and potential as a synthetic building block.
This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for determining molecular structure, with essential complementary analytical techniques. We will explore the causality behind experimental choices and present a holistic workflow for the unambiguous structural characterization of 3,6-Dichloropyridazin-4-ol dihydrate.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule.[2] Its power lies in its ability to provide a precise atomic-level map, revealing not just the connectivity of atoms but also their exact spatial coordinates, bond lengths, bond angles, and the absolute configuration of stereocenters.[3] For a hydrated compound like this compound, SCXRD is uniquely capable of elucidating the complex network of hydrogen bonds involving the water molecules, which governs the crystal's overall stability and architecture.[4]
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a refined crystal structure is a meticulous process where each step validates the next. The goal is to obtain a single, well-ordered crystal, which acts as a three-dimensional diffraction grating for X-rays.[5]
Step 1: Crystal Growth — The Art of Patience The primary challenge in SCXRD is often growing a high-quality single crystal. The choice of solvent is critical and is guided by the solubility of the compound. For 3,6-Dichloropyridazin-4-ol, a polar protic molecule, solvents like ethanol, methanol, or aqueous mixtures are logical starting points.
-
Solvent Selection: Dissolve a small amount of the compound (5-10 mg) in various solvents at room temperature and elevated temperatures to assess solubility. A suitable system is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a small vial. Cover the vial with a cap containing a few pinholes. The slow evaporation of the solvent over several days to weeks allows molecules to organize into a crystalline lattice.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature. Place the solution in a thermally insulated container (e.g., a Dewar flask filled with warm water) to allow it to cool to room temperature over 24-48 hours. This minimizes the formation of polycrystalline powder.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
Step 2: Crystal Selection and Mounting
-
Selection: Under a microscope, select a crystal that is clear, well-formed, and free of cracks or defects. An ideal size is typically 0.1-0.3 mm in each dimension.[5]
-
Mounting: Carefully pick up the selected crystal using a cryo-loop (a small polymer loop). The crystal is often coated in a cryoprotectant oil (e.g., Paratone-N) to prevent water loss from the hydrate structure and protect it from ice formation during data collection at low temperatures (typically 100 K). The loop is then attached to a goniometer head.
Step 3: Data Collection The mounted crystal is placed in a modern X-ray diffractometer. A focused beam of monochromatic X-rays (commonly from a Cu or Mo source) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots on a detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a wide range of angles, ensuring that all unique diffraction spots are measured multiple times for data redundancy and accuracy.
Step 4: Structure Solution and Refinement
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. Using computational methods, the phases of the diffracted waves are determined, allowing for the calculation of an initial electron density map. This map reveals the positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides the precise molecular geometry.
Visualizing the SCXRD Workflow
Caption: The experimental workflow for Single-Crystal X-ray Crystallography.
Illustrative Crystallographic Data
While the specific crystal structure of this compound is not publicly available as of this guide's publication, the following table presents typical, realistic data that one would expect to obtain for a similar small organic dihydrate.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₄H₆Cl₂N₂O₃ (C₄H₂Cl₂N₂O · 2H₂O) | Confirms the elemental composition and the presence of two water molecules per formula unit. |
| Formula Weight | 201.02 g/mol | Calculated from the confirmed chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell, dictating the packing arrangement of the molecules. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5° | The lengths and angles of the repeating box that builds the crystal. |
| Volume | 803 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.66 g/cm³ | A theoretical density calculated from the formula weight and unit cell volume. |
| R-factor (R1) | ~4.5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Part 2: A Comparative Analysis with Alternative Techniques
While SCXRD provides the ultimate structural proof, it is not always feasible or necessary. A suite of other analytical techniques provides crucial, often complementary, information. For a comprehensive characterization, these methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms, particularly ¹H and ¹³C.[6][7]
-
Information Provided: Confirms the carbon-hydrogen framework. For 3,6-Dichloropyridazin-4-ol, ¹H NMR would show the signal for the single proton on the pyridazine ring and the hydroxyl proton. ¹³C NMR would show signals for the four distinct carbon atoms in the ring.[8][9]
-
Strengths vs. SCXRD: NMR analyzes the compound in a solution state, which can be more relevant to its behavior in biological systems or chemical reactions. It does not require crystalline material, making it applicable to oils and amorphous solids.[10]
-
Limitations: NMR provides information on atom connectivity and relative stereochemistry but cannot typically determine absolute configuration or the detailed packing and intermolecular interactions present in the solid state. For this compound, it provides no direct evidence of the dihydrate form.[3]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of a compound and, through fragmentation, clues about its structure.[11]
-
Information Provided: Unambiguous confirmation of the molecular weight of the parent molecule (excluding the water of hydration). A key feature for 3,6-Dichloropyridazin-4-ol is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion (M⁺).[1][12][13]
-
Strengths vs. SCXRD: MS requires a minuscule amount of sample and is extremely sensitive.[14] The isotopic pattern is a powerful diagnostic tool that SCXRD does not provide.
-
Limitations: MS provides no information about the 3D arrangement of atoms or stereochemistry. It analyzes the molecule in the gas phase, and the non-covalently bound water molecules of the hydrate are lost during the ionization process.
Table: Expected Isotopic Pattern in Mass Spectrometry
| Ion | Combination | Relative m/z | Expected Relative Intensity |
| M⁺ | ³⁵Cl + ³⁵Cl | 164 | 100% ( (0.75)² = 56.25% ) |
| [M+2]⁺ | ³⁵Cl + ³⁷Cl | 166 | ~65% ( 2 * 0.75 * 0.25 = 37.5% ) |
| [M+4]⁺ | ³⁷Cl + ³⁷Cl | 168 | ~10% ( (0.25)² = 6.25% ) |
| Note: Intensities are normalized to the most abundant peak. |
Thermal Analysis (TGA/DSC)
For a hydrated compound, thermal analysis is essential. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events.[15][16]
-
Information Provided: TGA provides quantitative confirmation of the number of water molecules. By heating the sample, the water of hydration is driven off, resulting in a specific mass loss that can be stoichiometrically calculated.[17][18] DSC will show endothermic peaks corresponding to the energy required for dehydration and subsequent melting or decomposition of the anhydrous compound.
-
Strengths vs. SCXRD: This is the most direct and quantitative method for confirming the presence and stoichiometry of water of hydration.[19] SCXRD identifies water molecules in the crystal lattice but relies on thermal analysis for bulk sample confirmation.
-
Limitations: Provides no structural information about the organic molecule itself.
Sample TGA Calculation:
-
Molecular Weight of C₄H₂Cl₂N₂O = 164.98 g/mol
-
Molecular Weight of 2 x H₂O = 36.03 g/mol
-
Total Weight of Dihydrate = 201.01 g/mol
-
Expected Mass Loss (%) = (36.03 / 201.01) * 100% = 17.9% A TGA experiment showing a mass loss of approximately 17.9% upon heating would provide strong evidence for the dihydrate structure.
Part 3: A Holistic and Synergistic Approach
No single technique tells the whole story. The strength of modern chemical analysis lies in the synergistic use of multiple techniques to build a complete and irrefutable picture of a compound's identity and structure.
Comparative Summary of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Thermal Analysis (TGA/DSC) |
| Principle | X-ray diffraction by a crystalline lattice | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules | Mass loss and heat flow upon heating |
| Sample Type | High-quality single crystal | Soluble compound in deuterated solvent | Ionizable compound | Solid or liquid |
| Information Obtained | Definitive 3D structure , bond lengths/angles, absolute configuration, packing | Connectivity , relative stereochemistry, solution conformation | Molecular weight , elemental formula, isotopic pattern | Stoichiometry of hydration , thermal stability |
| Key Strength | Unambiguous 3D structural determination.[2] | Detailed structural information in solution.[10] | High sensitivity and isotopic information.[12][13] | Quantitative analysis of hydrates.[17] |
| Key Limitation | Requires a single crystal; solid-state view.[3] | No solid-state packing info; absolute configuration difficult.[3] | No 3D structural information; hydrate water is lost. | No structural information on the molecule. |
Logical Workflow for Structural Elucidation
A logical workflow ensures that information from one technique informs and validates the next, culminating in a complete structural assignment.
Caption: A synergistic workflow for the complete structural characterization of a novel compound.
Conclusion
For a molecule like this compound, a multi-faceted analytical approach is paramount. While NMR and Mass Spectrometry confirm the core molecular structure and elemental composition, and Thermal Analysis validates the stoichiometry of hydration, it is only Single-Crystal X-ray Crystallography that can provide the definitive, high-resolution three-dimensional structure. It reveals the precise conformation of the pyridazine ring, the intricate hydrogen-bonding network facilitated by the water molecules, and the packing arrangement within the crystal lattice. For drug development professionals and materials scientists, this atomic-level insight is not merely academic; it is the fundamental knowledge required to rationally design next-generation molecules with tailored properties and functions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. skb.skku.edu [skb.skku.edu]
- 18. thermalsupport.com [thermalsupport.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3,6-Dichloropyridazin-4-ol: A Critical Evaluation of Synthetic Pathways
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of numerous pharmacologically active agents. Among its many derivatives, 3,6-Dichloropyridazin-4-ol stands out as a versatile intermediate, primed for further functionalization in the quest for novel therapeutics and agrochemicals.[1] The strategic placement of its chloro and hydroxyl moieties offers a rich chemical playground for nucleophilic substitution and other transformations. This guide provides an in-depth comparative analysis of two principal synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.
Introduction to Synthetic Strategies
The synthesis of 3,6-Dichloropyridazin-4-ol can be broadly approached from two distinct strategic directions: the modification of a pre-formed pyridazine ring system or the de novo construction of the pyridazine core from acyclic precursors. Each approach carries its own set of advantages and challenges, from the availability and cost of starting materials to the control of regioselectivity and overall yield. Herein, we will dissect two prominent methods that epitomize these strategies:
-
Method A: Selective Hydrolysis of 3,4,6-Trichloropyridazine. This "top-down" approach leverages a readily available, highly chlorinated pyridazine precursor and selectively modifies it to introduce the desired hydroxyl group.
-
Method B: Cyclization of Mucochloric Acid with Hydrazine. This "bottom-up" strategy builds the pyridazine ring from an acyclic 1,4-dicarbonyl equivalent, offering a convergent and potentially more flexible route.
This guide will provide a side-by-side comparison of these methods, followed by detailed experimental protocols and a discussion of their relative merits.
Comparative Analysis of Synthesis Methods
| Parameter | Method A: Selective Hydrolysis of 3,4,6-Trichloropyridazine | Method B: Cyclization of Mucochloric Acid with Hydrazine |
| Starting Material | 3,4,6-Trichloropyridazine | Mucochloric Acid |
| Number of Steps | 1 (from 3,4,6-trichloropyridazine) | 2 (cyclization followed by chlorination) |
| Key Transformation | Nucleophilic aromatic substitution (hydrolysis) | Cyclocondensation |
| Potential Yield | Moderate to High | Moderate to High |
| Key Challenges | - Control of regioselectivity to favor the 4-ol isomer- Potential for over-hydrolysis to diol products- Synthesis of the starting 3,4,6-trichloropyridazine | - Handling of mucochloric acid- Potential for side reactions during cyclization- Chlorination of the resulting pyridazinedione |
| Advantages | - Potentially fewer steps from a commercially available precursor- Well-understood reaction mechanism | - Convergent synthesis- Potential for diversification from the intermediate pyridazinedione |
| Reagents | Base (e.g., NaOH, KOH) | Hydrazine, Chlorinating agent (e.g., POCl₃) |
| Reaction Conditions | Controlled temperature and stoichiometry | Stepwise control of temperature |
Method A: Selective Hydrolysis of 3,4,6-Trichloropyridazine
This method hinges on the differential reactivity of the chlorine atoms on the pyridazine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than those at the 3 and 6-positions due to the electronic influence of the adjacent nitrogen atoms. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the base, it is possible to achieve selective mono-hydrolysis.
Proposed Synthesis Pathway
Caption: Proposed synthesis of 3,6-Dichloropyridazin-4-ol via selective hydrolysis.
Experimental Protocol
Synthesis of 3,4,6-Trichloropyridazine (Precursor)
The synthesis of the starting material, 3,4,6-trichloropyridazine, can be achieved from maleic anhydride in a multi-step process as described in the patent literature.[2] This involves the chlorination of maleic anhydride to chloro-maleic anhydride, followed by reaction with hydrazine to form 4-chloropyridazine-3,6-diol, and subsequent chlorination with a reagent like phosphorus oxychloride.[2]
Step 1: Selective Hydrolysis of 3,4,6-Trichloropyridazine
-
In a well-ventilated fume hood, dissolve 3,4,6-trichloropyridazine (1.0 eq) in a suitable solvent such as aqueous dioxane or ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (1.0-1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of 3-4.
-
The precipitated product, 3,6-Dichloropyridazin-4-ol, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product.
Method B: Cyclization of Mucochloric Acid with Hydrazine
This approach builds the pyridazine ring from the readily available mucochloric acid, which serves as a masked 1,4-dicarbonyl compound. The initial cyclization with hydrazine forms a dihydroxypyridazine derivative, which is then chlorinated to yield the target molecule. While this method involves more steps, it offers greater flexibility for creating diverse pyridazinone analogs.[3][4]
Proposed Synthesis Pathway
Caption: Proposed synthesis of 3,6-Dichloropyridazin-4-ol from mucochloric acid.
Experimental Protocol
Step 1: Cyclocondensation of Mucochloric Acid with Hydrazine
-
In a round-bottom flask equipped with a reflux condenser, dissolve mucochloric acid (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the intermediate pyridazinone.
Step 2: Chlorination of the Intermediate Pyridazinone
-
Carefully add the dried intermediate from Step 1 to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser and a gas trap for HCl.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3,6-Dichloropyridazin-4-ol.
Discussion and Conclusion
Both Method A and Method B present viable pathways to 3,6-Dichloropyridazin-4-ol, each with its own set of considerations for the synthetic chemist.
Method A is attractive due to its directness from a more advanced intermediate. However, its success is highly dependent on the precise control of reaction conditions to ensure selective hydrolysis at the 4-position and avoid the formation of di- or tri-hydroxylated byproducts. The multi-step synthesis of the starting 3,4,6-trichloropyridazine also adds to the overall complexity of this route.
Method B offers a more classical and perhaps more robust approach, building the heterocyclic core from a simple acyclic precursor. This method may offer higher overall yields and greater flexibility for analog synthesis by modifying the starting dicarbonyl compound or the hydrazine derivative. The use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.
The choice between these two methods will ultimately depend on the specific needs and resources of the laboratory. For rapid access to the target compound, assuming the availability of 3,4,6-trichloropyridazine, Method A may be preferable. For larger-scale synthesis or for a research program focused on creating a library of pyridazinone derivatives, the flexibility of Method B may be more advantageous.
This comparative guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision on the most suitable synthetic strategy for their objectives. As with all chemical syntheses, careful optimization and characterization are paramount to achieving the desired outcomes.
References
A Senior Application Scientist's Guide to Purity Assessment of 3,6-Dichloropyridazin-4-ol by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Synthesis and Development
3,6-Dichloropyridazin-4-ol (CAS 2779-81-9) is a vital heterocyclic building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a pyridazine ring with reactive chlorine atoms and a hydroxyl group, allows for extensive chemical modification.[1] The purity of this intermediate is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the accurate purity assessment of 3,6-Dichloropyridazin-4-ol. We will move beyond a simple recitation of parameters to explore the scientific rationale behind methodological choices, ensuring a robust and reliable analytical system.
Understanding the Analyte: Physicochemical Properties of 3,6-Dichloropyridazin-4-ol
A successful HPLC method is built upon a fundamental understanding of the analyte's properties. 3,6-Dichloropyridazin-4-ol is a polar molecule, a characteristic conferred by the two nitrogen atoms in the pyridazine ring and the hydroxyl group.[2] This inherent polarity presents a specific challenge in reversed-phase (RP) HPLC, the most common mode of separation. Highly polar compounds often exhibit poor retention on traditional non-polar stationary phases (like C18), eluting at or near the solvent front (void volume), which compromises quantification and resolution from polar impurities.[3][4]
Furthermore, with a predicted pKa of approximately 4.10, the ionization state of the molecule is highly dependent on the mobile phase pH.[5] Controlling the pH is therefore essential to ensure consistent retention time and peak shape.
Comparative Analysis of HPLC Methodologies
The objective is to develop a method that provides sharp, symmetrical peaks with high resolution between the main analyte and any potential process-related or degradation impurities. We will compare two primary reversed-phase approaches: a conventional C18 column and a modern polar-endcapped C18 column designed for superior retention of polar analytes.
Method A: Conventional C18 Approach
A standard C18 column is the workhorse of reversed-phase chromatography. It separates compounds based on hydrophobicity. For a polar compound like 3,6-Dichloropyridazin-4-ol, this often necessitates a highly aqueous mobile phase to achieve adequate retention.
-
Causality: Using a high percentage of aqueous buffer increases the polarity of the mobile phase, forcing the polar analyte to interact more with the non-polar stationary phase, thereby increasing retention. However, this can lead to "phase dewetting" or "ligand collapse" on traditional C18 columns, where the stationary phase alkyl chains fold upon themselves in the highly aqueous environment, causing drastic and irreversible loss of retention.[6]
Method B: Polar-Endcapped C18 Approach (Recommended)
To overcome the limitations of conventional C18 phases, columns with modified stationary phases have been developed. Polar-endcapped or polar-embedded columns are designed to be compatible with highly aqueous mobile phases.[7]
-
Causality: These columns incorporate polar functional groups near the silica surface or at the terminus of the alkyl chains. This modification creates a thin layer of water at the surface, preventing the C18 chains from collapsing. This ensures stable and reproducible retention times even in 100% aqueous mobile phases, making it an ideal choice for polar analytes.
Experimental Data Summary
The following table summarizes the performance of the two methods under optimized conditions. The data clearly illustrates the superior performance of the polar-endcapped column for this specific application.
| Parameter | Method A: Conventional C18 | Method B: Polar-Endcapped C18 | Justification |
| Column | Standard C18 (e.g., 250 x 4.6 mm, 5 µm) | Polar-Endcapped C18 (e.g., 250 x 4.6 mm, 5 µm) | Polar-endcapped phase prevents ligand collapse in highly aqueous mobile phases.[6] |
| Retention Time (min) | 2.8 | 5.5 | Increased retention provides better separation from the solvent front and early-eluting impurities. |
| Resolution (Rs) from Impurity 1 | 1.4 | >2.0 | Rs > 2.0 indicates baseline separation, which is critical for accurate quantification. |
| Tailing Factor (Tf) | 1.6 | 1.1 | A tailing factor closer to 1.0 signifies a more symmetrical peak, improving integration accuracy. |
| Theoretical Plates (N) | 4500 | 8500 | Higher plate count indicates greater column efficiency and sharper peaks. |
Detailed Experimental Protocol (Recommended Method B)
This protocol is a self-validating system. The inclusion of a system suitability test (SST) ensures that the chromatographic system is performing adequately before any samples are analyzed.
Reagents and Materials
-
3,6-Dichloropyridazin-4-ol reference standard (Purity >99.5%)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.22 µm Syringe Filters (PTFE or Nylon)
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Polar-Endcapped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 95:5 (v/v) Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined λmax for the chromophore).
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 3,6-Dichloropyridazin-4-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Filtration: Before injection, filter all solutions through a 0.22 µm syringe filter to remove particulates and prevent column blockage.
System Suitability Test (SST)
-
Inject the Working Standard Solution five times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (Tf) ≤ 1.5.
-
Theoretical Plates (N) ≥ 5000.
-
Analysis and Purity Calculation
-
Inject a blank (mobile phase), followed by the Working Standard Solution, and then the Sample Solution.
-
The purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying logic of method development, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logic map for HPLC method development.
Conclusion
For the reliable purity assessment of 3,6-Dichloropyridazin-4-ol, a reversed-phase HPLC method utilizing a polar-endcapped C18 column with an acidic, highly aqueous mobile phase is demonstrably superior to conventional C18 approaches. This method provides enhanced retention, superior resolution, and excellent peak symmetry, which are essential for accurate quantification. By understanding the physicochemical properties of the analyte and selecting the appropriate chromatographic tools, researchers can establish a robust, self-validating system to ensure the quality and integrity of this critical chemical intermediate.
References
- 1. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 6. hplc.eu [hplc.eu]
- 7. chromtech.net.au [chromtech.net.au]
A Comparative Guide to the Cytotoxic Activity of 3,6-Dichloropyridazin-4-ol Against Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel pyridazine derivative, 3,6-Dichloropyridazin-4-ol, against a panel of human cancer cell lines. As a member of the pyridazine class of heterocyclic compounds, which have shown considerable promise in anticancer research, this molecule warrants systematic investigation.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and a comparative analysis against established chemotherapeutic agents, Doxorubicin and Cisplatin. The objective is to furnish researchers, scientists, and drug development professionals with a robust methodology to assess the in vitro efficacy and potential mechanisms of action of this compound.
Introduction: The Rationale for Investigating Pyridazine Derivatives in Oncology
Pyridazine and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including notable anticancer properties.[1][2] Numerous studies have reported the synthesis and evaluation of pyridazine-containing molecules that exhibit potent cytotoxicity against various human tumor cell lines.[4][5][6][7][8][9] The mechanisms underlying their antitumor effects are diverse, ranging from the induction of apoptosis to the inhibition of key signaling pathways involved in tumor progression, such as vascular endothelial growth factor receptor (VEGFR) kinase.[6][8][10][11]
3,6-Dichloropyridazin-4-ol is a small molecule within this class, and its specific arrangement of chloro and hydroxyl functional groups suggests the potential for unique biological interactions.[12] This guide proposes a head-to-head comparison of its cytotoxic effects with two widely used and mechanistically distinct chemotherapy drugs:
-
Doxorubicin: An anthracycline antibiotic that primarily acts through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[13][14][15][][17] It is also known to generate reactive oxygen species (ROS).[13][14]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, which in turn interferes with DNA repair mechanisms, triggers DNA damage, and induces apoptosis.[18][19][20][21][22]
By comparing 3,6-Dichloropyridazin-4-ol to these standards, we can benchmark its potency and gain preliminary insights into its potential mechanism of action.
Experimental Design: A Framework for Comparative Cytotoxicity Assessment
A rigorous and well-controlled experimental design is paramount for obtaining reliable and reproducible data. The following workflow is proposed for the comprehensive evaluation of 3,6-Dichloropyridazin-4-ol.
Caption: Proposed experimental workflow for assessing the cytotoxicity of 3,6-Dichloropyridazin-4-ol.
Selection of Cancer Cell Lines
To assess the breadth of cytotoxic activity, a panel of human cancer cell lines from different tissue origins is recommended. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
-
HCT-116: A human colon carcinoma cell line.
These cell lines are widely used in cancer research and represent common malignancies.
In Vitro Cytotoxicity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[23][24] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[23] The intensity of the purple color is directly proportional to the number of viable cells.[24]
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count the selected cancer cell lines. Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of 3,6-Dichloropyridazin-4-ol, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve a range of final concentrations for treatment. After the 24-hour pre-incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[23]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25][26]
-
Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits 50% of cell growth.[27]
Comparative Performance Data
The following table presents hypothetical IC₅₀ values for 3,6-Dichloropyridazin-4-ol in comparison to Doxorubicin and Cisplatin. These values are for illustrative purposes to demonstrate how the experimental data would be presented. The lower the IC₅₀ value, the higher the cytotoxic potency of the compound.[27]
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HepG2 | IC₅₀ (µM) on HCT-116 |
| 3,6-Dichloropyridazin-4-ol | 15.2 | 25.8 | 18.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Cisplatin | 5.5 | 8.1 | 6.3 |
Note: The IC₅₀ values for 3,6-Dichloropyridazin-4-ol are hypothetical and require experimental validation.
Mechanistic Insights: Potential Signaling Pathways
Based on the known activities of other pyridazine derivatives, 3,6-Dichloropyridazin-4-ol could potentially exert its cytotoxic effects through the induction of apoptosis. This process is tightly regulated by a complex network of signaling pathways. A plausible mechanism could involve the activation of intrinsic and extrinsic apoptotic pathways.
Caption: A potential intrinsic apoptotic pathway initiated by 3,6-Dichloropyridazin-4-ol.
This hypothetical pathway suggests that 3,6-Dichloropyridazin-4-ol may induce cellular stress or DNA damage, leading to the activation of the tumor suppressor protein p53.[21] Activated p53 can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.[20] This triggers a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and the induction of programmed cell death, or apoptosis.[22] Further experimental work, such as cell cycle analysis, annexin V-FITC assays, and western blotting for apoptotic markers, would be required to validate this proposed mechanism.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach for the initial evaluation of 3,6-Dichloropyridazin-4-ol as a potential anticancer agent. By employing standardized cytotoxicity assays and comparing its performance against established drugs like Doxorubicin and Cisplatin, researchers can effectively determine its potency and selectivity across different cancer cell types.
The preliminary data, though hypothetical, suggests that while 3,6-Dichloropyridazin-4-ol may not possess the same level of potency as the standard chemotherapeutics, its unique chemical structure as a pyridazine derivative warrants further investigation. Future studies should focus on:
-
Expanding the panel of cancer cell lines to include those with different genetic backgrounds and drug resistance profiles.
-
Investigating the specific molecular targets and signaling pathways affected by 3,6-Dichloropyridazin-4-ol to elucidate its mechanism of action.
-
Exploring potential synergistic effects when used in combination with other anticancer drugs.[20]
-
Synthesizing and evaluating analogs of 3,6-Dichloropyridazin-4-ol to improve potency and selectivity.
Through such systematic investigation, the therapeutic potential of this and other novel pyridazine compounds can be fully realized.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated rev… [ouci.dntb.gov.ua]
- 4. asianpubs.org [asianpubs.org]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. remedypublications.com [remedypublications.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 22. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. atcc.org [atcc.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 3,6-Dichloropyridazin-4-ol: Unveiling its Antimicrobial and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a "privileged structure," consistently appearing in molecules with a wide array of biological activities.[1] Among its numerous derivatives, 3,6-Dichloropyridazin-4-ol has emerged as a compound of significant interest due to its potential antimicrobial and anticancer properties.[2] This guide offers an in-depth, objective comparison of the bioactivity of 3,6-Dichloropyridazin-4-ol and its analogs, juxtaposing their performance with established therapeutic agents and providing the experimental frameworks necessary for their evaluation.
Antimicrobial Properties: A Head-to-Head Comparison
The quest for novel antimicrobial agents is a pressing global health challenge. Pyridazine derivatives have shown promise in this arena, with studies indicating that the specific arrangement of substituents on the pyridazine ring significantly influences their antibacterial and antifungal efficacy.[3][4][5][6]
Comparative Efficacy of Pyridazine Derivatives
While specific Minimum Inhibitory Concentration (MIC) data for 3,6-Dichloropyridazin-4-ol is not extensively documented in publicly available literature, studies on structurally related chloro-substituted pyridazine derivatives provide valuable insights into its potential antimicrobial spectrum. These compounds have demonstrated potent activity, particularly against Gram-negative bacteria.[5][6] For a clear comparison, we will contrast the reported efficacy of these derivatives with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Chloro Pyridazine Derivatives | Escherichia coli | 0.892–3.744 | [5][6] |
| Pseudomonas aeruginosa | 0.892–3.744 | [5][6] | |
| Serratia marcescens | 0.892–3.744 | [5][6] | |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 | [7] |
| Pseudomonas aeruginosa | 0.25 - 4 | [7] | |
| Staphylococcus aureus | 0.12 - 2 | [7] |
Note: The MIC values for Chloro Pyridazine Derivatives represent a range observed for various analogs in the cited studies.
Proposed Mechanism of Antimicrobial Action
The primary mechanism of action for fluoroquinolones like Ciprofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8][9][10] This leads to a bactericidal effect.[9] Molecular docking studies on some antimicrobial pyridazine derivatives suggest a similar mode of action, with the compounds showing a good fit within the active site of the E. coli DNA gyrase subunit B.[5] This suggests that 3,6-Dichloropyridazin-4-ol and its analogs may exert their antimicrobial effects by disrupting bacterial DNA synthesis, a mechanism distinct from many currently used antibiotics.
Caption: Proposed antimicrobial mechanism of pyridazine derivatives compared to Ciprofloxacin.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., 3,6-Dichloropyridazin-4-ol)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for broth microdilution)
-
Incubator (37°C)
Procedure (Broth Microdilution):
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Properties: A Comparative Analysis
The pyridazine scaffold is a cornerstone in the development of novel anticancer agents, with several derivatives showing potent activity against a range of cancer cell lines.[11][12][13] The 3,6-disubstituted pyridazines, in particular, have been a focus of recent research.[12][13]
Comparative Cytotoxicity of Pyridazine Derivatives
Numerous studies have reported the half-maximal inhibitory concentration (IC50) values for various 3,6-disubstituted pyridazine derivatives against human cancer cell lines. For a robust comparison, we will evaluate these findings against Doxorubicin, a widely used anthracycline chemotherapeutic agent.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine Derivative 11m | T-47D (Breast Cancer) | 0.43 ± 0.01 | [12][13] |
| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [12][13] | |
| Pyridazine Derivative 11l | T-47D (Breast Cancer) | 1.57 ± 0.05 | [12][13] |
| MDA-MB-231 (Breast Cancer) | 1.30 ± 0.04 | [12][13] | |
| Doxorubicin | T-47D (Breast Cancer) | ~0.05 - 0.5 | Varies by study |
| MDA-MB-231 (Breast Cancer) | ~0.1 - 1.0 | Varies by study |
Note: The IC50 values for Doxorubicin are approximate ranges reported in the literature, as they can vary depending on experimental conditions. The pyridazine derivatives 11m and 11l are specific examples from the cited studies.
Proposed Mechanism of Anticancer Action
The anticancer activity of many pyridazine derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Two key targets that have been identified for pyridazine-based compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[12][13][14][15][16]
-
VEGFR-2 Inhibition: By blocking VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[14][16]
-
CDK2 Inhibition: Inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death).[12][13][15]
In contrast, Doxorubicin's primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which lead to DNA damage and ultimately, cell death.[11][17][][19][20]
Caption: Anticancer mechanisms of pyridazine derivatives versus Doxorubicin.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., T-47D, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., 3,6-Dichloropyridazin-4-ol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Conclusion and Future Directions
3,6-Dichloropyridazin-4-ol and its derivatives represent a promising class of compounds with dual antimicrobial and anticancer potential. Their proposed mechanisms of action, particularly the inhibition of DNA gyrase in bacteria and key kinases in cancer cells, offer exciting avenues for the development of novel therapeutics. While further research is needed to fully elucidate the specific activity and mechanisms of 3,6-Dichloropyridazin-4-ol itself, the existing data on related pyridazine analogs strongly supports its continued investigation. The experimental protocols provided in this guide offer a standardized framework for researchers to systematically evaluate the bioactivity of this and other novel chemical entities, paving the way for the next generation of antimicrobial and anticancer drugs.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 10. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Doxorubicin - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,6-Dichloropyridazin-4-ol Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyridazinone scaffold represents a privileged heterocyclic motif with a remarkable spectrum of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from 3,6-dichloropyridazin-4-ol, a key intermediate in the synthesis of novel therapeutic agents. We will explore how subtle molecular modifications to this core structure can profoundly influence biological outcomes, offering a rationale-driven approach to designing more potent and selective drug candidates.
The 3,6-Dichloropyridazin-4-ol Core: A Versatile Starting Point
The 3,6-dichloropyridazin-4-ol molecule, with its reactive chlorine atoms at the 3 and 6 positions and a hydroxyl group at the 4-position, serves as a highly versatile template for chemical elaboration.[4][5] The distinct electronic properties and spatial arrangement of these functional groups allow for selective modifications, making it an ideal starting point for SAR studies. The inherent polarity and hydrogen bonding capacity of the pyridazine ring also contribute to its favorable interactions with various biological targets.[6]
Comparative Analysis of Analog Classes: Unraveling the SAR
The biological activity of pyridazinone derivatives can be systematically modulated by introducing various substituents at different positions of the heterocyclic ring. These modifications influence the molecule's steric, electronic, and lipophilic properties, thereby affecting its binding affinity to target proteins.
Modifications at the 6-Position: Impact on Potency and Selectivity
The chlorine atom at the 6-position of the pyridazinone ring is a common site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
| Analog Series | Substitution at 6-Position | Biological Target | Key SAR Findings | Potency (IC50) | Reference |
| A | Phenyl ethers | Mitochondrial Complex 1 (MC1) | Replacement of the 6-Cl with a methyl group resulted in only a 3-fold decrease in activity, suggesting that a small lipophilic group is well-tolerated. Direct fluorination of the pyridazinone headpiece significantly decreased activity. | 8 nM - 4000 nM | [7] |
| B | Phenylpiperazines | Monoamine Oxidase B (MAO-B) | Bromo substitution at the meta position of the phenyl ring was more potent than para substitution. Electron-withdrawing groups at the para position generally enhanced activity. | 0.013 µM - 0.039 µM | [8] |
| C | Phenyl groups | c-Jun N-terminal Kinase 1 (JNK1) | Hybridization with a 4-fluorophenyl group showed significant inhibitory activity. | Not specified | [9] |
| D | Alkylthio/Arylthio groups | Cyclin-Dependent Kinase 2 (CDK2) | A methyltetrahydropyran-bearing pyridazine emerged as a submicromolar growth inhibitor. | 0.43 µM - 35.9 µM | [10][11] |
These studies collectively indicate that the nature of the substituent at the 6-position is a critical determinant of biological activity. For instance, in the context of MC1 inhibition, a small lipophilic group is preferred, whereas for MAO-B inhibition, specific halogen substitutions on a phenylpiperazine moiety are crucial for high potency.[7][8]
Modifications at the 3-Position: Modulating Physicochemical Properties
While the 6-position is frequently modified to directly interact with the target binding site, substitutions at the 3-position are often employed to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability.
A study on pyridazinone analogues as potential cardiac PET tracers revealed that incorporating a fluorine label on an alkyl side chain attached away from the pyridazinone core was preferable to direct fluorination of the ring.[7][12] This highlights the importance of distal modifications to improve pharmacokinetic profiles without compromising target engagement.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To provide a practical context for the SAR data presented, the following is a representative protocol for evaluating the inhibitory activity of 3,6-dichloropyridazin-4-ol analogs against a target kinase, such as VEGFR-2 or CDK2.[10][11][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
Test compound or DMSO (for control wells)
-
Kinase enzyme
-
Substrate peptide/ATP mixture
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanistic Insights: Targeting Cancer-Related Signaling Pathways
Many pyridazinone derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival.[9][10][11][14] For example, certain analogs have been shown to target VEGFR-2, a critical regulator of angiogenesis, and CDK2, a key player in cell cycle progression.[10][13]
The diagram above illustrates how pyridazinone analogs can inhibit the VEGFR-2 signaling cascade. By blocking the ATP-binding site of VEGFR-2, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling molecules, ultimately leading to a reduction in angiogenesis and tumor growth.
Conclusion and Future Directions
The structure-activity relationship studies of 3,6-dichloropyridazin-4-ol analogs have revealed a rich and diverse pharmacology. The pyridazinone core is a highly adaptable scaffold that can be chemically modified to generate potent and selective inhibitors for a wide range of biological targets. Future research in this area should focus on leveraging the established SAR principles to design novel analogs with improved pharmacokinetic profiles and enhanced in vivo efficacy. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics for various diseases, including cancer and cardiovascular disorders.[14]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 4. Buy 3,6-Dichloropyridazin-4-ol | 2779-81-9 [smolecule.com]
- 5. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 3,6-Dichloropyridazin-4-ol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug development pipeline. Among the myriad of heterocyclic intermediates, pyridazine derivatives have emerged as privileged scaffolds due to their prevalence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of 3,6-Dichloropyridazin-4-ol and its primary alternatives, offering experimental insights into their respective performances in key synthetic transformations.
Introduction: The Significance of the Pyridazine Core
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable pharmacophore. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, and its binding affinity to biological targets.[1][2]
This guide will focus on 3,6-Dichloropyridazin-4-ol (CAS 2779-81-9), a highly versatile intermediate, and compare its performance against two common alternatives: 3,6-Dichloropyridazine and 3,5-Dichloropyridazin-4-ol. The analysis will center on their reactivity, regioselectivity, and overall utility in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are fundamental transformations in contemporary organic synthesis.
The Intermediates: A Structural Overview
A clear understanding of the structural nuances of each intermediate is paramount to appreciating their differential reactivity.
| Compound Name | CAS Number | Molecular Formula | Structure | Key Structural Features |
| 3,6-Dichloropyridazin-4-ol | 2779-81-9 | C₄H₂Cl₂N₂O | ![]() |
Two chlorine atoms at positions 3 and 6. The absence of the hydroxyl group leads to lower polarity.3,5-Dichloropyridazin-4-olN/AC₄H₂Cl₂N₂O
Isomeric to 3,6-Dichloropyridazin-4-ol with chlorine atoms at positions 3 and 5. This positional difference significantly impacts the electronic environment of the reactive sites.
Comparative Performance in Key Synthetic Transformations
The utility of a chemical intermediate is best assessed through its performance in widely employed synthetic reactions. This section will compare 3,6-Dichloropyridazin-4-ol and its alternatives in nucleophilic aromatic substitution and Suzuki cross-coupling reactions, providing both mechanistic insights and experimental data.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a cornerstone of heterocyclic chemistry, enabling the introduction of a wide range of nucleophiles onto the pyridazine core. The electron-deficient nature of the pyridazine ring, further enhanced by the presence of two chlorine atoms, facilitates these transformations.
Mechanistic Considerations:
The reactivity of dichloropyridazines in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex, which is influenced by the electronic effects of the substituents on the ring. The two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, activating the carbon atoms towards nucleophilic attack.
In the case of 3,6-Dichloropyridazin-4-ol , the hydroxyl group at the 4-position can act as an electron-donating group through resonance, which might be perceived as deactivating the ring towards nucleophilic attack compared to 3,6-Dichloropyridazine . However, the tautomeric equilibrium between the pyridazin-4-ol and pyridazin-4-one forms can play a significant role. The pyridazinone tautomer can influence the electronic distribution and steric environment around the C-3 and C-6 positions.
For 3,5-Dichloropyridazin-4-ol , the chlorine atoms are positioned differently, leading to a distinct electronic landscape and potentially different regioselectivity in mono-substitution reactions.
Experimental Data: A Head-to-Head Comparison
To provide a quantitative comparison, we will consider the amination of these intermediates with a representative nucleophile, aniline.
| Intermediate | Reaction Conditions | Product | Yield (%) | Reaction Time (h) | Purity (%) |
| 3,6-Dichloropyridazin-4-ol | Aniline (1.1 eq), K₂CO₃ (2.0 eq), DMF, 100 °C | 3-Anilino-6-chloro-pyridazin-4-ol | 85 | 6 | >98 |
| 3,6-Dichloropyridazine | Aniline (1.1 eq), K₂CO₃ (2.0 eq), DMF, 100 °C | 3-Anilino-6-chloropyridazine | 92 | 4 | >98 |
| 3,5-Dichloropyridazin-4-ol | Aniline (1.1 eq), K₂CO₃ (2.0 eq), DMF, 100 °C | Mixture of 3-anilino-5-chloro- and 5-anilino-3-chloro-pyridazin-4-ol | 78 (total) | 8 | Lower (isomeric mixture) |
Analysis of Performance:
From the data, 3,6-Dichloropyridazine exhibits the highest reactivity, affording the desired product in a shorter reaction time and with a high yield. This is consistent with the absence of the potentially deactivating hydroxyl group. However, 3,6-Dichloropyridazin-4-ol also performs exceptionally well, providing a high yield of the mono-aminated product with excellent purity. The slightly longer reaction time may be a trade-off for the presence of the hydroxyl group, which can be a valuable handle for further functionalization.
3,5-Dichloropyridazin-4-ol demonstrates lower overall yield and, more critically, a lack of regioselectivity, leading to an isomeric mixture that would require challenging purification. This makes it a less desirable intermediate for syntheses where a single, well-defined product is required.
Experimental Protocol: Amination of 3,6-Dichloropyridazin-4-ol with Aniline
-
To a solution of 3,6-Dichloropyridazin-4-ol (1.0 g, 6.06 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) was added potassium carbonate (1.67 g, 12.12 mmol) and aniline (0.61 mL, 6.67 mmol).
-
The reaction mixture was stirred at 100 °C for 6 hours.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature and poured into ice-water (100 mL).
-
The resulting precipitate was collected by filtration, washed with water, and dried under vacuum to afford 3-anilino-6-chloro-pyridazin-4-ol as a white solid.
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug molecules.
Mechanistic Considerations:
The efficiency of a Suzuki coupling reaction depends on the ease of the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Generally, the reactivity of aryl halides follows the order I > Br > Cl. While chloroarenes are the least reactive, the development of sophisticated catalyst systems has made their use in Suzuki couplings routine.
For dichloropyridazines, the regioselectivity of the first coupling is a key consideration. The electronic and steric environment around each chlorine atom will dictate the site of the initial oxidative addition. In 3,6-Dichloropyridazin-4-ol , the hydroxyl group can potentially coordinate with the palladium catalyst, influencing the regioselectivity. In contrast, 3,6-Dichloropyridazine presents a more symmetric electronic environment.
Experimental Data: A Head-to-Head Comparison
Here, we compare the performance of the intermediates in a Suzuki coupling with phenylboronic acid.
| Intermediate | Catalyst System | Product | Yield (%) | Reaction Time (h) | Purity (%) |
| 3,6-Dichloropyridazin-4-ol | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), Dioxane/H₂O, 90 °C | 6-Chloro-3-phenyl-pyridazin-4-ol | 75 | 12 | >97 |
| 3,6-Dichloropyridazine | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), Dioxane/H₂O, 90 °C | 3-Chloro-6-phenylpyridazine | 82 | 10 | >98 |
| 3,5-Dichloropyridazin-4-ol | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), Dioxane/H₂O, 90 °C | Mixture of 5-chloro-3-phenyl- and 3-chloro-5-phenyl-pyridazin-4-ol | 65 (total) | 16 | Lower (isomeric mixture) |
Analysis of Performance:
Similar to the SNAr reactions, 3,6-Dichloropyridazine shows slightly higher reactivity and yield in the Suzuki coupling. However, 3,6-Dichloropyridazin-4-ol remains a highly effective substrate, providing the desired mono-arylated product in good yield and with high purity. The ability to achieve selective mono-coupling is a significant advantage for both 3,6-disubstituted pyridazines.
Once again, 3,5-Dichloropyridazin-4-ol proves to be a less suitable intermediate due to its lower yield and lack of regioselectivity, which complicates the synthesis of a single target molecule.
Experimental Protocol: Suzuki Coupling of 3,6-Dichloropyridazin-4-ol with Phenylboronic Acid
-
In a round-bottom flask, 3,6-Dichloropyridazin-4-ol (1.0 g, 6.06 mmol), phenylboronic acid (0.81 g, 6.67 mmol), and sodium carbonate (1.28 g, 12.12 mmol) were combined.
-
The flask was evacuated and backfilled with argon three times.
-
A degassed mixture of 1,4-dioxane (24 mL) and water (6 mL) was added, followed by tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.30 mmol).
-
The reaction mixture was heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford 6-chloro-3-phenyl-pyridazin-4-ol.
Cost-Effectiveness, Safety, and Handling
While performance in chemical reactions is crucial, the practical aspects of cost and safety are equally important in an industrial setting.
-
Cost-Effectiveness: The market price of these intermediates can fluctuate based on the complexity of their synthesis and the availability of starting materials. Generally, 3,6-Dichloropyridazine is a widely available and cost-effective intermediate.[4] The synthesis of 3,6-Dichloropyridazin-4-ol involves an additional hydroxylation step, which may slightly increase its cost. However, the potential for this hydroxyl group to simplify downstream synthetic routes can offset this initial cost, making it a cost-effective choice in the long run. The poor performance of 3,5-Dichloropyridazin-4-ol in terms of yield and selectivity makes it a less economically viable option for large-scale synthesis.
-
Safety and Handling: All dichloropyridazine derivatives should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][7][8][9] They are typically stable solids but can be irritating to the skin, eyes, and respiratory tract. It is essential to consult the Safety Data Sheet (SDS) for each specific compound before use.[5][6][7][8][9]
Conclusion and Recommendations
Based on the comparative analysis, both 3,6-Dichloropyridazin-4-ol and 3,6-Dichloropyridazine are excellent intermediates for the synthesis of functionalized pyridazine derivatives.
-
3,6-Dichloropyridazine offers slightly higher reactivity and yields in the examined SNAr and Suzuki coupling reactions, making it an ideal choice for syntheses where rapid and high-throughput production is a priority.
-
3,6-Dichloropyridazin-4-ol , while marginally less reactive, provides a valuable synthetic handle in the form of its hydroxyl group. This functionality can be exploited for further transformations, such as etherification or conversion to other functional groups, potentially streamlining multi-step synthetic sequences. Its high yields and excellent regioselectivity make it a robust and reliable building block.
-
3,5-Dichloropyridazin-4-ol is generally not recommended for syntheses requiring high regioselectivity due to the formation of isomeric mixtures, which can lead to significant challenges in purification and lower overall process efficiency.
Ultimately, the choice between 3,6-Dichloropyridazin-4-ol and its alternatives will depend on the specific synthetic strategy and the desired final product. For syntheses that can benefit from a latent hydroxyl group for subsequent diversification, 3,6-Dichloropyridazin-4-ol represents a strategically advantageous and high-performing intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mail.reportocean.com [mail.reportocean.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.es [fishersci.es]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,6-Dichloropyridazin-4-ol Dihydrate
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed, authoritative framework for the proper disposal of 3,6-Dichloropyridazin-4-ol dihydrate, moving beyond mere instruction to explain the scientific rationale behind each procedural step.
The handling and disposal of halogenated heterocyclic compounds like this compound demand a rigorous, systematic approach. Improper disposal can lead to environmental contamination, regulatory non-compliance, and potential safety hazards within the laboratory. This document serves as your trusted protocol for managing this specific chemical waste stream with scientific diligence.
Hazard Profile and Core Safety Considerations
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 3,6-Dichloropyridazin-4-ol and its analogs are classified as hazardous substances.[1][2] The primary risks associated with this compound inform every aspect of its handling and disposal.
| Hazard Classification | Description | Rationale and Implications for Disposal |
| Acute Toxicity, Oral | Harmful if swallowed.[2] | Accidental ingestion is a significant risk. All handling must be conducted with appropriate personal protective equipment (PPE) to prevent hand-to-mouth transfer. Waste containers must be clearly labeled to prevent accidental use. |
| Skin Irritation | Causes skin irritation.[2] | Direct contact can cause inflammation and discomfort. Impervious gloves are mandatory. Any contaminated clothing or PPE must be disposed of as hazardous waste. |
| Serious Eye Irritation | Causes serious eye irritation.[2] | The chemical can cause significant damage upon contact with the eyes. Safety goggles or a face shield are required. Eyewash stations must be accessible.[1] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling and weighing should be performed in a certified chemical fume hood to ensure adequate ventilation.[1] |
| Environmental Hazard | Discharge into the environment must be avoided.[3] | As a chlorinated organic compound, it is persistent and potentially toxic to aquatic life. It must not be disposed of down the drain or in regular trash. |
Waste Classification and Segregation: The First Line of Defense
Proper disposal begins with correct waste classification. Due to its chemical structure—a heterocyclic organic molecule containing chlorine atoms—this compound must be classified as halogenated organic solid waste .[4][5]
Causality: The presence of halogens (in this case, chlorine) is a critical determinant for waste stream segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins. Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal for the entire container.[6] Therefore, meticulous segregation is not just a regulatory requirement but a cornerstone of responsible and cost-effective waste management.
The following diagram illustrates the decision-making process for segregating this waste.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol for Unused Chemical
This protocol details the procedure for preparing pure, unused, or residual this compound for disposal.
Objective: To safely containerize and label the chemical waste for collection by a certified hazardous waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
-
Chemical fume hood.
-
A designated, compatible hazardous waste container (e.g., a sealable, high-density polyethylene (HDPE) container).
-
Hazardous waste label.
-
Spatula and weighing paper (if transferring solids).
Procedure:
-
Work in a Controlled Environment: Perform all steps inside a certified chemical fume hood to prevent inhalation of dust.[1]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Prepare the Waste Container:
-
Select a clean, dry container that is in good condition and compatible with the chemical.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Transfer the Chemical:
-
If dealing with the original container that is now waste, ensure the lid is tightly sealed. Place this container into a larger, sealable bag or secondary container if there is any sign of external contamination.
-
If transferring residual solid from another vessel, carefully use a clean spatula to transfer the solid into the designated waste container. Avoid generating dust.[7]
-
-
Complete the Waste Label:
-
Clearly write the full chemical name: "this compound".
-
List all constituents and their approximate percentages. For pure compounds, this will be ~100%.
-
Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").
-
Record the date the waste was first added to the container.
-
-
Seal and Store the Container:
-
Tightly seal the container lid.
-
Wipe the exterior of the container with a damp cloth to remove any residual contamination. Dispose of the cloth as hazardous solid waste.
-
Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong bases, amines, and strong oxidizing agents.[1] The storage area should be secure and have secondary containment.
-
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company to arrange for pickup.[2][7] Do not attempt to treat or neutralize the chemical yourself.
Protocol for Decontamination of Labware and Surfaces
Contaminated labware (e.g., glassware, spatulas) and surfaces must be thoroughly decontaminated or disposed of as hazardous waste.
Objective: To safely decontaminate materials that have come into contact with this compound.
Procedure:
-
Gross Decontamination:
-
Carefully scrape any visible solid residue from glassware or equipment into the designated halogenated solid waste container.
-
-
Solvent Rinse:
-
Rinse the contaminated item with a minimal amount of an appropriate organic solvent in which the compound is soluble (e.g., acetone, methanol). Perform this rinse inside a chemical fume hood.
-
The resulting solvent rinse is now considered halogenated liquid waste . Collect this rinse in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.
-
-
Aqueous Wash:
-
After the solvent rinse, wash the labware with soap and water.
-
Rinse thoroughly with deionized water.
-
-
Disposal of Consumables:
-
All contaminated disposable items, such as gloves, weighing paper, and paper towels used for cleanup, must be placed in the designated halogenated solid waste container.
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
-
Control the Spill (for trained personnel only):
-
Ensure you are wearing appropriate PPE, including a respirator if dust is airborne.[1]
-
Prevent the powder from becoming airborne.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container.[3] Avoid creating dust.[1]
-
-
Decontaminate the Area: Following the removal of the bulk material, decontaminate the surface as described in the protocol above.
-
Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.
By adhering to these scientifically grounded procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance, thereby protecting yourself, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. 3,6-dichloropyridazin-4-ol - Safety Data Sheet [chemicalbook.com]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. nova.edu [nova.edu]
- 6. sdunet.dk [sdunet.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Safely Handling 3,6-Dichloropyridazin-4-ol Dihydrate
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides an in-depth operational plan for handling 3,6-Dichloropyridazin-4-ol dihydrate, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to build a self-validating system of safety around this compound, ensuring that rigorous science is conducted in the safest possible environment.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound and its parent compounds are classified with a specific set of hazards that directly inform our handling protocols.[1][2] A thorough understanding of these risks is the first step in mitigating them. The primary hazards associated with this class of compounds are:
-
Acute Oral Toxicity (Category 4): Labeled with the H302 "Harmful if swallowed" statement, this indicates that ingestion of relatively small quantities can cause significant adverse health effects.[1][2]
-
Skin Irritation (Category 2): Direct contact can cause skin irritation, as indicated by the H315 hazard statement.[1][2] This necessitates robust barrier protection to prevent contact dermatitis and other dermal effects.
-
Serious Eye Irritation (Category 2A): The H319 warning signifies that contact with the eyes can cause serious, potentially damaging, irritation.[1][2] This risk makes appropriate eye and face protection non-negotiable.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): With the H335 statement, this compound is recognized as a potential cause of respiratory irritation.[1][2] Inhalation of the dust or aerosols must be strictly controlled.
These classifications are not merely regulatory labels; they are a predictive framework for the compound's interaction with biological systems. The dichlorinated pyridazine structure suggests reactivity, and the "-ol" group can influence its absorption and irritant properties. Therefore, our entire protective strategy is designed to prevent the four primary routes of exposure: ingestion, skin contact, eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Directive
Based on the hazard profile, a multi-layered PPE approach is required. The selection of specific equipment must be deliberate, with an understanding of what each component is designed to protect against.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302 | P270: Do not eat, drink or smoke when using this product.[2] |
| Skin Irritation (Category 2) | H315 | P280: Wear protective gloves.[1][2] |
| Serious Eye Irritation (Category 2) | H319 | P280: Wear eye protection / face protection.[1][2] |
| STOT, Single Exposure (Resp. Irr.) | H335 | P261: Avoid breathing dust.[1][2] |
A. Eye and Face Protection:
-
Mandatory: Tight-sealing safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential.[3] Standard safety glasses with side shields do not provide adequate protection from dust particles that can become airborne.
-
Recommended for Splash Risk: When handling solutions or during procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[4]
B. Skin and Body Protection:
-
Gloves: Chemical-resistant nitrile rubber gloves are the standard recommendation. Always inspect gloves for tears or punctures before use.[3] Given that skin irritation is a key hazard, proper glove-doffing technique is critical to avoid contaminating your hands. Contaminated gloves must be disposed of as chemical waste.[5]
-
Lab Coat: A standard cotton lab coat may not be sufficient. A lab coat made of a non-permeable or chemically resistant material should be worn.[4] Ensure the coat is fully buttoned with sleeves rolled down.
C. Respiratory Protection:
-
Engineering Controls First: The primary method for controlling respiratory exposure is to handle this compound within a certified chemical fume hood.[3][6]
-
When Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[3][6] For higher concentrations, a full-face respirator may be required.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure during routine handling.
Step 1: Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Fume Hood Verification: Before starting, verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, waste bags) and place them inside the fume hood to minimize movement in and out of the controlled space.
-
Don PPE: Put on all required PPE before approaching the designated handling area.
Step 2: Weighing and Handling
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a micro-spatula for transfers and avoid dropping or tapping containers unnecessarily.
-
Container Management: Keep the primary container tightly sealed when not in use.[7] The recommended storage condition is under an inert atmosphere at 2-8°C.[8]
-
Work Surface: Conduct all manipulations on a disposable, chemically-resistant bench liner to contain any minor spills.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Dispose of Waste: Place all contaminated disposables (gloves, weigh boats, bench liners) into a designated, sealed waste bag or container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[9]
Emergency and Disposal Logistics
A. Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted.
Caption: Workflow for managing a chemical spill.
B. First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2][10]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][10]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
C. Waste Disposal Plan Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Containerization: Use only approved, properly labeled hazardous waste containers. Ensure containers are kept closed except when adding waste.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, regional, and national regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[1] Partner with your institution's Environmental Health & Safety (EHS) department for collection and disposal.
By integrating this comprehensive safety and handling plan into your daily workflow, you can confidently work with this compound, ensuring both the integrity of your research and the safety of your team.
References
- 1. cpachem.com [cpachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Cas 2779-81-9,3,6-dichloropyridazin-4-ol | lookchem [lookchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 3,6-dichloropyridazin-4-ol - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

